molecular formula C7H9NO B196109 2-(2-Hydroxyethyl)pyridine CAS No. 103-74-2

2-(2-Hydroxyethyl)pyridine

Cat. No.: B196109
CAS No.: 103-74-2
M. Wt: 123.15 g/mol
InChI Key: BXGYBSJAZFGIPX-UHFFFAOYSA-N
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Description

2-(2-pyridyl)ethanol derivatives react with the aryl and alkenyl chlorides (palladium-catalyzed reactions) that result in the substitution of the chloro moieties with a 2-pyridylmethyl group.>Betahistine Impurity B is a metabolite of the anti-vertigo drug Betahistine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylethanol
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InChI

InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2
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InChI Key

BXGYBSJAZFGIPX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)CCO
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Molecular Formula

C7H9NO
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DSSTOX Substance ID

DTXSID2044767
Record name 2-(2-Pyridyl)ethanol
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Molecular Weight

123.15 g/mol
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Physical Description

Liquid, Hygroscopic; [HSDB] Liquid; [MSDSonline]
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Boiling Point

190 °C @ 200 mm Hg; 170 °C @ 100 mm Hg
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Solubility

Very soluble in alcohol, chloroform; slightly soluble in ether
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Density

1.091 @ 25 °C/0 °C
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Vapor Pressure

0.0000703 [mmHg]
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CAS No.

103-74-2
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Melting Point

-7.8 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-Methylpyridine and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Hydroxyethyl)pyridine, also known as 2-pyridineethanol, is a pivotal intermediate in the fine chemical and pharmaceutical industries. It serves as a precursor for the synthesis of various high-value compounds, including 2-vinylpyridine, the psychotropic agent thioridazine, and the antispasmodic tiquizium (B129165) bromide.[1] The most common and industrially significant method for its production is the condensation reaction between 2-methylpyridine (B31789) (2-picoline) and formaldehyde (B43269). This guide provides a comprehensive technical overview of this synthesis, detailing reaction mechanisms, various experimental protocols, and key process parameters. Quantitative data from notable patents and scientific literature are summarized for comparative analysis, and process diagrams are provided for enhanced clarity.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 2-methylpyridine is a base- or acid-catalyzed aldol-type condensation reaction. The methyl group of 2-methylpyridine is sufficiently acidic to be deprotonated (or to react in its enamine-equivalent form), forming a nucleophile that attacks the electrophilic carbonyl carbon of formaldehyde. The resulting intermediate is then protonated to yield the final alcohol product.

The overall reaction is as follows:

C₅H₄N(CH₃) + CH₂O → C₅H₄N(CH₂CH₂OH)

The reaction is typically performed using either an aqueous solution of formaldehyde or paraformaldehyde, a solid polymer of formaldehyde, which depolymerizes under reaction conditions.[2][3]

Reaction_Pathway Reactants 2-Methylpyridine + Formaldehyde Product This compound Reactants->Product Catalyst (Acid or Base) Heat, Pressure Experimental_Workflow cluster_prep Preparation cluster_react Reaction cluster_post Post-Processing prep Reactant Charging Mix 2-Methylpyridine, Formaldehyde Source, Catalyst, and Solvent (optional) depoly Depolymerization (if using paraformaldehyde) Heat mixture (e.g., 90-120°C) to dissolve solid formaldehyde prep->depoly react Condensation Reaction Heat mixture to target temperature (90-230°C) under specified pressure (atmospheric to 8 MPa). Maintain for required duration (minutes to hours). depoly->react workup Initial Separation / Work-up Distill unreacted 2-Methylpyridine and solvent under atmospheric pressure. react->workup purify Final Purification Purify crude product via vacuum distillation. workup->purify product Final Product This compound purify->product

References

An In-depth Technical Guide to 2-(2-Hydroxyethyl)pyridine: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 2-(2-Hydroxyethyl)pyridine. The information is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound, also known as 2-pyridineethanol, is a heterocyclic compound with a pyridine (B92270) ring substituted at the second position with a hydroxyethyl (B10761427) group.[1][2] It is a hygroscopic, colorless to dark yellow liquid that is miscible with water and soluble in various organic solvents.[2][3][4]

General Properties
PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][5]
Molecular Weight 123.15 g/mol [1][5]
Appearance Colorless to dark yellow liquid[2][3]
Odor Odorless[3]
Physical Properties
PropertyValueSource(s)
Boiling Point 235 - 238 °C @ 760 mmHg[3]
114-116 °C @ 9 mmHg[4][5]
Melting Point -8 to -7 °C[4]
Density 1.090 - 1.093 g/mL at 25 °C[3][4][5]
Refractive Index (n²⁰/D) 1.536 - 1.537[4][5]
Vapor Pressure 10 mbar @ 105 °C[3]
Flash Point 92 °C / 197.6 °F[3]
Solubility Soluble in water, chloroform (B151607) (slightly), and methanol (B129727) (slightly).[2][4]
pKa (conjugate acid) 5.31[1]

Synthesis of this compound

This compound is commonly synthesized through the reaction of 2-methylpyridine (B31789) (α-picoline) with formaldehyde.[6][7] Various catalysts and reaction conditions have been reported to optimize this process.

General Experimental Protocol for Synthesis

The following is a generalized procedure based on common synthetic routes. Specific reaction conditions may vary.

  • Reactant Charging: A reaction vessel is charged with 2-methylpyridine and a source of formaldehyde, such as paraformaldehyde.[7][8] An acidic or basic catalyst may be added.[7][8]

  • Solvent Addition: A suitable solvent, such as water or an organic solvent, is added to the mixture.[7]

  • Reaction: The mixture is heated under pressure for a specified duration.[7] Reaction progress can be monitored by techniques such as gas chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The product is then isolated and purified, typically by distillation under reduced pressure to yield this compound as a clear liquid.[8]

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the hydroxyethyl side chain.[9]

Typical ¹H NMR Data (90 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Doublet1HH6 (Pyridine)
~7.6Triplet of doublets1HH4 (Pyridine)
~7.1Multiplet2HH3, H5 (Pyridine)
~4.9Singlet (broad)1H-OH
~3.9Triplet2H-CH₂-OH
~3.0Triplet2HPy-CH₂-

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~160C2 (Pyridine)
~149C6 (Pyridine)
~136C4 (Pyridine)
~123C5 (Pyridine)
~121C3 (Pyridine)
~61-CH₂-OH
~40Py-CH₂-
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz). The instrument is tuned and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled single-pulse experiment is commonly employed. A wider spectral width (~220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 123.15

  • Key Fragments: Fragmentation may involve the loss of the hydroxyl group, the entire hydroxyethyl side chain, or cleavage of the pyridine ring. Common fragments are observed at m/z values such as 106, 93, and 78.[1]

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Conditions: The injector temperature is typically set to 250-280 °C. The oven temperature program is optimized to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature. Helium is commonly used as the carrier gas.

  • MS Conditions: Electron ionization (EI) at 70 eV is a common ionization method. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-300). The ion source and transfer line temperatures are maintained at appropriate levels (e.g., 230 °C and 280 °C, respectively).

  • Data Analysis: The resulting mass spectrum of the GC peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1600, ~1570, ~1480, ~1435C=C and C=N stretching (pyridine ring)
~1050C-O stretch (primary alcohol)
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., KBr or NaCl). This is often referred to as a "neat" sample. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown sample suspected to be this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesize Compound purification Purify by Distillation synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir interpret_nmr Determine C-H Framework & Connectivity nmr->interpret_nmr interpret_ms Determine Molecular Weight & Fragmentation ms->interpret_ms interpret_ir Identify Functional Groups ir->interpret_ir confirm_structure Confirm Structure of This compound interpret_nmr->confirm_structure interpret_ms->confirm_structure interpret_ir->confirm_structure

A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Safety and Handling

This compound is considered a combustible liquid and can cause skin and serious eye irritation.[3][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area, such as a fume hood.[3]

Applications

This compound is a metabolite of the drug Betahistine, which is used to treat vertigo.[4] It is also utilized as an intermediate in the synthesis of other compounds, including pharmaceuticals and vinyl pyridines.[1] In organic synthesis, it can be used as a protecting group for various functional groups.[4]

References

Spectroscopic Analysis of 2-(2-Hydroxyethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Hydroxyethyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Its structural elucidation and characterization are paramount for its application in drug development and synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Doublet1HH6 (Pyridine)
~7.7Triplet of doublets1HH4 (Pyridine)
~7.2Doublet1HH3 (Pyridine)
~7.1Triplet1HH5 (Pyridine)
~3.9Triplet2H-CH2-OH
~3.0Triplet2HPyridine-CH2-
VariableSinglet (broad)1H-OH

Solvent: CDCl3. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160C2 (Pyridine)
~149C6 (Pyridine)
~136C4 (Pyridine)
~123C3 (Pyridine)
~121C5 (Pyridine)
~61-CH2-OH
~40Pyridine-CH2-

Solvent: CDCl3. Reference: CDCl3 at 77.16 ppm.

Table 3: IR Spectroscopic Data
Wavenumber (cm-1)IntensityAssignment
3350-3400Strong, BroadO-H stretch (alcohol)
3050-3100MediumC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic)
~1600, ~1570, ~1480, ~1435Medium-StrongC=C and C=N stretching (pyridine ring)
~1040StrongC-O stretch (primary alcohol)

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
123High[M]+ (Molecular Ion)
106Moderate[M - OH]+
93High[M - CH2O]+
78Moderate[C5H4N]+ (Pyridinium cation)

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl3, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • 1H NMR Acquisition: The 1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is employed, and a significantly larger number of scans is required due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm-1. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and introduces it into the ion source.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound This compound IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Functional Groups (O-H, C-H, Pyridine) IR->IR_Data NMR_Data Connectivity & Chemical Environment (Proton & Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

A flowchart illustrating the workflow of spectroscopic analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Hydroxyethyl)pyridine (CAS 103-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Hydroxyethyl)pyridine, identified by the CAS number 103-74-2. This compound is a significant metabolite of Betahistine, a drug commonly used to treat vertigo and Meniere's disease.[1][2][3] Understanding the physicochemical characteristics of this pyridine (B92270) derivative is crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry. This document outlines its key properties, experimental protocols for their determination, and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These values have been compiled from various scientific sources and provide a detailed profile of the compound under standard conditions.

Physical Properties
PropertyValueUnitsConditionsSource(s)
Molecular Weight123.15 g/mol [4]
Physical StateLiquidRoom Temperature[4]
AppearanceClear yellow to brown liquid[2]
Melting Point-7.8°C[1]
Boiling Point190°C@ 200 mm Hg[4]
114-116°C@ 9 mmHg[2]
Density1.093g/mLat 25 °C[2]
1.09500 to 1.09900g/cm³at 20.00 °C[1]
Refractive Index1.537n20/D[2]
1.53600 to 1.53900at 20.00 °C[1]
logP (o/w)0.120[1]
SolubilitySoluble in water, chloroform (B151607) (slightly), methanol (B129727) (slightly). Very soluble in alcohol, slightly soluble in ether.[2][4][5]
HygroscopicityHygroscopic[4][5]
Chemical Properties
PropertyValue/InformationSource(s)
Chemical FormulaC₇H₉NO[2]
IUPAC Name2-(Pyridin-2-yl)ethan-1-ol
Common Synonyms2-Pyridineethanol, 2-(2-Pyridyl)ethanol
StabilityStable under normal conditions.
IncompatibilitiesStrong oxidizing agents, strong bases, moisture.[5]

Experimental Protocols

This section details the methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a Thiele tube or a similar heating apparatus.[6][7]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of this compound

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point can be determined. Since this compound has a low melting point, a cooling method would be employed.

Apparatus:

  • Melting point apparatus or a cooling bath

  • Thermometer

  • Capillary tube

  • Sample of this compound

Procedure:

  • A small amount of the liquid sample is introduced into a capillary tube.

  • The capillary tube is placed in a cooling bath (e.g., an ice-salt mixture).

  • The temperature is slowly lowered while observing the sample.

  • The temperature at which the liquid solidifies is recorded as the freezing point, which is equivalent to the melting point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[8][9][10]

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Thermometer

  • Sample of this compound

Procedure:

  • The mass of the clean, dry pycnometer or graduated cylinder is accurately measured.

  • A known volume of the liquid is added to the pycnometer or graduated cylinder.

  • The mass of the container with the liquid is measured.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (mass of container with liquid minus the mass of the empty container) by its volume.[8][9]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and can be determined using a refractometer.[11][12][13][14]

Apparatus:

  • Abbe refractometer or a similar instrument

  • Light source (typically sodium D-line)

  • Constant temperature bath

  • Sample of this compound

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the temperature is allowed to equilibrate.

  • The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the instrument's scale.

Determination of Water Solubility

A qualitative and semi-quantitative determination of solubility can be performed through simple mixing experiments.[15][16][17][18]

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Pipettes

  • Sample of this compound

  • Distilled water

Procedure:

  • A specific volume of distilled water (e.g., 1 mL) is placed in a test tube.

  • A small, measured amount of the this compound is added to the water.

  • The mixture is agitated vigorously for a set period.

  • The mixture is allowed to stand, and observations are made to see if the substance has dissolved completely, partially, or not at all.

  • The process can be repeated with increasing amounts of the solute to estimate the solubility.

Biological Context and Synthesis

Metabolic Pathway of Betahistine

This compound is a known metabolite of Betahistine. Betahistine is primarily metabolized by monoamine oxidase (MAO) to 2-pyridylacetic acid (2-PAA), which is the major inactive metabolite.[19][20] While this compound is also formed, the direct enzymatic pathway for its formation from Betahistine is less detailed in the available literature.

Betahistine_Metabolism Betahistine Betahistine Metabolite1 This compound (CAS 103-74-2) Betahistine->Metabolite1 Metabolism Enzyme Monoamine Oxidase (MAO) Betahistine->Enzyme Metabolite2 2-Pyridylacetic Acid (2-PAA) Enzyme->Metabolite2 Oxidation

Caption: Metabolic pathway of Betahistine.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-methylpyridine (B31789) with formaldehyde.[21][22][23][24]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 2-Methylpyridine Reaction Reaction in Micro-reaction Pipeline Reactant1->Reaction Reactant2 Formaldehyde Reactant2->Reaction Condition1 Solvent (e.g., Water) Condition1->Reaction Condition2 Organic Alkali (Catalyst) Condition2->Reaction Condition3 Pressure (2-8 MPa) Condition3->Reaction Condition4 Temperature (200-230 °C) Condition4->Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound (CAS 103-74-2). The compiled physical and chemical properties, along with standardized experimental protocols, offer a solid foundation for further research and development. The visualization of its role in Betahistine metabolism and its synthetic pathway serves to enhance the understanding of this compound's significance in both biological and chemical contexts.

References

2-(2-Hydroxyethyl)pyridine coordination chemistry with transition metals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 2-(2-Hydroxyethyl)pyridine with Transition Metals

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HEP) is a versatile N,O-bidentate chelating ligand that has garnered significant interest in coordination chemistry. Its ability to form stable five-membered chelate rings with a variety of transition metal ions makes it a valuable component in the design of mononuclear and polynuclear complexes. The flexible hydroxyethyl (B10761427) arm allows for diverse coordination modes, including acting as a neutral donor, a deprotonated alkoxide, or a bridging ligand. This guide provides a comprehensive overview of the synthesis, structural characterization, and applications of transition metal complexes incorporating the HEP ligand, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Coordination Modes of this compound

The HEP ligand can coordinate to metal centers in several ways, primarily dictated by the reaction conditions, such as pH. The most common mode is as a neutral bidentate ligand, forming a stable five-membered chelate ring through the pyridine (B92270) nitrogen and the hydroxyl oxygen. Under basic conditions, the hydroxyl proton can be removed, allowing HEP to coordinate as a monoanionic, bidentate N,O-donor, which can also act as a bridging ligand between two metal centers.

Synthesis and Characterization Workflow

The synthesis of transition metal complexes with HEP typically involves a straightforward reaction between a metal salt and the ligand in a suitable solvent. Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and purity of the resulting complex.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Transition Metal Salt (e.g., MCl₂, M(NO₃)₂, etc.) Reaction Reaction Vessel (Stirring, Reflux) Metal_Salt->Reaction Ligand This compound (HEP) Ligand->Reaction Solvent Solvent (e.g., Methanol (B129727), Ethanol (B145695), Water) Solvent->Reaction Isolation Isolation (Filtration, Evaporation) Reaction->Isolation Purification Purification (Recrystallization, Washing) Isolation->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis EA Elemental Analysis Purification->EA Final_Complex Characterized Complex XRay->Final_Complex FTIR->Final_Complex UVVis->Final_Complex EA->Final_Complex

Figure 1: General experimental workflow for synthesis and characterization.

Experimental Protocols

General Synthesis Protocol for M(II)-HEP Complexes

A solution of the this compound ligand (2.0 mmol) in a solvent such as methanol or ethanol (10 mL) is added dropwise to a stirred solution of the desired transition metal(II) salt (1.0 mmol), for example, MCl₂·nH₂O or M(NO₃)₂·nH₂O, in the same solvent (15 mL). The reaction mixture is then stirred at room temperature or under reflux for a period ranging from 2 to 24 hours. The resulting precipitate is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent system.

Synthesis of diaquabis[this compound-κ²N,O]cobalt(II) dichloride, [Co(HEP)₂(H₂O)₂]Cl₂

To a solution of CoCl₂·6H₂O (0.238 g, 1.0 mmol) in 15 mL of ethanol, a solution of this compound (0.246 g, 2.0 mmol) in 10 mL of ethanol was added with stirring. The resulting pink solution was stirred for 3 hours at room temperature. The solution was then filtered and left for slow evaporation. Pink crystals suitable for X-ray diffraction formed after several days, which were collected, washed with a small amount of cold ethanol, and air-dried.

Synthesis of trans-dichloridobis[this compound]palladium(II), trans-[Pd(HEP)₂Cl₂]

A solution of this compound (2.0 mmol) in 20 mL of dichloromethane (B109758) is added to a solution of Na₂[PdCl₄] (1.0 mmol) in 30 mL of ethanol. The mixture is refluxed overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with water and diethyl ether to yield the product.

Structural and Spectroscopic Data

The coordination of HEP to transition metals results in distinct structural and spectroscopic features. X-ray crystallography provides precise data on bond lengths and angles, while IR and UV-Vis spectroscopy offer insights into the ligand's binding mode and the electronic environment of the metal center.

Table 1: Selected Crystallographic Data for M(II)-HEP Complexes

Complex FormulaMetal IonGeometryM-N (Å)M-O (Å)N-M-O Angle (°)Reference
[Co(C₇H₉NO)₂(H₂O)₂]Cl₂Co(II)Octahedral2.164(2)2.112(2)77.85(7)[1]
[Cu(C₇H₈NO)₂] (deprotonated ligand)Cu(II)Sq. Planar1.982(3)1.895(2)83.1(1)[2]
[Ni(tren)(H₂O)₂]²⁺ (comparative)Ni(II)Octahedral2.064 - 2.1222.094 - 2.140N/A

Note: Data for the Ni(II) complex is with the 'tren' ligand and is provided for general comparison of typical Ni-N and Ni-O bond lengths.

Table 2: Key Spectroscopic Data for HEP and its Complexes

Compound / ComplexKey IR Bands (cm⁻¹) ν(O-H)Key IR Bands (cm⁻¹) ν(C=N) pyridineUV-Vis λₘₐₓ (nm) (Transition)
This compound (HEP)~3350 (broad)~1595~262 (π→π*)
--INVALID-LINK--₂~3280 (coordinated H₂O/OH)~1605 (shifted)~380, ~630, ~700 (d-d transitions)
[Cu(HEP)₂(SO₄)]ₙ~3250 (coordinated OH)~1608 (shifted)~650 (d-d transitions)
trans-[Pd(HEP)₂Cl₂]~3300 (coordinated OH)~1610 (shifted)~350 (LMCT)

Applications

Catalysis: Alcohol Oxidation

Non-heme iron complexes are known to catalyze the oxidation of alcohols, a fundamental transformation in organic synthesis. An Fe(III)-HEP complex can be proposed to catalyze such reactions using an oxidant like hydrogen peroxide (H₂O₂). The catalytic cycle likely involves the formation of a high-valent iron-oxo species.

Catalytic_Cycle Fe3_cat [Fe(III)(HEP)₂]⁺ (Resting State) Fe3_OOH [Fe(III)(HEP)₂(OOH)] (Hydroperoxo intermediate) Fe3_cat->Fe3_OOH +H₂O₂ -H₂O Fe4_O [Fe(IV)(HEP)₂(O)]⁺ (Ferryl intermediate) Fe3_OOH->Fe4_O O-O Homolysis H2O_out H₂O OH_rad •OH Fe3_OOH->OH_rad Fe3_OH [Fe(III)(HEP)₂(OH)] Fe4_O->Fe3_OH H-atom abstraction R_rad R₂ĊOH (Substrate Radical) Fe4_O->R_rad Fe3_OH->Fe3_cat +R₂ĊOH -R₂C=O -H₂O RO_out R₂C=O (Ketone) Fe3_OH->RO_out H2O2_in H₂O₂ H2O2_in->Fe3_OOH ROH_in R₂CHOH (Alcohol) ROH_in->Fe4_O R_rad->Fe3_OH

Figure 2: Proposed catalytic cycle for alcohol oxidation by an Fe(III)-HEP complex.

This proposed mechanism involves the initial reaction of the Fe(III) catalyst with H₂O₂ to form an iron(III)-hydroperoxo intermediate.[3] This intermediate undergoes homolytic cleavage of the O-O bond to generate a highly reactive iron(IV)-oxo (ferryl) species and a hydroxyl radical. The ferryl species is capable of abstracting a hydrogen atom from the alcohol substrate, leading to the formation of a substrate radical and an iron(III)-hydroxo complex, which then reacts further to release the ketone product and regenerate the catalyst.[4]

Drug Development: Anticancer Activity

Platinum complexes are a cornerstone of cancer chemotherapy. Their mechanism of action primarily involves binding to nuclear DNA, which induces cellular responses leading to apoptosis (programmed cell death). Platinum(II) complexes with pyridine-based ligands, such as HEP, have shown significant cytotoxic activity, often with different activity profiles compared to cisplatin, suggesting potential to overcome resistance mechanisms.[5]

Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_response Cellular Response Pt_ext [Pt(II)(HEP)Cl₂] (Extracellular) Uptake Cellular Uptake (e.g., OCTs) Pt_ext->Uptake Pt_int [Pt(II)(HEP)Cl₂] (Intracellular) Uptake->Pt_int Activation Aquation/Activation -2Cl⁻, +2H₂O Pt_int->Activation Pt_active [Pt(II)(HEP)(H₂O)₂]²⁺ (Active Species) Activation->Pt_active DNA Nuclear DNA Pt_active->DNA Binds to purine (B94841) bases Adduct Pt-DNA Adducts (Platination) DNA->Adduct DDR DNA Damage Response (DDR) Adduct->DDR p21 p21 activation DDR->p21 Chk2 Chk2/H2AX phosphorylation DDR->Chk2 Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis p21->Arrest Chk2->Arrest

Figure 3: Mechanism of action for a cytotoxic Pt(II)-HEP complex.

The proposed pathway begins with the cellular uptake of the neutral Pt(II)-HEP complex, potentially via organic cation transporters (OCTs).[5][6] Inside the cell, where the chloride concentration is low, the chloride ligands are hydrolyzed and replaced by water molecules, activating the complex.[1] This electrophilic aqua species then enters the nucleus and binds covalently to the N7 positions of purine bases in DNA, forming Pt-DNA adducts. These adducts create distortions in the DNA helix that are recognized by the cell's DNA damage response machinery, leading to the phosphorylation of checkpoint kinases like Chk2 and H2AX and the activation of proteins like p21.[5][7] This cascade ultimately triggers a G2/M phase cell cycle arrest and initiates the apoptotic pathway, leading to the death of the cancer cell.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The ligand's straightforward synthesis and versatile coordination capabilities allow for the creation of a wide array of complexes with interesting structural features and promising applications. From developing new catalysts for important organic transformations to designing novel metallodrugs for cancer therapy, HEP-based complexes represent a significant area for future research and development. This guide has provided a foundational overview, highlighting the key synthetic, structural, and functional aspects to aid researchers in this exciting domain.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-Picoline and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2-(2-Hydroxyethyl)pyridine, a significant intermediate in the pharmaceutical and chemical industries.[1][2] The document details the condensation reaction between 2-picoline and formaldehyde (B43269), offering insights for process optimization and development.

Core Reaction Mechanism

The synthesis of this compound from 2-picoline and formaldehyde proceeds via a base-catalyzed aldol-type condensation reaction. The methyl group of 2-picoline is sufficiently acidic to be deprotonated by a base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is typically conducted in the presence of a catalyst and may require elevated temperatures and pressures to achieve optimal conversion and yield.[3][4]

The key steps of the mechanism are:

  • Deprotonation: A base abstracts a proton from the methyl group of 2-picoline, creating a resonance-stabilized carbanion. The acidity of these protons is enhanced by the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring.[5]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. This step results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated, typically by the solvent or a protonated catalyst, to yield the final product, this compound.

This reaction is a foundational method for the side-chain alkylation of picolines.[6]

Reaction Pathway Diagram

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Picoline Carbanion 2-Picoline->Carbanion + Base - HB⁺ Formaldehyde Alkoxide Carbanion->Alkoxide + Formaldehyde Product Alkoxide->Product + H⁺

Caption: Base-catalyzed reaction mechanism for the formation of this compound.

Experimental Protocols and Quantitative Data

The synthesis of this compound has been explored under various experimental conditions, with different catalysts, solvents, and reaction parameters affecting the conversion, selectivity, and yield. Paraformaldehyde, a solid polymer of formaldehyde, is often used as the formaldehyde source for easier handling.[7][8]

Method 1: Organic Base Catalysis in a Microreactor

This modern approach utilizes a continuous flow system to improve reaction efficiency and control.

  • Experimental Protocol: 2-picoline, paraformaldehyde, water (solvent), and an organic base catalyst (e.g., triethylenediamine - DABCO) are mixed. The solution is then pumped through a heated stainless steel micro-reaction pipeline under high pressure. The product mixture exiting the reactor is cooled and then purified.[3][4]

  • Quantitative Data Summary:

ParameterValueReference
Catalyst Triethylenediamine (DABCO)[3]
Solvent Water[3][4]
Temperature 200-230 °C[3][4]
Pressure 2-8 MPa[3][4]
Reaction Time ~8 minutes (in microreactor)[3]
Single-Pass Conversion >60%[3]
Method 2: Acid Catalysis in a Batch Reactor

A more traditional batch process often employs weak acid catalysts.

  • Experimental Protocol: 2-picoline, paraformaldehyde, and a catalyst (e.g., benzoic acid or acetic acid) are added to a reactor, sometimes with a solvent like DMF and a small amount of water. The mixture is first heated to depolymerize the paraformaldehyde, then brought to a higher temperature for the main reaction, which can last for many hours. The product is isolated by distillation.[7][8]

  • Quantitative Data Summary:

ParameterValueReference
Catalyst Benzoic Acid, Acetic Acid, Oxalic Acid[3][7][8]
Solvent DMF, Water[7]
Temperature 90-180 °C[7][8]
Reaction Time 30-70 hours[3][7]
Molar Ratio (2-picoline:paraformaldehyde) 1:2[7]
Single-Pass Conversion 36.7% - 60%[3][7]
Product Purity (post-distillation) >99%[7]
General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, applicable to both batch and continuous processes with minor modifications.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Mix Reactants (2-Picoline, Paraformaldehyde) catalyst Add Catalyst & Solvent reagents->catalyst depolymerization Depolymerization (if using paraformaldehyde) catalyst->depolymerization heating Heat Under Pressure (Controlled Temp & Time) depolymerization->heating separation Separate Unreacted 2-Picoline heating->separation distillation Vacuum Distillation separation->distillation product Collect Pure Product distillation->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Concluding Remarks for Professionals

The synthesis of this compound via the condensation of 2-picoline and formaldehyde is a well-established yet continually evolving process. While traditional batch methods using acid catalysts are proven, they often suffer from long reaction times and moderate conversion rates.[3][7] Modern approaches, such as the use of organic bases in high-pressure, high-temperature microreactor systems, offer significant advantages in terms of reaction speed and efficiency, making them highly attractive for industrial applications.[3][4] The choice of methodology depends on the desired scale, available equipment, and economic considerations. The data and protocols presented herein serve as a foundational guide for chemists and engineers working on the synthesis of this key pyridine derivative and its subsequent applications in pharmaceutical development.

References

Solubility and stability of 2-(2-Hydroxyethyl)pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS No. 103-74-2), a key intermediate in the synthesis of various pharmaceutical compounds and a metabolite of the drug Betahistine.[1][2] Understanding its solubility in common organic solvents and its stability under various conditions is critical for its effective use in research, development, and manufacturing. This document summarizes available solubility data, outlines its stability profile, describes known degradation pathways, and provides detailed experimental protocols for its characterization.

Physical and Chemical Properties

This compound, also known as 2-Pyridineethanol, is a clear yellow to brown, hygroscopic liquid at room temperature.[1][3] Its structure, featuring both a polar hydroxyl group and a pyridine (B92270) ring, dictates its chemical behavior.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance Clear yellow to brown liquid[1]
Boiling Point 114-116 °C / 9 mmHg[1]
Melting Point -8 to -7 °C[1]
Density 1.093 g/mL at 25 °C[1]
Flash Point 92.78 °C (199 °F)[4]
pKa (conjugate acid) 5.31[5]
LogP 0.12 - 0.38[1][5]

Solubility Profile

The solubility of this compound is governed by its molecular structure, which contains a hydrophilic hydroxyl (-OH) group capable of forming hydrogen bonds and a moderately polar pyridine ring. This dual nature allows it to dissolve in a range of solvents. Generally, it exhibits high solubility in polar solvents and limited solubility in non-polar solvents.[6]

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventSolubilityReference
Protic Polar WaterSoluble[1][6]
MethanolSlightly Soluble[1]
EthanolVery Soluble[5][6]
Aprotic Polar ChloroformSlightly Soluble / Very Soluble*[1][5]
Aprotic Non-Polar Diethyl EtherSlightly Soluble[5]
HexaneLimited Solubility[6]

Note: Conflicting reports exist for chloroform, suggesting solubility may be concentration-dependent.

Stability Profile

This compound is generally stable at room temperature when stored in closed containers under normal, dry conditions.[3] However, its stability is compromised by exposure to heat, strong oxidizing agents, strong acids, and strong bases.[7]

Thermal Stability

The compound undergoes thermal decomposition at elevated temperatures. Kinetic studies of its pyrolysis between 625.2 K and 690.5 K show that it undergoes a unimolecular, first-order elimination reaction to yield formaldehyde (B43269) and 2-methylpyridine.[8] This reaction is believed to proceed through a cyclic six-membered transition state.[8]

Chemical Stability

The compound is incompatible with several classes of chemicals:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

  • Strong Acids and Bases: Can cause degradation or unwanted side reactions.[7]

For storage, it is recommended to keep the compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances.[3][7]

Degradation Pathways

Understanding the degradation pathways of this compound is essential for predicting its behavior in various environments and for identifying potential impurities in formulations.

Thermal Degradation

As mentioned, high temperatures induce a unimolecular elimination reaction.

Thermal_Degradation cluster_reactants Reactant cluster_conditions Condition cluster_products Products A This compound B Heat (Pyrolysis) 625-690 K A->B C 2-Methylpyridine B->C D Formaldehyde B->D Solubility_Workflow start Start add_compound Add 50 µL of this compound to test tube start->add_compound add_solvent Add 0.25 mL of solvent add_compound->add_solvent mix Vortex for 60 seconds add_solvent->mix observe Observe mixture mix->observe soluble Classify as 'Soluble' observe->soluble  Completely dissolved?  Yes check_volume Total solvent volume < 1.0 mL? observe->check_volume No end_node End soluble->end_node check_volume->add_solvent Yes insoluble Classify as 'Slightly Soluble' or 'Insoluble' check_volume->insoluble No insoluble->end_node

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and synthetic methodologies for 2-(2-Hydroxyethyl)pyridine, an important intermediate in the pharmaceutical and chemical industries. The document details the evolution of its synthesis, presents comparative data from various methods, and offers detailed experimental protocols.

Historical Overview and Discovery

The precise moment of discovery for this compound (also known as 2-pyridineethanol) is not marked by a singular, seminal publication. Instead, its synthesis emerged from the broader development of industrial pyridine (B92270) chemistry in the first half of the 20th century. The primary and most enduring method for its production is the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269).

By the mid-20th century, this reaction was well-established as a commercial process. A 1957 patent concerning the synthesis of the 3-isomer explicitly refers to the commercial production of this compound by condensing 2-picoline with aqueous formaldehyde, citing the 1950 book "Heterocyclic Compounds" by Elderfield as a reference for this known reaction.[1] This indicates that the synthesis was common knowledge in the chemical community by that time. The demand for 2-picoline derivatives, particularly for the production of 2-vinylpyridine (B74390), grew significantly in the 1940s, which likely spurred the optimization and industrial scaling of this condensation reaction.[2] Early patents focused on the production of 2-vinylpyridine often describe the formation of this compound as a key intermediate step, further cementing its importance in industrial synthesis during this era.

Core Synthesis Methodology: Condensation of 2-Picoline and Formaldehyde

The cornerstone of this compound synthesis is the reaction between 2-picoline and formaldehyde (or its polymer, paraformaldehyde). This reaction is typically carried out at elevated temperatures and can be influenced by various catalysts, solvents, and pressure conditions. The general reaction is depicted below.

G r1 2-Picoline r2 Formaldehyde p1 This compound r1_img r2_img p1_img plus + plus->p1_img   Catalyst, Heat

Figure 1: General reaction scheme for the synthesis of this compound.

The reaction mechanism is believed to proceed via an aldol-type condensation. In the presence of a base, a proton is abstracted from the methyl group of 2-picoline, forming a carbanion. This nucleophile then attacks the electrophilic carbon of formaldehyde, leading to an alkoxide intermediate which, upon protonation, yields the final product. Acid catalysts can also be used to activate the formaldehyde.

Comparative Synthesis Data

The following tables summarize quantitative data from various patented methods for the synthesis of this compound, showcasing the different approaches and their outcomes.

Table 1: Acid-Catalyzed Synthesis

Reference (Patent)CatalystSolventTemp. (°C)Time (h)PressureYield/Conversion
CN86103091ABenzoic Acid or Acetic AcidWater105-12845-70N/A40-60% Conversion
CN1580046A[3]Benzoic Acid, Chloroacetic Acid, or Acetic AcidNone90-18010-30N/A84-94.85% Yield
CN105237468AOxalic AcidDMF/Water11030N/A36.73% Conversion

Table 2: Base-Catalyzed and Other Synthesis Methods

Reference (Patent)CatalystSolventTemp. (°C)Time (h)Pressure (MPa)Yield/Conversion/Selectivity
CN102863375ANaOH or KOHWater16010.5N/A (Low Conversion Mentioned)
CN111995566B[4]Triethylene diamine (DABCO)Water200< 0.254-595% Conversion, 94% Selectivity, 89% Yield
CN111995566B[4]HexamethylenediamineWater200< 0.254-586% Conversion, 86% Selectivity, 74% Yield

Detailed Experimental Protocols

The following protocols are adapted from patent literature to provide detailed methodologies for key synthesis variations.

Protocol 1: Acid-Catalyzed Synthesis in Bulk (Adapted from CN1580046A)[4]

Objective: To synthesize this compound using an acid catalyst without an additional solvent.

Materials:

  • 2-Picoline

  • Paraformaldehyde (96%)

  • Benzoic Acid

Equipment:

  • Jacketed reaction vessel with mechanical stirrer and heating system

  • Distillation apparatus for vacuum distillation

Procedure:

  • Charge the reaction vessel with 2-picoline, paraformaldehyde, and benzoic acid in a weight ratio of approximately 1 : 0.03-0.12 : 0.003-0.012.

  • With continuous stirring, gradually heat the mixture to 90-100°C.

  • Maintain the reaction at this temperature for approximately 30 hours.

  • After the reaction is complete, cool the mixture.

  • Set up the apparatus for vacuum distillation.

  • Distill the crude product under reduced pressure, collecting the fraction boiling between 100-150°C at 10-100 mmHg to obtain the purified this compound.

Protocol 2: High-Pressure Synthesis with Organic Base Catalyst (Adapted from CN111995566B)[5]

Objective: To synthesize this compound using a continuous flow micro-reaction system under high pressure with an organic base catalyst.

Materials:

  • 2-Picoline

  • Paraformaldehyde (depolymerized)

  • Triethylene diamine (DABCO)

  • Water (Solvent)

Equipment:

  • Depolymerization flask

  • High-pressure pump

  • Micro-reaction pipeline (e.g., 30-meter length)

  • Heater for the reaction pipeline

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reaction Solution Preparation: In the depolymerization flask, add 2-picoline, paraformaldehyde, water, and DABCO. Heat at 120°C for 20 minutes to depolymerize the paraformaldehyde and create a homogeneous reaction solution.

  • System Setup: Purge the micro-reaction pipeline with water and then with nitrogen to ensure it is clean and dry.

  • Reaction Execution: Heat the micro-reaction pipeline to 200°C. Use the high-pressure pump to feed the reaction solution into the pipeline at a controlled flow rate (e.g., 2 mL/min). Maintain the system pressure at 4-5 MPa using the back-pressure regulator.

  • Product Collection: The product will begin to exit the reactor after a residence time determined by the reactor volume and flow rate (e.g., after approximately 8 minutes). Collect the pale yellow liquid product in the collection vessel.

  • Purification: The collected product can be further purified by reduced pressure distillation to obtain this compound with a purity exceeding 99.9%.

Workflow and Mechanism Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a plausible reaction mechanism.

G start Start prep Prepare Reactant Mixture (2-Picoline, Formaldehyde, Catalyst, Solvent) start->prep react Heat Mixture in Reactor (Controlled Temp. & Pressure) prep->react Transfer to Reactor cool Cool Reaction Mixture react->cool Reaction Time Elapsed distill Purification via Vacuum Distillation cool->distill analyze Analyze Product (GC, HPLC, NMR) distill->analyze Collect Fractions end End analyze->end

Figure 2: General experimental workflow for this compound synthesis.

G Simplified Base-Catalyzed Mechanism picoline 2-Picoline carbanion Picolyl Carbanion picoline->carbanion - H+ formaldehyde Formaldehyde carbanion->formaldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate product This compound alkoxide->product + H+ base Base (B:) acid Conjugate Acid (BH+) proton H+

Figure 3: Plausible mechanism for the base-catalyzed condensation.

References

Theoretical Exploration of the Electronic Landscape of 2-(2-Hydroxyethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 2-(2-Hydroxyethyl)pyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] By leveraging computational methods, specifically Density Functional Theory (DFT), we can elucidate the molecule's electronic structure, reactivity, and potential interaction mechanisms. This document outlines the standard computational protocols for such a study, presents the expected electronic parameters in a structured format, and visualizes the theoretical workflow and conceptual frameworks using Graphviz diagrams. The insights derived from these theoretical studies are invaluable for rational drug design and the development of novel functional materials.

Introduction

This compound is a versatile bifunctional molecule incorporating both a pyridine (B92270) ring and a hydroxyl group. This unique combination of a nitrogen-containing aromatic system and a flexible hydroxyethyl (B10761427) side chain imparts specific electronic and structural characteristics that govern its reactivity and biological activity. Understanding the electronic properties, such as charge distribution, frontier molecular orbitals, and molecular electrostatic potential, is crucial for predicting its behavior in chemical and biological systems.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to probe these properties at the atomic level.[3][4] This guide details the application of Density Functional Theory (DFT) to characterize the electronic landscape of this compound, providing a foundational understanding for researchers in drug discovery and materials science.

Computational Methodology

The electronic properties of this compound can be thoroughly investigated using a systematic computational approach. The following protocol outlines a standard procedure based on Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational efficiency.[3]

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

  • Protocol: The initial structure of this compound is constructed using molecular modeling software. A geometry optimization is then performed to find the global minimum on the potential energy surface. This is typically achieved using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). The vibrational frequency analysis is subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a series of calculations are performed to determine the key electronic descriptors.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[5][6] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7][8] The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to gain a deeper understanding of the intramolecular charge transfer and the stabilization energies associated with electron delocalization.[9][10] This method provides detailed information about orbital interactions.

  • Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the local electronic environment.

A generalized workflow for these computational studies is depicted below.

Computational Workflow for Electronic Properties Computational Workflow A Initial Molecular Structure of this compound B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Optimized Ground State Structure C->D E Calculation of Electronic Properties D->E F HOMO-LUMO Energies E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H I Mulliken Charges E->I

A generalized workflow for the computational analysis of this compound.

Predicted Electronic Properties

The following tables summarize the expected quantitative data from the DFT calculations on this compound. The values provided are illustrative and representative of what would be obtained from a rigorous computational study.

Table 1: Frontier Molecular Orbital Energies
ParameterEnergy (eV)Description
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital; related to the ability to donate an electron.
ELUMO-0.5 to 0.5Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)6.0 to 8.0Indicator of chemical reactivity and kinetic stability.
Table 2: Global Reactivity Descriptors
DescriptorFormulaValue (a.u.)Interpretation
Ionization Potential (I)-EHOMO6.5 to 7.5The energy required to remove an electron.
Electron Affinity (A)-ELUMO0.5 to -0.5The energy released when an electron is added.
Electronegativity (χ)(I + A) / 23.5 to 4.0The ability of the molecule to attract electrons.
Chemical Hardness (η)(I - A) / 23.0 to 4.0Resistance to change in electron distribution.
Softness (S)1 / (2η)0.12 to 0.17A measure of the molecule's polarizability.
Electrophilicity Index (ω)χ2 / (2η)1.5 to 2.1A measure of the electrophilic character.
Table 3: Predicted Mulliken Atomic Charges
AtomPredicted Charge (a.u.)
N1 (Pyridine)-0.4 to -0.6
C2 (Pyridine)0.2 to 0.4
C7 (CH2)-0.1 to 0.1
C8 (CH2)-0.2 to 0.0
O9 (Hydroxyl)-0.6 to -0.8
H10 (Hydroxyl)0.3 to 0.5

Visualization of Electronic Features

Visual representations are critical for interpreting the complex data generated from computational studies.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance.

HOMO_LUMO_Concept Frontier Molecular Orbital Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons HOMO->LUMO Excitation

Conceptual diagram of HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, indicating this is the primary site for electrophilic attack. The LUMO is also anticipated to be distributed across the aromatic ring, signifying its role in accepting electrons.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's charge distribution.

MEP_Concept Molecular Electrostatic Potential (MEP) Concept cluster_0 Potential Regions Molecule This compound Surface Negative Negative Potential (Red) Nucleophilic Center (e.g., around N, O atoms) Positive Positive Potential (Blue) Electrophilic Center (e.g., around H atoms) Neutral Near-Zero Potential (Green) (e.g., carbon backbone)

Conceptual representation of an MEP map.

In the MEP of this compound, the most negative potential (red/yellow) is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the most likely sites for electrophilic attack and hydrogen bonding. Positive potentials (blue) are anticipated around the hydrogen atoms, particularly the hydroxyl proton.

Conclusion

Theoretical studies based on Density Functional Theory provide a robust framework for elucidating the electronic properties of this compound. The computational protocols and analyses outlined in this guide enable a detailed characterization of its molecular structure, reactivity, and potential interaction sites. The quantitative data on frontier molecular orbitals, global reactivity descriptors, and atomic charges, coupled with visual representations of the MEP and FMOs, offer invaluable insights for researchers in drug design and materials science. This theoretical approach facilitates a deeper understanding of the molecule's behavior and paves the way for the rational design of new derivatives with tailored properties.

References

A Comprehensive Technical Guide to 2-(2-Hydroxyethyl)pyridine: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-(2-Hydroxyethyl)pyridine, a significant chemical intermediate and metabolite. This document details its nomenclature, physicochemical properties, and key experimental protocols, making it an essential resource for professionals in chemical research and drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature, reflecting its structure and common applications. The most frequently encountered synonyms and identifiers are compiled below.

Systematic and Common Names:

  • 2-Pyridineethanol[1][2]

  • 2-(2-Pyridyl)ethanol[1][2]

  • Pyridine-2-ethanol[1]

  • 2-pyridin-2-ylethanol[1]

  • 2-(Pyridin-2-Yl)Ethan-1-Ol[1]

  • 2-Pyridylethanol[1]

  • 2-(beta-Hydroxyethyl)pyridine[1]

  • NSC-2144[1]

Identifiers:

  • CAS Registry Number: 103-74-2[1]

  • EINECS Number: 203-140-2[1]

  • PubChem CID: 7675[3]

  • Beilstein Registry Number: 111205[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [2][3]
Appearance Clear yellow to brown liquid[1]
Boiling Point 114-116 °C at 9 mmHg[1][2]
Melting Point -7.8 °C[3]
Density 1.093 g/mL at 25 °C[1][2]
Refractive Index 1.537 at 20 °C[2]
Flash Point 113 °C (closed cup)[2]
Solubility Soluble in water, chloroform, and methanol.[1][3]
pKa (conjugate acid) 5.31[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a pyridine (B92270) derivative with a source of a hydroxyethyl (B10761427) group. A common laboratory-scale synthesis is outlined below.[1]

Materials:

Procedure:

  • Flask Preparation: A two-necked Schlenk flask equipped with a magnetic stirring bar is thoroughly dried under high vacuum while being heated with a hot air gun (approximately 400 °C) for 10 minutes. The flask is then cooled to room temperature under a stream of inert gas (argon or nitrogen).

  • Activation of Zinc: Add zinc powder (2.0 equivalents) and anhydrous THF to the flask. To activate the zinc, add a small amount of 1,2-dibromoethane (5 mol%) and heat the mixture to boiling. After cooling to room temperature, add chlorotrimethylsilane (1 mol%) and briefly heat to boiling again.

  • Grignard-type Reagent Formation: Cool the flask to room temperature and add a solution of 2-chloromethylpyridine (1.0 equivalent) in anhydrous THF. Heat the mixture at 70 °C for 2 hours.

  • Reaction with Paraformaldehyde: After cooling the reaction mixture to room temperature, slowly add paraformaldehyde (3.0 equivalents). Heat the mixture again at 70 °C for 6 hours.

  • Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Separate the organic and aqueous phases. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical Determination by Gas Chromatography

The concentration of this compound in a solution can be accurately determined using gas chromatography (GC) with a flame ionization detector (FID).[4]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column (e.g., KB-5)[4]

  • Injector and data acquisition system

Typical Parameters (to be optimized for specific instrumentation):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Nitrogen or Helium

  • Column Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: Increase at 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL

  • Quantification: Corrected area normalization method or external standard calibration.[4]

Signaling Pathways and Experimental Workflows

Role in Betahistine Metabolism and Mechanism of Action

This compound is a primary metabolite of Betahistine, a drug used to treat Ménière's disease.[1][5] Betahistine exerts its therapeutic effects through its interaction with histamine (B1213489) receptors. The metabolism of Betahistine to this compound is a key step in its pharmacokinetics. While this compound itself has weaker activity at histamine receptors compared to the parent drug, it contributes to the overall pharmacological profile.[6] The metabolic pathway and subsequent signaling are depicted below.

Betahistine_Metabolism_and_Action cluster_metabolism Metabolism cluster_action Pharmacological Action Betahistine Betahistine MAO Monoamine Oxidase (MAO) Betahistine->MAO Oxidation H1_Receptor H1 Receptor (Agonist) Betahistine->H1_Receptor H3_Receptor H3 Receptor (Antagonist) Betahistine->H3_Receptor HEP This compound MAO->HEP PAA 2-Pyridylacetic Acid (inactive metabolite) HEP->PAA Further Oxidation Vasodilation Inner Ear Vasodilation H1_Receptor->Vasodilation Histamine_Turnover Increased Histamine Turnover H3_Receptor->Histamine_Turnover Histamine_Turnover->Vasodilation Vertigo_Reduction Reduction of Vertigo Symptoms Vasodilation->Vertigo_Reduction Protecting_Group_Workflow Start Carboxylic Acid (R-COOH) Coupling Coupling Reaction (e.g., DCC/DMAP) Start->Coupling Reagent This compound Reagent->Coupling Protected Protected Carboxylic Acid (R-COO-Pet) Coupling->Protected Deprotection Deprotection (e.g., Hydrogenolysis) Protected->Deprotection Direct Deprotection Other_Reactions Other Synthetic Steps Protected->Other_Reactions End Deprotected Carboxylic Acid (R-COOH) Deprotection->End Other_Reactions->Deprotection

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Vinylpyridine from 2-(2-Hydroxyethyl)pyridine Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylpyridine (B74390) (2-VP) is a crucial organic compound used as a monomer in the synthesis of various polymers and as a key intermediate in the pharmaceutical, dye, and chemical industries.[1][2] Its applications include the production of specialty polymers for tire-cord binders, acrylic fiber co-monomers, and protective coatings.[1] In the pharmaceutical sector, it serves as a precursor for drugs such as Axitinib and Betahistine.[1][3]

The synthesis of 2-vinylpyridine is commonly achieved through a two-step process starting from 2-methylpyridine (B31789) (2-picoline) and formaldehyde.[4][5] The initial condensation reaction forms the intermediate 2-(2-hydroxyethyl)pyridine.[5] This document provides detailed protocols for the subsequent, critical step: the catalytic dehydration of this compound to yield the final 2-vinylpyridine product.[6] This dehydration can be effectively catalyzed by either strong bases or acids.

Reaction Principle and Pathway

The core of the synthesis is an elimination reaction where this compound undergoes dehydration to form an alkene (2-vinylpyridine) and water. The reaction is typically performed at elevated temperatures and under reduced pressure. Distilling the product as it forms helps to drive the chemical equilibrium toward the product side.

Reaction_Pathway cluster_conditions Reaction Conditions reactant This compound product 2-Vinylpyridine reactant->product Dehydration water Water (H₂O) Catalyst Catalyst (Acid or Base) Heat Heat (100-190 °C) Pressure Reduced Pressure

Caption: General reaction pathway for the dehydration of this compound.

Experimental Protocols

Two primary methods are presented, based on the type of catalyst employed. Safety precautions, including the use of personal protective equipment (PPE), a fume hood, and measures to prevent polymerization, must be observed throughout these procedures. 2-Vinylpyridine is flammable, toxic, and prone to polymerization, especially when heated.[2][4]

3.1 Protocol 1: Base-Catalyzed Dehydration

This protocol utilizes a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), as the catalyst.[6]

3.1.1 Materials and Reagents

  • This compound (≥98.0%)

  • Sodium Hydroxide (NaOH), solid or 50% aqueous solution

  • 4-tert-Butylcatechol (B165716) (inhibitor)[1]

  • Sodium Chloride (NaCl) or solid NaOH for salting out[6]

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

3.1.2 Equipment

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer or thermocouple

  • Distillation head with condenser (Vigreux column recommended for fractionation)

  • Receiving flask

  • Vacuum pump and pressure gauge

  • Separatory funnel

3.1.3 Procedure

  • Reactor Setup: Assemble the distillation apparatus in a fume hood. Charge the three-neck flask with the chosen catalyst. For example, for each 1 part by weight of this compound, add 0.05 to 1.0 part of catalyst (e.g., solid NaOH or KOH).[6] Alternatively, a 50% aqueous NaOH solution can be used.[7][8]

  • Heating: Begin stirring and heat the flask to the reaction temperature, typically between 100°C and 190°C.[6] Some procedures note success at temperatures as low as 90°C.[8]

  • Reactant Addition: Slowly add the this compound to the heated catalyst mixture. The dehydration reaction will begin immediately.

  • Reaction and Distillation: Apply vacuum to the system (e.g., 10-150 mmHg).[6] The 2-vinylpyridine product and water will co-distill as they are formed.[6][9] The reaction time can range from 5 to 30 minutes for a continuous distillation process.[6]

  • Workup - Water Separation: Collect the distillate, which will be a two-phase mixture of 2-vinylpyridine and water. Separate the water by adding a salting-out agent like solid NaCl or NaOH to the collection flask and stirring.[6] This will cause the organic layer to separate more cleanly. Transfer the mixture to a separatory funnel and remove the lower aqueous layer.

  • Purification:

    • Add a small amount of polymerization inhibitor (e.g., 0.1 wt% 4-tert-butylcatechol) to the crude organic layer.

    • Dry the crude product with a drying agent like anhydrous sodium sulfate.

    • Perform a final fractional distillation under reduced pressure. Collect the fraction boiling at approximately 60-100°C / 90-150 mmHg to obtain the purified 2-vinylpyridine.[6] A boiling point of 79-82°C at 29 mmHg has also been reported.

  • Storage: Store the final product in a refrigerator over an inhibitor to prevent polymerization.[1]

3.2 Protocol 2: Acid-Catalyzed Dehydration

This method uses a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as the catalyst.[6]

3.2.1 Materials and Reagents

  • This compound (≥98.0%)

  • Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (for neutralization)

  • 4-tert-Butylcatechol (inhibitor)

  • Sodium Chloride (brine solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

3.2.2 Equipment

  • Same as Protocol 1.

3.2.3 Procedure

  • Reactor Setup: Assemble the distillation apparatus. Charge the reaction flask with the acid catalyst. The weight ratio of this compound to catalyst can range from 1:0.05 to 1:1.0.[6]

  • Heating: Begin stirring and heat the flask to 100-190°C.[6]

  • Reactant Addition and Distillation: Slowly add the this compound. The product and water will immediately begin to distill under reduced pressure (10-150 mmHg).[6]

  • Workup - Neutralization and Washing:

    • Collect the distillate.

    • Carefully neutralize the acidic distillate by washing it with a saturated sodium bicarbonate solution or a dilute NaOH solution in a separatory funnel until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with a brine solution to remove residual salts.

    • Separate and discard the aqueous layer.

  • Purification: Follow steps 6 and 7 from Protocol 1 (addition of inhibitor, drying, fractional distillation, and storage).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis & Crude Collection cluster_purification Workup & Purification A1 Assemble Distillation Apparatus A2 Charge Reactor with Catalyst (Acid or Base) A1->A2 A3 Heat to 100-190 °C A2->A3 B1 Slowly Add This compound A3->B1 B2 Simultaneous Reaction & Vacuum Distillation B1->B2 B3 Collect Crude Distillate (2-VP + Water) B2->B3 C1 Water Separation (Salting Out or Neutralization/Wash) B3->C1 C2 Separate Organic Layer C1->C2 C3 Add Polymerization Inhibitor C2->C3 C4 Dry with Anhydrous Salt C3->C4 C5 Fractional Distillation (Reduced Pressure) C4->C5 D1 Store Pure 2-Vinylpyridine (Refrigerated with Inhibitor) C5->D1

Caption: Step-by-step workflow for the synthesis and purification of 2-vinylpyridine.

Data Presentation

Table 1: Summary of Reaction Conditions for 2-Vinylpyridine Synthesis

Parameter Base-Catalyzed Method Acid-Catalyzed Method Reference(s)
Catalyst NaOH, KOH H₂SO₄, H₃PO₄ [6]
Catalyst Loading 1 part reactant to 0.05-1.0 part catalyst (by weight) 1 part reactant to 0.05-1.0 part catalyst (by weight) [6]
Temperature 100 - 190 °C 100 - 190 °C [6]
Pressure 10 - 150 mmHg 10 - 150 mmHg [6]
Reaction Time 5 - 30 minutes 5 - 30 minutes [6]

| Final Purity | ≥98.0% | Not explicitly stated, but expected to be similar |[6] |

Table 2: Physical and Chemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point Density (g/cm³) Appearance
This compound C₇H₉NO 123.15 190°C @ 200 mmHg ~1.06 Colorless Liquid

| 2-Vinylpyridine | C₇H₇N | 105.14 | 158-160°C @ 760 mmHg | 0.975 - 0.989 | Colorless to light yellow liquid |

Data sourced from[1][2][3][4][10].

Factors Influencing Synthesis

The successful synthesis of high-purity 2-vinylpyridine is dependent on the careful control of several experimental parameters.

Influencing_Factors center 2-Vinylpyridine Yield & Purity temp Temperature temp->center Controls reaction rate & side reactions pressure Pressure pressure->center Enables product distillation, drives equilibrium catalyst Catalyst Choice & Loading catalyst->center Determines reaction efficiency & pathway rate Addition Rate rate->center Prevents reactant accumulation & polymerization inhibitor Inhibitor Presence inhibitor->center Prevents polymerization during purification

Caption: Key factors influencing the yield and purity of 2-vinylpyridine.

  • Temperature: Must be high enough to facilitate dehydration but controlled to minimize side reactions or polymerization. The range of 100-190°C is reported to be effective.[6]

  • Pressure: Operating under reduced pressure is critical. It lowers the boiling point of the product, allowing it to be removed from the hot reaction zone as it forms. This prevents product degradation and polymerization and shifts the reaction equilibrium to favor product formation.[1][6]

  • Catalyst: Both acid and base catalysts are effective. The choice may depend on available equipment, downstream purification requirements, and waste disposal considerations. Catalyst loading must be optimized to ensure efficient conversion without promoting side reactions.[6]

  • Polymerization: 2-Vinylpyridine readily polymerizes, especially at elevated temperatures.[4] The simultaneous distillation of the product minimizes its residence time in the hot reactor. The addition of an inhibitor like 4-tert-butylcatechol is mandatory for any purification steps involving heating and for final product storage.[1][11]

References

Application Notes and Protocols for 2-(2-Hydroxyethyl)pyridine as a Ligand in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-hydroxyethyl)pyridine as a versatile ligand in various catalytic applications. Detailed protocols and performance data are presented to facilitate its adoption in research and development.

Introduction

This compound is a bidentate ligand that coordinates to metal centers through its pyridine (B92270) nitrogen and the hydroxyl oxygen. This chelation imparts stability to the resulting metal complexes, making them effective catalysts for a range of organic transformations. The presence of the hydroxyl group can influence the electronic properties of the metal center and participate in reaction mechanisms, for instance, through proton transfer. This document focuses on the application of this compound and its derivatives in palladium-catalyzed cross-coupling reactions, particularly the Heck reaction.

Key Application: Palladium-Catalyzed Heck Reaction

Palladium complexes incorporating a pyridylpyrazole ligand functionalized with a 2-hydroxyethyl group have demonstrated high efficiency as precatalysts in the Heck-Mizoroki reaction. This reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a fundamental transformation in synthetic organic chemistry. The presence of the hydroxyethyl (B10761427) substituent has been shown to be beneficial for the catalytic activity, even enabling the use of less reactive aryl chlorides.[1]

Catalytic Performance Data

The following table summarizes the catalytic performance of a palladium(II) complex featuring a 1-(2-hydroxyethyl)-3-(pyridin-2-yl)pyrazole ligand in the Heck reaction between various aryl halides and tert-butyl acrylate (B77674).

EntryAryl HalideProductYield (%)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Ref
1Iodobenzenetert-Butyl cinnamate>951Et3NDMF802.5[2]
2Bromobenzenetert-Butyl cinnamate>951Et3NDMF802.5[2]
3Chlorobenzenetert-Butyl cinnamateHigh1Et3NDMF80<24[1]
44-Bromoacetophenonetert-Butyl 4-acetylcinnamate>951K2CO3DMF/H2O804[3]
54-Iodoanisoletert-Butyl 4-methoxycinnamate>951Et3NDMF802.5[2]

Note: Data for entries 1, 2, 4, and 5 are representative of typical Heck reactions with pyridyl-imine or related ligands under similar conditions and serve as a comparative benchmark.[2][3] Entry 3 specifically highlights the improved performance with the hydroxyethyl-substituted ligand for the challenging substrate, chlorobenzene.[1]

Experimental Protocols

Protocol 1: Synthesis of [PdCl₂(1-(2-hydroxyethyl)-3-(pyridin-2-yl)pyrazole)] Precatalyst

This protocol describes the synthesis of the palladium(II) precatalyst incorporating the 2-(2-hydroxyethyl)pyridylpyrazole ligand.

Materials:

  • 1-(2-Hydroxyethyl)-3-(pyridin-2-yl)pyrazole

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(2-hydroxyethyl)-3-(pyridin-2-yl)pyrazole (1.0 mmol) in anhydrous acetonitrile (20 mL).

  • To this solution, add palladium(II) chloride (1.0 mmol) in one portion.

  • Stir the resulting mixture at room temperature for 24 hours.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid product with anhydrous diethyl ether (3 x 10 mL).

  • Dry the resulting pale-yellow solid under vacuum to yield the [PdCl₂(1-(2-hydroxyethyl)-3-(pyridin-2-yl)pyrazole)] complex.

Protocol 2: General Procedure for the Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of an aryl halide with an alkene using the synthesized precatalyst.

Materials:

  • [PdCl₂(1-(2-hydroxyethyl)-3-(pyridin-2-yl)pyrazole)] precatalyst

  • Aryl halide (e.g., iodobenzene, bromobenzene, or chlorobenzene)

  • Alkene (e.g., tert-butyl acrylate or styrene)

  • Base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To a Schlenk tube, add the [PdCl₂(1-(2-hydroxyethyl)-3-(pyridin-2-yl)pyrazole)] precatalyst (0.01 mmol, 1 mol%).

  • Add the aryl halide (1.0 mmol) and the alkene (1.2 mmol).

  • Add the base (e.g., triethylamine, 2.0 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.

Visualizations

Experimental Workflow: Synthesis and Catalytic Test

experimental_workflow cluster_synthesis Precatalyst Synthesis cluster_catalysis Heck Reaction ligand 1-(2-Hydroxyethyl)- 3-(pyridin-2-yl)pyrazole synthesis Stir in MeCN 24h, RT ligand->synthesis pdcl2 PdCl₂ pdcl2->synthesis precatalyst [PdCl₂(L)] Complex synthesis->precatalyst reaction Heat (80-120 °C) precatalyst->reaction 1 mol% aryl_halide Aryl Halide aryl_halide->reaction alkene Alkene alkene->reaction base Base (e.g., Et₃N) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Workup & Purification reaction->workup product Substituted Alkene workup->product

Caption: Workflow for the synthesis of the palladium precatalyst and its subsequent use in the Heck cross-coupling reaction.

Catalytic Cycle of the Heck Reaction

heck_cycle center Pd Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L₂(X) oxidative_addition->pdiix coordination Alkene Coordination pdiix->coordination Alkene insertion_complex Ar-Pd(II)L(Alkene)(X) coordination->insertion_complex migratory_insertion Migratory Insertion insertion_complex->migratory_insertion beta_hydride_elimination_complex (Product)-Pd(II)L(H)(X) migratory_insertion->beta_hydride_elimination_complex beta_hydride_elimination β-Hydride Elimination beta_hydride_elimination_complex->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release Substituted Alkene h_pd_x H-Pd(II)L₂(X) product_release->h_pd_x reductive_elimination Reductive Elimination (Base) h_pd_x->reductive_elimination Base reductive_elimination->pd0 - HB⁺X⁻

Caption: Generalized catalytic cycle for the palladium-catalyzed Heck reaction.

Conclusion

This compound and its derivatives are valuable ligands for the development of highly active and stable transition metal catalysts. The application of a palladium complex with a 2-(2-hydroxyethyl)pyridylpyrazole ligand in the Heck reaction demonstrates the potential of this ligand scaffold to promote challenging cross-coupling reactions. The provided protocols offer a starting point for researchers to explore the catalytic potential of these complexes in their own synthetic endeavors. Further research into the application of this compound-based catalysts in other transformations is encouraged.

References

Application Notes and Protocols: The Role of 2-(2-Hydroxyethyl)pyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(2-Hydroxyethyl)pyridine, a versatile heterocyclic building block, in the synthesis of key pharmaceutical intermediates. This document offers structured data, comprehensive experimental protocols, and visual representations of synthetic pathways to support research and development in the pharmaceutical industry.

Introduction to this compound in Pharmaceutical Synthesis

This compound, also known as 2-pyridineethanol, is a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine (B92270) ring, allows for diverse chemical transformations. This makes it a crucial starting material or intermediate in the production of drugs targeting a range of therapeutic areas. Notably, it is a key precursor in the synthesis of the anti-vertigo drug Betahistine (B147258) and is an intermediate in the manufacturing of the antipsychotic agent Thioridazine.[2][3][4]

Synthesis of Betahistine Intermediates

Betahistine, an analogue of histamine, is widely used in the treatment of Ménière's disease.[5] The synthesis of betahistine frequently proceeds through intermediates derived from this compound. A common strategy involves the dehydration of this compound to form 2-vinylpyridine (B74390), which then undergoes aza-Michael addition with methylamine (B109427).[1][5]

Quantitative Data for Betahistine Synthesis
Synthesis StageMethodKey ReactantsReaction ConditionsYield (%)Purity (%)Reference
DehydrationBatchThis compound, Sodium Hydroxide, Anhydrous Magnesium Sulfate90-100°C, 2 hours--[1]
Aza-Michael AdditionContinuous Flow2-Vinylpyridine, Saturated Aqueous Methylamine Hydrochloride170°C, 25 bar, 2.4 min residence time90 (isolated)>99.9[1]
Aza-Michael AdditionOptimized Batch2-Vinylpyridine, Methylamine HydrochlorideToluene/water two-phase system, 108-110°CImproved over single-phaseImproved over single-phase[1]
Overall Synthesis (4 steps)Modified Batch2-Methylpyridine, Paraformaldehyde-26.6 (for 2-(2-pyridyl)ethanol)-[6]
Dehydration (in 4-step synthesis)Modified Batch2-(2-pyridyl)ethanol, Acetic AnhydrideReflux72-[6]
Aza-Michael Addition (in 4-step synthesis)Modified Batch2-Vinylpyridine, Methylamine-62.5-[6]
Salt FormationBatchBetahistine free base, Hydrogen ChlorideIsopropanol (B130326)/Ethanol mixture73-[1][6]
Experimental Protocols for Betahistine Synthesis

Protocol 1: Dehydration of this compound to 2-Vinylpyridine [1]

  • Reaction Setup: In a reaction vessel, combine this compound, sodium hydroxide, and anhydrous magnesium sulfate.

  • Heating: Heat the mixture to a temperature of 90-100°C.

  • Reaction Time: Maintain this temperature for 2 hours.

  • Isolation: Isolate the 2-vinylpyridine product via distillation under reduced pressure.

Protocol 2: Synthesis of Betahistine via Aza-Michael Addition (Continuous Flow) [1]

  • Apparatus: Utilize a silicon carbide flow reactor.

  • Reagent Preparation: Prepare solutions of 2-vinylpyridine and a saturated aqueous solution of methylamine hydrochloride.

  • Reaction Execution: Pump the prepared solutions into the flow reactor.

  • Reaction Conditions: Maintain the reactor at a temperature of 170°C and a pressure of 25 bar.

  • Residence Time: Adjust the flow rates to achieve a residence time of approximately 2.4 minutes.

  • Product Collection: Collect the product at the reactor outlet.

Protocol 3: Purification of Betahistine Dihydrochloride (B599025) [1]

  • Dissolution: Dissolve the crude betahistine free base in a solvent mixture of isopropanol and ethanol.

  • Salt Formation: Pass dry hydrogen chloride gas through the solution.

  • Precipitation: Betahistine dihydrochloride will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Drying: Dry the final product under vacuum.

Betahistine Synthesis Workflow

Betahistine_Synthesis cluster_0 Route from 2-Methylpyridine cluster_1 Dehydration cluster_2 Aza-Michael Addition cluster_3 Salt Formation 2-Methylpyridine 2-Methylpyridine This compound This compound 2-Methylpyridine->this compound Addition Reaction Formaldehyde Formaldehyde Formaldehyde->this compound 2-Vinylpyridine 2-Vinylpyridine This compound->2-Vinylpyridine Dehydration Betahistine (free base) Betahistine (free base) 2-Vinylpyridine->Betahistine (free base) Methylamine Methylamine Methylamine->Betahistine (free base) Betahistine Dihydrochloride Betahistine Dihydrochloride Betahistine (free base)->Betahistine Dihydrochloride HCl HCl HCl->Betahistine Dihydrochloride

Caption: Synthetic pathway for Betahistine Dihydrochloride.

Synthesis of Thioridazine Intermediate

Thioridazine is a first-generation antipsychotic belonging to the phenothiazine (B1677639) class.[3] The synthesis of Thioridazine involves the preparation of a key piperidine (B6355638) side chain, which can be derived from this compound.[3]

Thioridazine Synthesis Workflow (Side-Chain Formation)

The synthesis of the side chain for Thioridazine starting from 2-Picoline is outlined below.

Thioridazine_Side_Chain_Synthesis 2-Picoline 2-Picoline This compound This compound 2-Picoline->this compound Formaldehyde Formaldehyde Formaldehyde->this compound Quaternary Salt 2-(2-hydroxyethyl)-1-methyl- pyridinium iodide This compound->Quaternary Salt Methyl Iodide Methyl Iodide Methyl Iodide->Quaternary Salt Catalytic Hydrogenation Catalytic Hydrogenation Quaternary Salt->Catalytic Hydrogenation Piperidine Side-Chain 2-(2-Chloroethyl)-1-Methylpiperidine (B1622540) Catalytic Hydrogenation->Piperidine Side-Chain Thioridazine Thioridazine Piperidine Side-Chain->Thioridazine Alkylation of 2-Methylthiophenothiazine (B120294)

Caption: Synthesis of the Thioridazine side-chain.

Experimental Protocol for Thioridazine Synthesis (Conceptual Steps)
  • Quaternization: React this compound with methyl iodide to form the quaternary ammonium (B1175870) salt, 2-(2-hydroxyethyl)-1-methyl-pyridinium iodide.

  • Reduction and Chlorination: Subject the quaternary salt to catalytic hydrogenation in the presence of hydrochloric acid to reduce the pyridine ring to a piperidine and convert the hydroxyl group to a chloride, yielding 2-(2-chloroethyl)-1-methylpiperidine.

  • Alkylation: Alkylate 2-methylthiophenothiazine with the synthesized 2-(2-chloroethyl)-1-methylpiperidine in the presence of a strong base like sodium hydride to yield Thioridazine.

Other Pharmaceutical Applications

This compound is also implicated in the manufacture of other pharmaceutical agents, such as the antispasmodic Tiquizium Bromide .[4] While detailed synthetic protocols for this transformation are not widely published in the public domain, its mention highlights the broader utility of this versatile intermediate in the pharmaceutical industry.

Conclusion

This compound is a cornerstone intermediate for the synthesis of various pharmaceutical products. The protocols and data presented for the synthesis of Betahistine and the synthetic pathway for the Thioridazine side-chain underscore its importance. Researchers and drug development professionals can leverage the information in these application notes to optimize existing synthetic routes and explore novel applications for this valuable compound.

References

Application Notes and Protocols for the Use of 2-(2-Hydroxyethyl)pyridine as a Phosphate Protecting Group in Nucleotide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides, the protection of the phosphate (B84403) backbone is a critical step to ensure the fidelity and efficiency of the coupling reactions. The choice of a suitable protecting group is paramount, requiring a balance of stability under the conditions of oligonucleotide synthesis and facile, high-yield removal during the final deprotection steps. The 2-(2-pyridylethyl) (Pet) group, derived from 2-(2-hydroxyethyl)pyridine, has been developed as an effective protecting group for the internucleotidic phosphate linkage in the phosphotriester and phosphoramidite (B1245037) approaches to oligonucleotide synthesis.

The Pet group offers the advantage of being stable under both acidic and basic conditions commonly employed during the assembly of the oligonucleotide chain. Its removal is achieved through a specific, two-step procedure under mild conditions, which minimizes the risk of side reactions and degradation of the synthesized oligonucleotide. These application notes provide a detailed protocol for the introduction and removal of the 2-(2-pyridylethyl) protecting group in the context of oligonucleotide synthesis.

Data Presentation

The following table summarizes the key quantitative data associated with the use of the 2-(2-pyridylethyl) protecting group in oligonucleotide synthesis.

ParameterValue/ConditionReference
Protection Method Phosphoramidite[1]
Deprotection Step 1 Acetic Anhydride (B1165640) in 2,6-lutidine/THF[1]
Deprotection Step 2 Aqueous Ammonia (B1221849)[1]
Overall Yield High[1]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N-protected-2'-deoxynucleoside-3'-O-[O-(2-(2-pyridyl)ethyl)-N,N-diisopropyl]phosphoramidites

This protocol describes the synthesis of the phosphoramidite monomers incorporating the 2-(2-pyridylethyl) protecting group.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add bis(diisopropylamino)chlorophosphine (1.1 eq) and DIPEA (1.2 eq) at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, dissolve the 5'-O-DMT-N-protected-2'-deoxynucleoside (1.0 eq) in anhydrous acetonitrile.

  • Add the solution from step 2 to the nucleoside solution at room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to yield the desired phosphoramidite.

Protocol 2: Solid-Phase Oligonucleotide Synthesis using 2-(2-pyridylethyl) Protected Phosphoramidites

This protocol outlines the standard cycle for automated solid-phase DNA synthesis.

Materials:

  • Synthesized 2-(2-pyridylethyl) protected phosphoramidite monomers

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)

    • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

    • Capping solution (e.g., Acetic anhydride/Lutidine/THF and N-Methylimidazole/THF)

    • Oxidizing solution (e.g., 0.1 M Iodine in THF/Pyridine (B92270)/Water)

    • Anhydrous acetonitrile for washing

Procedure (Automated Synthesizer Cycle):

  • Deblocking: Remove the 5'-DMT group from the support-bound nucleoside with the deblocking solution.

  • Coupling: Couple the 2-(2-pyridylethyl) protected phosphoramidite monomer with the deprotected 5'-hydroxyl group in the presence of the activator.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solution.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate triester using the oxidizing solution.

  • Repeat the cycle until the desired oligonucleotide sequence is assembled.

Protocol 3: Deprotection of the 2-(2-pyridylethyl) Group and Cleavage from Solid Support

This two-step protocol describes the removal of the Pet group and the final deprotection of the oligonucleotide.

Step 1: N-Acetylation of the Pyridine Ring

Materials:

  • Oligonucleotide bound to CPG support with 2-(2-pyridylethyl) protected phosphates

  • Acetic anhydride

  • 2,6-Lutidine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Treat the CPG-bound oligonucleotide with a solution of acetic anhydride in 2,6-lutidine/THF (1:1:8, v/v/v) at room temperature for 2 hours. This step converts the pyridine moiety into an N-acetylpyridinium derivative, making the phosphate group susceptible to cleavage.

  • Wash the support thoroughly with anhydrous THF and then with acetonitrile.

  • Dry the support under a stream of argon.

Step 2: Cleavage and Final Deprotection

Materials:

  • N-acetylated CPG-bound oligonucleotide

  • Concentrated aqueous ammonia

Procedure:

  • Treat the dried support from Step 1 with concentrated aqueous ammonia at 55 °C for 8-16 hours. This step cleaves the oligonucleotide from the CPG support, removes the exocyclic amine protecting groups from the nucleobases, and eliminates the modified 2-(2-pyridylethyl) group from the phosphate backbone.

  • Collect the ammoniacal solution containing the deprotected oligonucleotide.

  • Evaporate the ammonia to yield the crude oligonucleotide.

  • The crude product can then be purified by standard methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_sps Solid-Phase Synthesis cluster_deprotection Deprotection nuc 5'-DMT-N-protected 2'-deoxynucleoside phosphoramidite 2-(2-pyridylethyl) protected phosphoramidite monomer nuc->phosphoramidite Coupling reagent Bis(diisopropylamino) (2-(2-pyridyl)ethoxy)phosphine reagent->phosphoramidite cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) phosphoramidite->cycle start CPG Support start->cycle protected_oligo CPG-bound Oligonucleotide (Pet protected) cycle->protected_oligo n_acetylation Step 1: N-Acetylation (Acetic Anhydride, 2,6-Lutidine) protected_oligo->n_acetylation cleavage Step 2: Cleavage & Deprotection (Conc. aq. Ammonia) n_acetylation->cleavage final_product Purified Oligonucleotide cleavage->final_product

Caption: Workflow for oligonucleotide synthesis using the 2-(2-pyridylethyl) protecting group.

deprotection_pathway protected_phosphate Internucleotidic Phosphate protected with 2-(2-pyridyl)ethyl group n_acetylated N-Acetylpyridinium intermediate protected_phosphate->n_acetylated Acetic Anhydride, 2,6-Lutidine deprotected_phosphate Deprotected Phosphate Diester n_acetylated->deprotected_phosphate Aqueous Ammonia (β-elimination)

Caption: Deprotection pathway of the 2-(2-pyridylethyl) phosphate protecting group.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyethyl)pyridine, also known as 2-pyridineethanol, is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] It is notably a metabolite of the anti-vertigo drug Betahistine.[3] This document provides detailed experimental protocols for the synthesis of this compound in a laboratory setting, primarily focusing on the reaction of 2-picoline with formaldehyde, a common and effective method.[2][4] The protocols are designed to be clear, concise, and reproducible for researchers in chemistry and drug development.

Reaction Scheme

The primary synthesis route discussed involves the condensation reaction of 2-picoline with formaldehyde.

General Reaction: 2-Picoline + Formaldehyde → this compound

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound, providing a comparative overview of different reaction conditions and their outcomes.

Reference Starting Materials Catalyst Solvent Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
CN105237468A[5]2-picoline, ParaformaldehydeBenzoic AcidDMF, Water90-100 (depolymerization), then 110 (reflux)2-3 (depolymerization), then 3031.37 (single-pass conversion)99.9
CN105237468A[5]2-picoline, ParaformaldehydeOxalic AcidDMF, Water90-100 (depolymerization), then 110 (reflux)2-3 (depolymerization), then 3036.73 (single-pass conversion)99.0
CN1580046A[6]2-picoline, ParaformaldehydeBenzoic AcidNone specified90-1002084.8198.62
CN1580046A[6]2-picoline, ParaformaldehydeAcetic AcidNone specified100-1102887.7598.68
CN1580046A[6]2-picoline, ParaformaldehydeNot specifiedNone specified130-1401589.6598.35
CN111995566B[1]2-methylpyridine, ParaformaldehydeTriethylamineNone specifiedNot specified40Not specifiedNot specified
CN111995566B[1]2-methylpyridine, FormaldehydeTriethylene diamine (DABCO)Water200-230Not specified (micro-reactor)High single-pass conversion>99.9

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the reaction of 2-picoline with paraformaldehyde.

Materials and Equipment:

  • Reagents: 2-picoline (2-methylpyridine), paraformaldehyde, benzoic acid (catalyst), N,N-Dimethylformamide (DMF), water, dichloromethane (B109758) (for extraction).

  • Apparatus: Three-necked round-bottom flask, condenser, magnetic stirrer with hotplate, thermometer, distillation apparatus (for atmospheric and vacuum distillation), separatory funnel, rotary evaporator.

Protocol 1: Synthesis using Benzoic Acid Catalyst in DMF/Water

This protocol is adapted from patent CN105237468A.[5]

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 34.28 g of 2-picoline, 22.3 g of paraformaldehyde, 0.32 g of benzoic acid, 50.0 g of DMF, and 15.0 g of water.[5]

  • Depolymerization:

    • Stir the mixture and heat to 90-100°C for 2-3 hours.[5] Continue heating until all solid paraformaldehyde has dissolved.[5]

  • Reaction:

    • Increase the temperature to 110°C and maintain the reaction under reflux for 30 hours.[5]

  • Work-up and Purification:

    • After the reaction is complete, arrange the apparatus for atmospheric distillation. Heat the flask to 150°C to distill off the unreacted 2-picoline and the solvent (DMF/water mixture).[5] This recovered mixture can potentially be recycled.

    • Increase the temperature to 180°C and switch to vacuum distillation.[5]

    • Collect the fraction boiling at 110-120°C under reduced pressure. This fraction is the desired product, this compound.[5]

  • Characterization:

    • The purity of the product can be determined by gas chromatography (GC). The expected purity is approximately 99.9%.[5] The product should be a clear yellow to brown liquid.[3]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow start_end start_end process process decision decision output output start Start reagents Combine Reactants: 2-Picoline, Paraformaldehyde, Catalyst, DMF, Water start->reagents depolymerization Heat to 90-100°C (2-3 hours) Depolymerization reagents->depolymerization reflux Heat to 110°C Reflux for 30 hours depolymerization->reflux atm_dist Atmospheric Distillation at 150°C (Remove Solvent & Unreacted Picoline) reflux->atm_dist vac_dist Vacuum Distillation at 180°C (Collect Product Fraction) atm_dist->vac_dist product This compound vac_dist->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • 2-picoline and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Paraformaldehyde is toxic and should be handled with care.

  • Vacuum distillation should be performed with appropriate glassware and a safety screen.

Conclusion

The synthesis of this compound from 2-picoline and paraformaldehyde is a robust and well-documented method suitable for a laboratory setting. By carefully controlling the reaction parameters as outlined in the provided protocol, researchers can achieve high purity of the final product. The quantitative data presented offers a basis for comparison and optimization of the synthetic procedure to suit specific laboratory capabilities and research needs.

References

Application Notes and Protocols: 2-(2-Hydroxyethyl)pyridine in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(2-Hydroxyethyl)pyridine (HEP) in the synthesis of functional polymers and advanced materials. The unique combination of a hydroxyl group for facile monomer synthesis and a pyridine (B92270) ring for imparting stimuli-responsive and coordinating properties makes HEP a valuable building block in material science.

Overview of Applications

This compound is a versatile precursor for creating a variety of functional polymers. Its primary role is not as a direct monomer in polymerization but as a starting material for the synthesis of polymerizable derivatives, such as acrylate (B77674) or methacrylate (B99206) monomers. The resultant polymers, featuring pendant pyridine groups, are of significant interest in several advanced applications:

  • Stimuli-Responsive Materials: The pyridine moiety's nitrogen atom can be protonated and deprotonated in response to changes in pH. This allows polymers containing these groups to exhibit tunable solubility, conformation, and self-assembly behavior, making them ideal for smart hydrogels, sensors, and controlled release systems.[1][2][3]

  • Biomaterials and Drug Delivery: The biocompatibility of certain pyridine-containing polymers, coupled with their pH-responsiveness, makes them suitable for drug delivery applications.[1][4] They can be designed to release therapeutic agents in specific pH environments, such as those found in tumor tissues or particular cellular compartments. The pyridine group can also impart antibacterial properties.[5]

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound itself can act as a chelating ligand, coordinating with metal ions through both the pyridine nitrogen and the hydroxyl oxygen.[6] This property allows for its use in the formation of coordination complexes and polymers with interesting photoluminescent or catalytic properties.[6][7]

Synthesis of Polymerizable Monomers from this compound

To be used in polymer synthesis, the hydroxyl group of this compound must be converted into a polymerizable moiety, typically an acrylate or methacrylate group. This is achieved through esterification.

Experimental Protocol: Synthesis of 2-(2-Methacryloyloxyethyl)pyridine

This protocol describes the synthesis of a methacrylate monomer from this compound. A similar procedure can be followed for the synthesis of the corresponding acrylate monomer by substituting methacryloyl chloride with acryloyl chloride.[8]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound and a small amount of the inhibitor in anhydrous THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add methacryloyl chloride dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 5 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a dilute sodium hydroxide solution to remove any unreacted acid chloride and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the resulting monomer, 2-(2-methacryloyloxyethyl)pyridine, by column chromatography or distillation under reduced pressure.

Diagram of Monomer Synthesis Workflow:

cluster_materials Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product HEP This compound Reaction Esterification at 0-5 °C, then RT HEP->Reaction MAC Methacryloyl Chloride MAC->Reaction TEA Triethylamine TEA->Reaction Solvent Anhydrous THF Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Monomer 2-(2-Methacryloyloxyethyl)pyridine Purification->Monomer

Caption: Workflow for the synthesis of 2-(2-methacryloyloxyethyl)pyridine.

Polymerization Protocols

Polymers with pendant pyridine groups can be synthesized with good control over molecular weight and dispersity using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Experimental Protocol: ATRP of 2-(2-Methacryloyloxyethyl)pyridine

This protocol is adapted from general procedures for the ATRP of functional methacrylates.[8][9]

Materials:

  • 2-(2-Methacryloyloxyethyl)pyridine (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) or similar initiator

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • 2,2'-Bipyridine (bpy) or other suitable ligand

  • Anisole or another appropriate solvent

  • Methanol (B129727) or other non-solvent for precipitation

  • Argon or nitrogen gas

Procedure:

  • To a Schlenk flask, add the catalyst (e.g., CuBr) and ligand (e.g., bpy).

  • Seal the flask and subject it to several vacuum/inert gas backfill cycles to remove oxygen.

  • Add the monomer and solvent via a degassed syringe.

  • Add the initiator (e.g., EBiB) via a degassed syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Take samples periodically to monitor conversion (via ¹H NMR) and molecular weight evolution (via GPC).

  • To stop the polymerization, cool the flask and expose the contents to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina (B75360) column to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a stirred non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum.

Diagram of ATRP Workflow:

cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_termination Termination & Purification cluster_product Product Flask Schlenk Flask Catalyst CuBr/bpy Flask->Catalyst Degas Degassing (Vacuum/Inert Gas) Catalyst->Degas Addition Add Monomer, Solvent, Initiator Degas->Addition Reaction Polymerization at elevated temperature Addition->Reaction Quench Expose to Air Reaction->Quench Purify Column Chromatography (Alumina) Quench->Purify Precipitate Precipitation in Non-solvent Purify->Precipitate Dry Drying under Vacuum Precipitate->Dry Polymer Poly(2-(2-methacryloyloxyethyl)pyridine) Dry->Polymer

Caption: General workflow for ATRP of the functional pyridine monomer.

Quantitative Data

The following table summarizes typical molecular weight and polydispersity data for polymers containing pendant pyridine groups synthesized via controlled radical polymerization techniques. Note that these are representative values from related systems, as specific data for polymers derived directly from this compound is not widely published.

Polymer SystemPolymerization MethodMₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Poly(styrene-maleic acid-g-pyridine)Grafting5.15 x 10⁴ - 5.23 x 10⁴3.0 - 3.4[10]
Poly(4-(3-methacryloylpropyl)pyridine)ATRPData not specifiedData not specified[8]
Poly(2-vinylpyridine) Macro-CTARAFTNot specified< 1.2[2]
Poly(styrene)-b-poly(2-vinyl pyridine) four-arm starATRP58,000 - 82,000< 1.5[11]

Characterization of Polymers

Standard techniques for polymer characterization should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups.

  • Thermal Analysis (DSC, TGA): To determine the glass transition temperature (T₉) and thermal stability of the polymer.

Application in Coordination Chemistry

This compound can be directly used as a ligand in coordination chemistry to form metal complexes and coordination polymers.

Experimental Protocol: Synthesis of a Ni(II) Coordination Complex

This protocol is based on the synthesis of a mononuclear nickel(II) complex with this compound ligands.[6]

Materials:

  • This compound (HEP)

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Deionized water

Procedure:

  • Dissolve Nickel(II) nitrate hexahydrate in deionized water.

  • In a separate container, dissolve this compound in deionized water.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • Allow the resulting solution to stand at room temperature.

  • Crystals of the coordination complex, diaquabis[this compound-κ²N,O)nickel(II) dinitrate, will form over time.

  • Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

Diagram of Logical Relationships in Coordination:

cluster_components Components cluster_coordination Coordination cluster_product Resulting Structure Metal Metal Ion (e.g., Ni²⁺) Coordination Coordination via Pyridine N and Hydroxyl O Metal->Coordination Ligand This compound Ligand->Coordination Complex Mononuclear Complex or Coordination Polymer Coordination->Complex

Caption: Coordination of this compound with a metal ion. of this compound with a metal ion.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-(2-Hydroxyethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 2-(2-Hydroxyethyl)pyridine derivatives. The pyridine (B92270) moiety is a crucial scaffold in medicinal chemistry, and the ability to introduce diverse substituents through cross-coupling reactions is of paramount importance for drug discovery and development.[1][2][3] The 2-(2-hydroxyethyl) group offers a handle for further derivatization or can influence the physicochemical properties of the final compounds.

The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on halo-substituted 2-(2-hydroxyethyl)pyridines. These protocols are based on established methodologies for similar pyridine-containing substrates and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5] For heteroaryl halides like bromopyridines, this reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures.[6]

Application Notes:

The Suzuki-Miyaura reaction of halo-2-(2-hydroxyethyl)pyridines allows for the introduction of a wide range of aryl and heteroaryl substituents. The reaction conditions can be tuned by the choice of palladium catalyst, ligand, base, and solvent. For electron-deficient pyridines, the use of electron-rich and bulky phosphine (B1218219) ligands can be beneficial. The hydroxyl group in the substrate may require protection depending on the reaction conditions and the nature of the coupling partners, although in many cases, it can be tolerated.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination [Product]\nAr-Ar' [Product] Ar-Ar' Ar-Pd(II)-Ar'(L_n)->[Product]\nAr-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(2-hydroxyethyl)pyridine with Phenylboronic Acid

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-(2-hydroxyethyl)pyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Degas the reaction mixture by bubbling with an inert gas for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Data for Suzuki-Miyaura Coupling of Halopyridines:

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃DMF/H₂O12085
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene (B28343)/EtOH/H₂O10092
32-Chloropyridine3-Tolylboronic acidPd/CPPh₃K₃PO₄Dioxane/H₂O10078

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8] It is a powerful method for the synthesis of substituted alkenes.

Application Notes:

The Heck reaction of halo-2-(2-hydroxyethyl)pyridines with various alkenes provides access to pyridyl-substituted olefins. The choice of catalyst, base, and solvent system is crucial for achieving high yields and stereoselectivity (typically trans). Phosphine-free catalyst systems are often effective for the Heck reaction.

Experimental Workflow for the Heck Reaction:

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, alkene, catalyst, base, and solvent in a reaction vessel. B Degas the reaction mixture. A->B C Heat the reaction mixture with stirring. B->C D Monitor reaction progress by TLC or GC-MS. C->D E Cool the reaction mixture and perform aqueous work-up. D->E F Dry the organic layer and concentrate in vacuo. E->F G Purify the crude product by column chromatography. F->G

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction of 5-Bromo-2-(2-hydroxyethyl)pyridine with Styrene (B11656)

Materials:

  • 5-Bromo-2-(2-hydroxyethyl)pyridine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine 5-bromo-2-(2-hydroxyethyl)pyridine (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triethylamine (2.0 mmol, 2.0 equiv).

  • Add anhydrous and degassed DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the desired product.

Representative Data for Heck Coupling of Aryl Halides with Styrene: [9]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePd(OAc)₂ (0.25)Et₃NDMF/TBAB13096
21-Bromo-4-chlorobenzenePd(OAc)₂ (0.25)Et₃NDMF/TBAB13092
32-BromopyridinePd(OAc)₂ (0.25)Et₃NDMF/TBAB13085

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This reaction is highly efficient for the formation of C(sp)-C(sp²) bonds.

Application Notes:

The Sonogashira coupling of halo-2-(2-hydroxyethyl)pyridines with terminal alkynes provides a direct route to alkynyl-substituted pyridines. These products are valuable intermediates in organic synthesis and can be further elaborated. The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups.

Logical Relationship in Sonogashira Coupling:

Sonogashira_Logic ArylHalide Aryl/Vinyl Halide (e.g., Halo-2-(2-hydroxyethyl)pyridine) Product Coupled Product (Alkynyl Pyridine) ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et3N, DIPA) Base->Product

Caption: Key components and their relationship in a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-aminopyridine with Phenylacetylene (B144264) (Adapted for this compound derivatives)[12]

Materials:

  • 3-Bromo-2-(2-hydroxyethyl)pyridine (hypothetical substrate)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (B44863) (DIPA)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 3-bromo-2-(2-hydroxyethyl)pyridine (0.81 mmol, 1.0 equiv) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and phenylacetylene (1.1 equiv).

  • Stir the reaction for 3 hours at room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for Sonogashira Coupling of 2-Iodopyridine with Terminal Alkynes: [12]

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT89
22-Iodopyridine1-HeptynePd(OAc)₂ (1) / PPh₃ (2)CuI (2)Et₃NDMF5098
32-BromopyridinePhenylacetyleneNS-MCM-41-PdCuIEt₃NDioxane5082

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from amines and aryl halides.[4][13] It is a highly valuable transformation in medicinal chemistry for the synthesis of arylamines.

Application Notes:

This reaction allows for the coupling of halo-2-(2-hydroxyethyl)pyridines with a wide variety of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields, especially with less reactive aryl chlorides. The base plays a crucial role in the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine (B113505) with Cyclohexane-1,2-diamine (A representative protocol)

Materials:

  • 2-Bromo-6-methylpyridine (as a model for a halo-2-substituted pyridine)

  • (+/-)-trans-1,2-Diaminocyclohexane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Inert atmosphere (Argon)

Procedure:

  • To a Schlenk vessel under an inert atmosphere, add (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol, 1.0 equiv), 2-bromo-6-methylpyridine (18 mmol, 2.05 equiv), (±)-BINAP (0.35 mmol, 0.04 equiv), [Pd₂(dba)₃] (0.18 mmol, 0.02 equiv), and NaOtBu (25 mmol, 2.8 equiv).

  • Add toluene (50 mL).

  • Heat the resulting mixture at 80 °C with stirring for 4 hours.

  • After cooling to room temperature, add diethyl ether (50 mL).

  • Wash the resulting mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.

  • Recrystallize the product from pentane/diethyl ether.

Representative Data for Buchwald-Hartwig Amination of Bromopyridines:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridineAnilinePd₂(dba)₃ (1.5)XantPhos (3)DBUToluene10085
22-BromopyridineMorpholinePd₂(dba)₃ (1.5)XantPhos (3)DBUToluene10092
32-BromopyridineBenzamidePd₂(dba)₃ (1.5)XantPhos (3)DBUToluene10078

References

Application Notes and Protocols: Synthesis and Characterization of Betahistine Impurity B Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine (B147258), an anti-vertigo drug, is synthesized from 2-pyridineethanol. During the manufacturing process and storage, several impurities can arise. Betahistine Impurity B, identified as 2-(pyridin-2-yl)ethanol, is a specified impurity in the European Pharmacopoeia.[1][2] Accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed protocols for the synthesis of Betahistine Impurity B and the preparation of its analytical standards, along with validated analytical methods for its quantification.

Betahistine Impurity B:

  • Chemical Name: 2-(pyridin-2-yl)ethanol[2][3][4][5]

  • Synonyms: 2-(2-Hydroxyethyl)pyridine[3][5]

  • CAS Number: 103-74-2[2][3][4][5][6]

  • Molecular Formula: C₇H₉NO[2][3][4][5][6]

  • Molecular Weight: 123.15 g/mol [4]

Synthesis of Betahistine Impurity B (2-(pyridin-2-yl)ethanol)

While 2-(pyridin-2-yl)ethanol is a commercially available starting material for the synthesis of betahistine, this section outlines a laboratory-scale synthesis method for the preparation of a primary reference standard.[1] The synthesis involves the reduction of a suitable pyridine-2-substituted carbonyl compound.

Synthesis Workflow

Synthesis_Workflow Start Starting Material: 2-Pyridineacetic acid hydrochloride Esterification Esterification with Ethanol (B145695)/H2SO4 Start->Esterification Reduction Reduction with LiAlH4 in THF Esterification->Reduction Quenching Reaction Quenching (Water/NaOH) Reduction->Quenching Extraction Extraction with Ethyl Acetate (B1210297) Quenching->Extraction Purification Purification by Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS, IR, HPLC) Purification->Characterization Standard Qualified Analytical Standard: Betahistine Impurity B Characterization->Standard

Caption: Synthesis and qualification workflow for Betahistine Impurity B analytical standard.

Experimental Protocol

Materials:

  • 2-Pyridineacetic acid hydrochloride

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Esterification: A suspension of 2-pyridineacetic acid hydrochloride in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 2-(pyridin-2-yl)acetate.

  • Reduction: A solution of ethyl 2-(pyridin-2-yl)acetate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 2-3 hours.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(pyridin-2-yl)ethanol.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(pyridin-2-yl)ethanol (Betahistine Impurity B).

  • Characterization and Purity Assessment: The structure of the synthesized impurity is confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity is determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The qualified standard should have a purity of ≥99.5%.

Preparation of Analytical Standards

Stock and working standard solutions are prepared for the quantification of Betahistine Impurity B in drug substances and formulations.

Protocol for Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the qualified Betahistine Impurity B analytical standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., mobile phase or a mixture of acetonitrile (B52724) and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to achieve concentrations covering the expected range of the impurity in the test samples.

Analytical Methods for Quantification

Validated chromatographic methods are essential for the accurate determination of Betahistine Impurity B.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method can be used for the separation and quantification of betahistine and its impurities.[7][8][9][10]

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Test Sample Preparation Injection Inject into HPLC System Sample->Injection Standard Working Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Results Quantification->Report

Caption: Workflow for the quantification of Betahistine Impurity B by HPLC.

ParameterCondition 1[11]Condition 2[7][12]
Column C18, 4.6 mm x 250 mm, 5 µmC18, 4.6 mm x 75 mm, 3.5 µm
Mobile Phase Acetonitrile and a solution containing 0.69 g/L ammonium (B1175870) acetate and 4.43 g/L sodium lauryl sulfate, with pH adjusted to 4.7 with glacial acetic acid.0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate, with pH adjusted to 5.5 with phosphoric acid.
Flow Rate 1.0 mL/min1.5 mL/min
Detection Wavelength 259 nm260 nm
Column Temperature 40 °C30 °C
Injection Volume 10 µL20 µL

The analytical method should be validated according to ICH guidelines. Typical validation parameters are summarized below.[8][10]

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range LOQ to 120% of the specification limit
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; ≤ 0.05%
Specificity Peak purity of the analyte peak
High-Performance Thin-Layer Chromatography (HPTLC) Method

An HPTLC-densitometric method offers a simpler and faster alternative for quantification.[7]

ParameterCondition[7]
Stationary Phase HPTLC aluminum plates coated with silica gel 60 F₂₅₄
Developing System Methylene chloride : Methanol : Ethyl acetate : Ammonia (5:2:2:0.2, by volume)
Scanning Wavelength 260 nm

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. Betahistine is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[8][13] The analytical method should be able to separate the degradation products from the main drug and its known impurities, including Impurity B. Studies have shown that betahistine is particularly susceptible to alkaline and oxidative degradation.[8][13]

Conclusion

The synthesis and proper qualification of Betahistine Impurity B as an analytical standard are fundamental for the accurate quality control of betahistine drug products. The detailed protocols and analytical methods provided in this document serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to ensure the identity, purity, and quality of their materials. The use of validated, stability-indicating analytical methods is critical for regulatory compliance and patient safety.

References

Application Notes and Protocols for Carboxyl Protection of Amino Acids using 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis and the development of peptide-based therapeutics, the transient protection of the carboxylic acid functionality of amino acids is a critical step to prevent unwanted side reactions during peptide coupling. The choice of the protecting group is dictated by its ease of introduction, stability under coupling conditions, and facile, orthogonal removal without compromising the integrity of the peptide chain. The 2-(2-pyridyl)ethyl (PyE) group, introduced via esterification with 2-(2-hydroxyethyl)pyridine, presents a promising strategy for carboxyl protection. The embedded pyridine (B92270) moiety offers unique properties that can be exploited for selective cleavage under mild conditions, potentially offering an advantage over commonly used protecting groups. These notes provide a detailed protocol for the protection of N-terminally protected amino acids with this compound and the subsequent deprotection of the resulting PyE ester.

Principle

The carboxyl group of an N-protected amino acid is esterified with this compound in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding 2-(2-pyridyl)ethyl ester. The pyridine ring in the protecting group allows for selective cleavage through N-methylation, which activates the ester for subsequent removal under mild nucleophilic or hydrolytic conditions. This method provides an orthogonal protection strategy, as the PyE group is stable under the acidic or basic conditions often used for the removal of other common protecting groups like Boc or Fmoc, respectively[1][2].

Data Summary

The following table summarizes representative yields for the protection of various N-Boc protected amino acids with this compound. These values are illustrative and actual yields may vary depending on the specific amino acid and reaction conditions.

N-Boc-Amino AcidProductMolecular Weight ( g/mol )Representative Yield (%)Purity (¹H NMR)
Boc-Gly-OHBoc-Gly-OPyE324.3785>95%
Boc-Ala-OHBoc-Ala-OPyE338.4082>95%
Boc-Val-OHBoc-Val-OPyE366.4578>95%
Boc-Leu-OHBoc-Leu-OPyE380.4880>95%
Boc-Phe-OHBoc-Phe-OPyE414.4975>95%

Experimental Protocols

Protocol 1: Carboxyl Protection of N-Boc-Amino Acids using this compound

This protocol describes the general procedure for the esterification of an N-Boc-protected amino acid with this compound using DCC as a coupling agent.

Materials:

  • N-Boc-amino acid (e.g., Boc-Gly-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the N-Boc-amino acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add this compound (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washes and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-amino acid 2-(2-pyridyl)ethyl ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection of the 2-(2-Pyridyl)ethyl (PyE) Ester

This protocol outlines the removal of the PyE protecting group via a two-step N-methylation and subsequent hydrolysis.

Materials:

  • N-Boc-amino acid 2-(2-pyridyl)ethyl ester

  • Methyl iodide (MeI) or Methyl trifluoromethanesulfonate (B1224126) (MeOTf)

  • Chloroform (B151607) (CHCl₃) or Toluene (B28343), anhydrous

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • N-Methylation: Dissolve the N-Boc-amino acid 2-(2-pyridyl)ethyl ester (1.0 eq) in anhydrous chloroform or toluene (approx. 0.1 M). Add methyl iodide (1.5 eq) or methyl trifluoromethanesulfonate (1.2 eq) to the solution. Stir the mixture at room temperature for 2-4 hours. The formation of the N-methylpyridinium salt may be observed as a precipitate.

  • Hydrolysis: After the N-methylation is complete (as monitored by TLC or LC-MS), add water to the reaction mixture. Stir vigorously for 1-2 hours at room temperature.

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any acid formed.

  • Separate the aqueous layer and extract it with dichloromethane (2 x 20 mL).

  • Combine all organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, the N-Boc-amino acid, can be further purified if necessary.

Visualizations

Protection_Workflow cluster_protection Carboxyl Protection cluster_workup Workup & Purification start N-Boc-Amino Acid + This compound reagents DCC, DMAP in Anhydrous DCM start->reagents reaction Stir at 0°C to RT (12-16h) reagents->reaction filtration Filter DCU reaction->filtration extraction Aqueous Wash (NaHCO3, Brine) filtration->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Silica Gel Chromatography concentration->purification end N-Boc-Amino Acid-OPyE purification->end

Caption: Workflow for the protection of an N-Boc-amino acid.

Deprotection_Workflow cluster_methylation N-Methylation cluster_hydrolysis Hydrolysis & Workup start N-Boc-Amino Acid-OPyE reagents MeI or MeOTf in CHCl3 start->reagents reaction Stir at RT (2-4h) reagents->reaction hydrolysis Add Water, Stir reaction->hydrolysis extraction DCM Extraction hydrolysis->extraction drying Dry and Concentrate extraction->drying end N-Boc-Amino Acid drying->end

Caption: Workflow for the deprotection of the PyE group.

References

Preparation of Fluorescent Metal Complexes with 2-(2-Hydroxyethyl)pyridine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of fluorescent metal complexes utilizing 2-(2-hydroxyethyl)pyridine as a key ligand. These complexes are of significant interest for their potential applications in bioimaging, sensing, and as components in drug development due to their unique photophysical properties.

Introduction

Fluorescent metal complexes have emerged as powerful tools in various scientific disciplines, offering advantages such as large Stokes shifts, long luminescence lifetimes, and high photostability compared to traditional organic fluorophores. The this compound ligand is a versatile building block for the construction of such complexes. It coordinates with metal ions through both the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyethyl (B10761427) group, forming a stable chelate ring. This bidentate coordination plays a crucial role in the electronic structure of the resulting complex, influencing its fluorescence properties.

The choice of the metal center allows for the tuning of the emission wavelength, quantum yield, and lifetime of the complex. For instance, d10 metal ions like Zn(II) and Cd(II) often form complexes with ligand-centered fluorescence, while transition metals such as Ni(II), Cu(II), Pt(II), and Ir(III) can exhibit more complex photophysical behaviors, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions.[1] These properties make them suitable for a range of applications, from cellular imaging to the development of novel therapeutic agents.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical data for a selection of fluorescent metal complexes prepared with this compound and related pyridine-alcohol ligands. This allows for a direct comparison of their fluorescence characteristics.

Metal IonComplex StoichiometryExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Lifetime (τ)Reference
Ni(II)--INVALID-LINK--₂Not Reported~497Not ReportedNot Reported[2]
Cu(II)[Cu(C₇H₉NO)₂(SO₄)]ₙNot Reported~497Not ReportedNot Reported[2]

Note: Comprehensive photophysical data for a wide range of metal complexes with this compound is limited in the current literature. The data for Ni(II) and Cu(II) are derived from solid-state measurements. Further characterization in solution is recommended to fully evaluate their potential for applications in biological systems.

Experimental Protocols

This section provides detailed methodologies for the synthesis of fluorescent metal complexes with this compound and for the characterization of their photophysical properties.

Protocol 1: Synthesis of a Mononuclear Ni(II) Complex

This protocol is adapted from the synthesis of diaquabis[this compound-κ²N,O)nickel(II)] dinitrate.[2]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • This compound (C₇H₉NO)

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve Nickel(II) nitrate hexahydrate (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve this compound (2 mmol) in 10 mL of ethanol.

  • Slowly add the ligand solution to the nickel salt solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2 hours.

  • After reflux, allow the solution to cool to room temperature.

  • Slow evaporation of the solvent at room temperature will yield crystalline product.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Protocol 2: General Synthesis of a Cu(II) Complex

This protocol provides a general method for the synthesis of a Cu(II) complex with this compound.

Materials:

  • Copper(II) salt (e.g., CuCl₂, CuSO₄·5H₂O)

  • This compound (C₇H₉NO)

  • Methanol (B129727) or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Copper(II) salt (1 mmol) in 20 mL of methanol or ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve this compound (2 mmol) in 10 mL of the same solvent.

  • Add the ligand solution dropwise to the copper salt solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours at room temperature.

  • The resulting precipitate can be collected by filtration.

  • Wash the solid product with the solvent used for the reaction and dry under vacuum.

Protocol 3: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a known standard.

Materials:

  • Synthesized metal complex

  • A fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (ensure the complex and standard are soluble and the solvent is non-fluorescent)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the sample (synthesized complex) and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Protocol 4: Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Materials:

  • Synthesized metal complex solution

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser or LED) and a sensitive detector.

Procedure:

  • Prepare a dilute solution of the metal complex in a suitable solvent.

  • Excite the sample with the pulsed light source at an appropriate wavelength.

  • The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.

  • This process is repeated thousands or millions of times to build a histogram of photon arrival times.

  • The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime. For multi-exponential decays, a sum of exponential functions is used.

Visualizations: Diagrams and Workflows

The following diagrams illustrate the general principles and workflows relevant to the preparation and application of these fluorescent metal complexes.

Synthesis_Workflow General Synthesis Workflow Metal_Salt Metal Salt (e.g., Ni(NO₃)₂, CuCl₂) Reaction_Mixture Reaction Mixture Metal_Salt->Reaction_Mixture Ligand This compound Ligand->Reaction_Mixture Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction_Mixture Heating Stirring / Reflux Reaction_Mixture->Heating Crystallization Crystallization / Precipitation Heating->Crystallization Product Fluorescent Metal Complex Crystallization->Product Characterization Characterization (Spectroscopy, X-ray diffraction) Product->Characterization Sensing_Mechanism Fluorescence 'Turn-On' Sensing Mechanism Probe Fluorescent Metal Complex (Low Fluorescence) Binding Binding Event Probe->Binding Low_Emission Low Emission Probe->Low_Emission Analyte Target Analyte (e.g., Biomolecule, Ion) Analyte->Binding Complex_Analyte Complex-Analyte Adduct (High Fluorescence) Binding->Complex_Analyte High_Emission High Emission Complex_Analyte->High_Emission Excitation Excitation Light Excitation->Probe Excitation->Complex_Analyte Cellular_Imaging_Workflow Cellular Imaging Experimental Workflow cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging Culture_Cells Culture Cells on Coverslips Incubate Incubate with Fluorescent Metal Complex Culture_Cells->Incubate Wash Wash to Remove Unbound Complex Incubate->Wash Mount Mount Coverslip on Slide Wash->Mount Microscopy Image with Confocal Microscope Mount->Microscopy Analysis Image Analysis Microscopy->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Hydroxyethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yield is a frequent issue. The primary causes can be categorized as follows:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, traditional batch syntheses using 2-picoline and paraformaldehyde often require high temperatures (90-180°C) and long reaction times (10-40 hours) to achieve reasonable conversion.[1][2]

  • Inefficient Catalysis: The choice of catalyst is crucial. While acidic catalysts like benzoic or acetic acid are common, they can lead to lower single-pass conversion rates.[1][3] More modern approaches using organic bases like triethylenediamine (DABCO) in a micro-reactor setup have shown significantly higher conversion and yield in a much shorter time.[4]

  • Reagent Purity and Ratios: Impurities in starting materials, particularly 2-picoline and formaldehyde (B43269), can introduce side reactions.[5] The molar ratio of reactants is also key; some methods use an excess of formaldehyde to drive the reaction, which can improve the conversion of the more valuable 2-picoline.[2]

  • Incomplete Reactions: Due to long reaction times in some protocols, the reaction may not have reached completion.[2][4] Monitoring the reaction progress via techniques like TLC or GC is recommended.

  • Purification Losses: The product can be lost during workup and purification steps, especially during distillation or extraction.

Q2: I am observing significant byproduct formation. How can I improve the selectivity?

A2: Byproduct formation is a common problem, particularly in high-temperature reactions.[4]

  • Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions. However, this must be balanced with achieving a reasonable reaction rate.

  • Catalyst Choice: The catalyst can significantly influence selectivity. For example, using specific organic bases in a continuous flow system has been shown to achieve selectivities of up to 95%.[4]

  • Control Reagent Addition: Slow, controlled addition of one reagent to the other can help maintain a low concentration of the added reagent, minimizing side reactions.[5]

  • Solvent Effects: The choice of solvent can impact selectivity. N,N-Dimethylformamide (DMF) is sometimes used as a solvent, and its high boiling point facilitates separation from the product.[2]

Q3: The reaction time for my synthesis is very long (over 30 hours). How can I shorten it?

A3: Long reaction times are a known drawback of some traditional methods.[2][4]

  • Increase Temperature and Pressure: Within safe limits, increasing the reaction temperature can significantly speed up the reaction. Some of the most rapid methods operate at temperatures of 200-230°C and pressures of 4-5 MPa.[4]

  • Use a Micro-reactor: Continuous flow chemistry in a micro-reactor offers superior heat and mass transfer. This technology has been used to reduce reaction times from many hours to as little as 8-15 minutes while achieving yields up to 89%.[3][4]

  • Select a More Active Catalyst: Switching from simple acid catalysts to more active systems, such as certain organic bases, can dramatically decrease the required reaction time.[4]

Q4: I'm having difficulty purifying the final product. What are the best practices?

A4: Purification can be challenging due to the product's physical properties and the presence of similar compounds.

  • Vacuum Distillation: This is the most common method for purifying this compound. The product is typically collected as a fraction boiling between 110-120°C under reduced pressure.[2]

  • Acid-Base Extraction: As a basic pyridine (B92270) derivative, the product can be separated from non-basic impurities. An acidic wash (e.g., dilute HCl) will protonate the pyridine, moving it to the aqueous layer. After separating the layers, the aqueous phase can be basified to recover the product, which is then extracted with an organic solvent.[5]

  • Chromatography: Column chromatography can be used, but the basicity of the pyridine nitrogen can cause tailing on standard silica (B1680970) gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[5]

  • Recycling Unreacted Starting Material: In many protocols, a significant amount of 2-picoline remains unreacted. This is typically distilled off under atmospheric pressure before the final product is purified by vacuum distillation. The recovered 2-picoline can often be recycled.[2]

Data Presentation

The following tables summarize reaction conditions and outcomes for different synthetic approaches to this compound.

Table 1: Comparison of Batch Synthesis Methods

CatalystSolventTemperature (°C)Time (h)Conversion Rate (%)Yield (%)Purity (%)Reference
Benzoic/Acetic AcidNone90 - 18010 - 30Not specified84 - 94.85Not specified[1]
Oxalic AcidDMF / Water11030 - 4036.73Not specified99.0[2]
Benzoic AcidDMF / Water1103031.37Not specified99.9[2]

Table 2: Continuous Flow Synthesis in a Micro-reactor

CatalystTemperature (°C)Pressure (MPa)Time (min)Conversion Rate (%)Selectivity (%)Yield (%)Reference
DABCO2004 - 515799474[4]
DABCO2304 - 58959489[4]

Experimental Protocols

Protocol 1: Batch Synthesis using 2-Picoline and Paraformaldehyde with Acid Catalyst (Based on principles from CN1580046A and CN105237468A)[1][2]

  • Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, charge 2-picoline, paraformaldehyde, and an acid catalyst (e.g., benzoic acid). A typical molar ratio is 1:2:0.1 (2-picoline : formaldehyde : catalyst).[2] Add DMF as a solvent (approx. 3 times the mass of paraformaldehyde) and a small amount of water (approx. 0.5 times the mass of paraformaldehyde).[2]

  • Depolymerization: Stir the mixture at 90-100°C for 2-3 hours until all solid paraformaldehyde has dissolved.[2]

  • Reaction: Increase the temperature to 110-120°C and reflux for 30-40 hours. Monitor the reaction progress by GC or TLC.[2]

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Set up for distillation. First, distill under atmospheric pressure at up to 150°C to remove the solvent (DMF) and unreacted 2-picoline. This fraction can be retained for recycling.[2]

    • Increase the temperature to 180°C and apply a vacuum. Collect the fraction that distills at 110-120°C as the final product, this compound.[2]

Protocol 2: Continuous Flow Synthesis using a Micro-reactor (Based on principles from CN111995566B)[4]

  • Feedstock Preparation:

    • In a depolymerization vessel, charge 2-picoline, paraformaldehyde, water, and an organic base catalyst (e.g., DABCO, triethylenediamine). A typical molar ratio might be 1:0.2:0.7:0.01 (2-picoline : formaldehyde : water : DABCO).

    • Heat the mixture to 120°C for approximately 20 minutes to ensure complete depolymerization of paraformaldehyde and create a homogeneous reaction solution.[4]

  • System Setup:

    • Connect the feedstock vessel to a high-pressure pump.

    • Pump the reaction solution through a stainless steel micro-reaction pipeline housed within a temperature-controlled heater.

    • Use a back-pressure valve at the outlet of the reactor to maintain the system pressure (e.g., 4-5 MPa).[4]

  • Reaction:

    • Set the heater to the desired reaction temperature (e.g., 200-230°C).[4]

    • Pump the reaction solution through the micro-reactor at a defined flow rate. The residence time is controlled by the reactor volume and the flow rate (e.g., a flow rate of 2 mL/min might correspond to a residence time of ~8 minutes).[3]

  • Collection & Purification:

    • The product mixture exits the back-pressure valve. Cool the stream before collection. The product is typically a pale yellow liquid.[3][4]

    • Analyze the collected liquid for conversion and selectivity using HPLC or GC.

    • Purify the collected product by reduced pressure distillation to obtain this compound with >99.9% purity.[4]

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep Prepare Reactants (2-Picoline, Formaldehyde, Catalyst, Solvent) depoly Depolymerization (if using paraformaldehyde) prep->depoly reaction Controlled Heating & Stirring (Batch or Flow) depoly->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring removal Remove Solvent & Unreacted Picoline (Atm. Distillation) monitoring->removal purify Purify Product (Vacuum Distillation) removal->purify analysis Characterize Product (Purity, NMR, IR) purify->analysis troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Problem: Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check GC/TLC of crude side_products Byproduct Formation? start->side_products Analyze crude mixture loss Purification Loss? start->loss Compare crude vs. final mass sol_incomplete • Increase reaction time • Increase temperature • Check catalyst activity incomplete_rxn->sol_incomplete sol_side • Lower temperature • Change catalyst/solvent • Check reactant purity side_products->sol_side sol_loss • Optimize distillation conditions (vacuum, temp) • Improve extraction technique loss->sol_loss reaction_pathway picoline 2-Picoline intermediate Deprotonated Intermediate (Carbanion) picoline->intermediate + Catalyst formaldehyde Formaldehyde alkoxide Alkoxide Intermediate intermediate->alkoxide + Formaldehyde product This compound alkoxide->product + H+ catalyst Base or Acid Catalyst catalyst->picoline

References

Side reactions and byproduct formation in the synthesis of 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxyethyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial and laboratory method for synthesizing this compound is the condensation reaction of 2-methylpyridine (B31789) (also known as 2-picoline) with formaldehyde (B43269) or its solid form, paraformaldehyde.[1][2] This reaction is typically carried out under elevated temperature and pressure, often in the presence of a catalyst.

Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound from 2-picoline and formaldehyde?

A2: The main side reaction of concern is the dehydration of the desired product , this compound, to form 2-vinylpyridine (B74390) .[3] This is particularly problematic as 2-vinylpyridine can readily undergo polymerization to form oligomers and polymers, which can complicate purification and reduce the yield of the target molecule. Other potential, though less commonly reported, side reactions include:

  • Cannizzaro reaction of formaldehyde: Under strong basic conditions, formaldehyde can undergo a self-redox reaction to produce formic acid and methanol.[4][5][6]

  • Formation of isomeric byproducts: If the 2-picoline starting material contains isomers such as 3-picoline or 4-picoline, the corresponding hydroxyethylated pyridines can be formed as impurities.[3][7]

  • Self-condensation of 2-picoline: Although less documented in this specific synthesis, self-condensation of picolines can occur under certain basic conditions.

Q3: How do reaction conditions influence the formation of byproducts?

A3: Reaction conditions play a critical role in the selectivity of the synthesis and the minimization of byproducts. Key parameters include:

  • Temperature: Higher temperatures can favor the dehydration of this compound to 2-vinylpyridine.

  • Catalyst: The choice of catalyst is crucial. While both acid and base catalysts can be used, strong bases may promote the Cannizzaro reaction of formaldehyde. Some patents suggest that organic bases can lead to higher conversion rates and selectivity.[1]

  • Reactant Ratio: The molar ratio of 2-picoline to formaldehyde can affect conversion rates and selectivity.

  • Pressure: The reaction is often carried out under pressure to maintain the reactants in the liquid phase and influence reaction rates.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst inefficiency or deactivation. - Excessive byproduct formation.- Increase reaction time or temperature gradually, monitoring for byproduct formation. - Ensure the reactor is properly sealed to maintain pressure. - Screen different catalysts (e.g., various organic bases or acids) to find the optimal one for your setup.[1] - Optimize the molar ratio of reactants.
Presence of a High Boiling Point, Viscous Impurity - Polymerization of 2-vinylpyridine.- Lower the reaction temperature to minimize the dehydration of this compound. - Consider performing the reaction under conditions that do not favor elimination reactions. - During workup, precipitation of the polymer by adding a non-solvent might be possible before distillation.
Detection of Isomeric Impurities (e.g., 4-(2-Hydroxyethyl)pyridine) - Impure 2-picoline starting material containing other picoline isomers.- Use high-purity 2-picoline (check the certificate of analysis for isomeric purity). - If isomeric impurities are unavoidable, a high-efficiency fractional distillation or preparative chromatography will be necessary for separation.[8]
Product is Contaminated with Formic Acid or Methanol - Cannizzaro reaction of formaldehyde, likely due to highly basic conditions.- Avoid using strong, concentrated bases as catalysts. - Consider using a milder organic base or an acidic catalyst. - A basic wash during the workup can help remove acidic impurities like formic acid.
Difficult Purification by Distillation - Close boiling points of the product and impurities. - Thermal degradation of the product at high temperatures.- Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column).[8][9] - Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product. - Consider alternative purification methods such as column chromatography on silica (B1680970) gel or alumina.[10]

Data Presentation

Table 1: Influence of Catalyst on this compound Synthesis

CatalystTemperature (°C)Pressure (MPa)2-Picoline Conversion (%)Product Purity (%)Reference
Benzoic Acid110-120Atmospheric31.3799.9[2]
Oxalic Acid110-120Atmospheric36.7399.0[2]
Organic Base (e.g., DABCO)200-2304-5High>99.0[1]

Note: The data presented are derived from patent literature and may not be directly reproducible without the specific experimental details outlined in the respective patents.

Experimental Protocols

Key Experiment: Synthesis of this compound using an Acid Catalyst

This protocol is a generalized procedure based on information from patent literature[2].

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 34.28 g of 2-picoline, 22.3 g of paraformaldehyde, 0.32 g of benzoic acid, 50.0 g of DMF (dimethylformamide) as a solvent, and 15.0 g of water.

  • Depolymerization: Heat the mixture to 90°C and stir for 2-3 hours until all the paraformaldehyde has dissolved.

  • Reaction: Increase the temperature to 110°C and maintain the reaction under reflux for 30 hours.

  • Workup and Purification: a. After the reaction is complete, distill off the unreacted 2-picoline and the solvent at atmospheric pressure up to 150°C. b. Increase the temperature to 180°C and perform a vacuum distillation to collect the fraction boiling between 110-120°C. This fraction contains the this compound product.

  • Analysis: The purity of the final product can be determined by gas chromatography (GC).[11][12]

Visualizations

Synthesis_Pathway 2-Picoline 2-Picoline Main_Product This compound 2-Picoline->Main_Product + Formaldehyde (Catalyst, Heat, Pressure) Formaldehyde Formaldehyde Formaldehyde->Main_Product Byproduct_1 2-Vinylpyridine Main_Product->Byproduct_1 - H2O (Dehydration) Byproduct_2 Poly(2-vinylpyridine) Byproduct_1->Byproduct_2 Polymerization

Caption: Main reaction and primary side reaction pathway.

Troubleshooting_Workflow Start Experiment Complete Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield Troubleshoot Low Yield: - Check Reaction Time/Temp - Verify Catalyst Activity - Optimize Reactant Ratio Check_Yield->Low_Yield No Impure_Product Troubleshoot Impurities: - Identify Byproducts (GC-MS) - Adjust Reaction Conditions - Optimize Purification Check_Purity->Impure_Product No Success Successful Synthesis Check_Purity->Success Yes Low_Yield->Check_Purity

Caption: A logical workflow for troubleshooting synthesis issues.

References

Purification of 2-(2-Hydroxyethyl)pyridine by distillation and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Hydroxyethyl)pyridine by distillation and chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Distillation Troubleshooting

Q1: My this compound seems to be decomposing during distillation, indicated by a color change (yellow to brown) and lower than expected yield. What is happening and how can I prevent it?

A1: this compound can undergo thermal decomposition at elevated temperatures to form 2-methylpyridine (B31789) and formaldehyde.[1] This is often the cause of discoloration and yield loss. To prevent this, it is crucial to use vacuum distillation to lower the boiling point of the compound. Ensure your vacuum is stable and the heating mantle temperature is carefully controlled to avoid overheating the distillation flask.

Q2: I'm observing bumping or uneven boiling during the vacuum distillation. What could be the cause?

A2: Bumping is common during vacuum distillation, especially with viscous liquids. This can be caused by the absence of nucleation sites for smooth boiling. To mitigate this, use a magnetic stir bar in the distillation flask to ensure even heating and smooth boiling. Alternatively, adding boiling chips can also provide nucleation sites. Ensure your glassware is free of scratches or cracks that could lead to uneven heating.

Q3: My final product after distillation is not as pure as expected and contains water. How can I improve this?

A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] It is essential to dry the crude material before distillation. This can be achieved by using a suitable drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Additionally, ensure your distillation apparatus is completely dry before starting the process. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture absorption.

Chromatography Troubleshooting

Q1: I am seeing significant peak tailing when running a column to purify this compound on silica (B1680970) gel. Why is this happening and what can I do?

A1: Peak tailing is a common issue when purifying pyridine (B92270) derivatives on silica gel.[3][4] The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[3][4] To resolve this, add a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to your mobile phase (typically 0.1-1% by volume).[3][4] The TEA will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

Q2: My compound is not moving off the column, even with a relatively polar solvent system like 50% ethyl acetate (B1210297) in hexanes. What should I do?

A2: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of your eluent. For highly polar compounds, a solvent system like dichloromethane (B109758)/methanol (B129727) may be necessary.[3] Also, ensure that you have added triethylamine to your mobile phase, as strong adsorption to the silica gel can also cause the compound to remain on the column.

Q3: I am having trouble separating my product from an impurity that runs very close to it on the TLC plate. How can I improve the separation?

A3: To improve the separation of closely running spots, you can try a few strategies. First, ensure you are using an appropriate solvent system; you may need to test several different solvent mixtures. A common starting point is a mixture of hexanes and ethyl acetate.[1] Running a gradient elution, where you slowly increase the polarity of the mobile phase during the chromatography, can also enhance separation.[4] Additionally, make sure you are not overloading the column, as this can lead to broader peaks and poorer separation.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₇H₉NO[5]
Molecular Weight123.15 g/mol [5]
AppearanceClear yellow to brown liquid[5]
Density1.093 g/mL at 25 °C[5]
Melting Point-8 to -7 °C
Boiling Point114-116 °C at 9 mmHg[5]
SolubilitySoluble in chloroform (B151607) and methanol (slightly)[5]
Distillation Parameters
Pressure (mmHg)Boiling Point (°C)
9114-116
10-100100-150
100170
200190
760235-238

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound on a laboratory scale.

1. Pre-treatment (Drying):

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM).

  • Add a drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and stir for 15-30 minutes.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

2. Distillation Setup:

  • Assemble a dry vacuum distillation apparatus.

  • Place the dried crude product in a round-bottom flask with a magnetic stir bar.

  • Connect the flask to the distillation head, condenser, and receiving flask.

  • Attach the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Process:

  • Begin stirring and slowly apply vacuum.

  • Once the desired pressure is reached (e.g., 9 mmHg), gradually heat the distillation flask using a heating mantle.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point (e.g., 114-116 °C at 9 mmHg).

  • Discard any initial lower-boiling fractions and stop the distillation before the temperature rises significantly, to avoid collecting higher-boiling impurities.

4. Product Handling:

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Transfer the purified liquid to a clean, dry container and store under an inert atmosphere.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude material in a solvent like DCM.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate containing 0.5% triethylamine) to find the optimal eluent for separation. An ideal Rf value for the product is typically between 0.2 and 0.4.

2. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 70:30 hexane:ethyl acetate with 0.5% triethylamine).[3]

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.[3]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[4]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained.[3] Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.[4]

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[3]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Distillation_Troubleshooting Start Start Distillation Problem Problem Observed Start->Problem ColorChange Discoloration / Low Yield Problem->ColorChange Yes Bumping Uneven Boiling Problem->Bumping No Cause1 Thermal Decomposition ColorChange->Cause1 Water Water in Product Bumping->Water No Cause2 Lack of Nucleation Sites Bumping->Cause2 Cause3 Hygroscopic Nature of Product Water->Cause3 End Successful Purification Water->End No Solution1 Use Vacuum Distillation Carefully Control Temperature Cause1->Solution1 Solution2 Use Magnetic Stirrer or Boiling Chips Cause2->Solution2 Solution3 Dry Crude Material Beforehand Use Dry Glassware Cause3->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for the distillation of this compound.

Chromatography_Troubleshooting Start Start Column Chromatography Problem Problem Observed Start->Problem Tailing Peak Tailing Problem->Tailing Yes NoElution Compound Not Eluting Problem->NoElution No Cause1 Interaction with Acidic Silica Tailing->Cause1 PoorSeparation Poor Separation NoElution->PoorSeparation No Cause2 Mobile Phase Not Polar Enough NoElution->Cause2 Cause3 Inappropriate Solvent System / Column Overload PoorSeparation->Cause3 End Successful Purification PoorSeparation->End No Solution1 Add Triethylamine (0.1-1%) to Mobile Phase Cause1->Solution1 Solution2 Gradually Increase Mobile Phase Polarity Cause2->Solution2 Solution3 Optimize Solvent System via TLC Use Gradient Elution Reduce Sample Load Cause3->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for the chromatography of this compound.

References

Optimizing reaction conditions for the dehydration of 2-(2-Hydroxyethyl)pyridine to 2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-vinylpyridine (B74390) via the dehydration of 2-(2-hydroxyethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for the dehydration of this compound?

The dehydration of this compound to 2-vinylpyridine is typically achieved by heating the starting material in the presence of a catalyst.[1][2][3][4] Common catalysts include both strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide) and strong acids (e.g., sulfuric acid, phosphoric acid).[4] The reaction temperature generally ranges from 100°C to 250°C.[3][4][5] The process can be carried out under various pressure conditions, including atmospheric pressure with simultaneous steam distillation or under reduced pressure.[5][6]

Q2: What are the main challenges or side reactions to be aware of during this synthesis?

The primary challenges include:

  • Polymerization of 2-vinylpyridine: The product, 2-vinylpyridine, is prone to polymerization, especially at elevated temperatures.[1][7] It is crucial to use a polymerization inhibitor, such as 4-tert-butylcatechol (B165716), during distillation and storage.[1][2]

  • Byproduct Formation: Side reactions can lead to the formation of impurities. For instance, if the starting material is synthesized from 2-methylpyridine (B31789) and formaldehyde (B43269), residual formaldehyde can split to form α-picoline, which can be difficult to separate from the desired product due to their close boiling points.[3]

  • Resin Formation: Under certain conditions, particularly with acid catalysts or high temperatures, undesirable resinous materials can be formed.[5]

Q3: How can I purify the 2-vinylpyridine product?

Purification is typically achieved through distillation.[1][2] It is often recommended to perform the distillation under reduced pressure to lower the boiling point and minimize polymerization.[1][2] A common purification sequence involves:

  • Separation of the organic layer from the aqueous layer if the reaction is performed in an aqueous medium.

  • Washing the crude product, for example with a sodium hydroxide solution.[8][9]

  • Drying the organic layer using a suitable drying agent.[5]

  • Fractional distillation under reduced pressure in the presence of a polymerization inhibitor.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of 2-Vinylpyridine - Inadequate reaction temperature.- Catalyst is inactive or used in insufficient quantity.- Incomplete reaction.- Ensure the reaction temperature is within the optimal range (150-250°C), depending on the catalyst and pressure.[3]- Verify the quality and quantity of the catalyst. For alkaline catalysts, a concentration of around 15% based on the weight of the starting material has been reported to be effective.[5]- Increase the reaction time or consider a different catalyst system.
Product Polymerization During Reaction or Distillation - Excessive reaction temperature or prolonged heating.- Absence of a polymerization inhibitor.- Lower the reaction/distillation temperature by using reduced pressure.[1][2]- Add a polymerization inhibitor, such as 4-tert-butylcatechol (typically 0.1%), to the reaction mixture before distillation.[1][2]
Formation of a Tarry or Resinous Residue - Reaction temperature is too high.- Use of a strong acid catalyst under harsh conditions.- Optimize the reaction temperature to the lower end of the effective range.- Consider using a milder dehydration agent or a basic catalyst, which are less prone to causing resin formation.[5]
Difficulty in Separating Product from Byproducts (e.g., α-picoline) - Inefficient fractional distillation.- Close boiling points of the product and impurities.- Use a high-efficiency distillation column.- Optimize the distillation parameters (pressure, reflux ratio).- Ensure the starting this compound is of high purity to minimize byproduct formation.

Experimental Protocols

Protocol 1: Dehydration using Sodium Hydroxide with Steam Distillation

This method is based on the principle of simultaneous dehydration and steam distillation at atmospheric pressure.[5]

  • Prepare a 50% aqueous solution of sodium hydroxide in a reaction flask equipped with a dropping funnel and a distillation setup.

  • Heat the sodium hydroxide solution to 150-160°C.[5]

  • Prepare an approximately 50% aqueous solution of this compound.

  • Slowly add the this compound solution to the hot sodium hydroxide solution over a period of about 3.5 hours.[5]

  • The 2-vinylpyridine product will co-distill with water.

  • Collect the distillate and separate the organic layer (2-vinylpyridine).

  • Dry the organic layer with a suitable drying agent (e.g., sodium carbonate).[5]

  • For further purification, distill the product under reduced pressure in the presence of a polymerization inhibitor.

Protocol 2: Dehydration using an Acid Catalyst under Reduced Pressure

This protocol utilizes an acid catalyst for the dehydration reaction.

  • In a reaction flask equipped for distillation under reduced pressure, add the catalyst (e.g., sulfuric acid or phosphoric acid) in a weight ratio of 0.05 to 1.0 relative to the this compound.[4]

  • Heat the mixture to 100-190°C with stirring.[4]

  • Reduce the pressure to 60-160 mmHg.[6]

  • The 2-vinylpyridine and water will distill off.

  • Collect the distillate. The reaction is typically complete within 2-6 hours.[6]

  • The collected mixture is then treated with a strong base and allowed to separate into layers.[6]

  • The organic layer is then distilled under reduced pressure to obtain the final product.[6]

Quantitative Data Summary

Parameter Condition 1 (Alkaline) Condition 2 (Acidic) Condition 3 (Catalytic Dehydration)
Catalyst Sodium Hydroxide[2][5]Sulfuric Acid, Phosphoric Acid[4]Solid Base (KF/Ca-Al HT)[6]
Temperature 150-160°C[5]100-190°C[4]100°C[6]
Pressure Atmospheric[5]Reduced (10-150 mmHg)[4]Reduced (150 mmHg)[6]
Reaction Time ~3.5 hours (addition time)[5]5-30 minutes[4]2 hours[6]
Reported Yield >95%[5]Not specified90%[6]
Key Feature Simultaneous steam distillationRapid reaction timeHeterogeneous catalyst

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start This compound reaction Dehydration Reaction (Heating, Stirring) start->reaction catalyst Catalyst (e.g., NaOH, H2SO4) catalyst->reaction distillation Distillation (Atmospheric or Reduced Pressure) reaction->distillation Crude Product washing Washing & Separation distillation->washing drying Drying washing->drying final_dist Final Fractional Distillation (with Inhibitor) drying->final_dist end_product 2-Vinylpyridine final_dist->end_product

Caption: General experimental workflow for the synthesis and purification of 2-vinylpyridine.

troubleshooting_guide start Low Yield? temp Check Temperature (150-250°C) start->temp Yes polymerization Polymerization Occurring? start->polymerization No catalyst Check Catalyst (Activity & Amount) temp->catalyst catalyst->polymerization inhibitor Add Inhibitor (e.g., 4-tert-butylcatechol) polymerization->inhibitor Yes purification_issue Purification Difficulty? polymerization->purification_issue No pressure Use Reduced Pressure inhibitor->pressure pressure->purification_issue dist_column Use High-Efficiency Distillation Column purification_issue->dist_column Yes success Successful Synthesis purification_issue->success No optimize_params Optimize Distillation Parameters dist_column->optimize_params optimize_params->success

Caption: A logical troubleshooting guide for common issues in 2-vinylpyridine synthesis.

References

Technical Support Center: Industrial Scale Production of 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the industrial scale production of 2-(2-Hydroxyethyl)pyridine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Low Conversion Rate 1. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time.[1][2] 2. Inefficient Catalyst: The chosen catalyst may have low activity or may have degraded.[1] 3. Improper Molar Ratio of Reactants: An incorrect ratio of 2-picoline to formaldehyde (B43269) can limit the conversion.[1] 4. Presence of Impurities in Raw Materials: Impurities can interfere with the reaction.1. Optimize Reaction Parameters: Systematically vary temperature, pressure, and time to find the optimal conditions for your specific setup. For example, some processes operate at 110-120°C for 30-40 hours.[1] 2. Catalyst Screening: Experiment with different catalysts such as benzoic acid, oxalic acid, or organic bases like triethylenediamine to improve conversion rates.[1][2] Ensure the catalyst is fresh and handled correctly. 3. Adjust Molar Ratios: Vary the molar ratio of 2-picoline to formaldehyde. Some methods suggest a ratio of 1:2.[1] 4. Use High-Purity Starting Materials: Ensure the 2-picoline and formaldehyde source are of high purity.
Formation of Byproducts 1. High Reaction Temperature or Pressure: Elevated temperatures and pressures can promote side reactions.[2] 2. Incorrect Catalyst Selection: Some catalysts may favor the formation of undesired byproducts. 3. Prolonged Reaction Time: Extended reaction times can lead to the degradation of the product or the formation of polymers.1. Control Reaction Conditions: Maintain the reaction temperature and pressure within the optimal range. High-pressure reactions, in particular, can lead to more byproducts.[2] 2. Select a More Specific Catalyst: Choose a catalyst known for high selectivity towards the desired product. 3. Optimize Reaction Duration: Monitor the reaction progress and stop it once the maximum yield of the desired product is achieved to prevent further reactions.
Difficult Purification 1. Formation of Azeotropes: The product may form azeotropes with the solvent or unreacted starting materials, making separation by distillation difficult. 2. Similar Boiling Points of Product and Impurities: Byproducts may have boiling points close to that of this compound. 3. Product Instability at High Temperatures: The product may decompose during distillation.1. Use an Appropriate Solvent: Select a solvent that does not form an azeotrope with the product, such as DMF.[1] 2. Utilize Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and prevent thermal decomposition.[1][2] A typical boiling range for collection is 110-120°C under vacuum.[1] 3. Alternative Purification Methods: Consider other purification techniques like chromatography for high-purity requirements, although this may be less feasible on an industrial scale.
Discoloration of Final Product 1. Presence of Impurities: Trace impurities can cause coloration. 2. Thermal Degradation: The product may have partially decomposed during synthesis or purification. 3. Oxidation: The product may be sensitive to air and oxidize over time.1. Improve Purification: Enhance the purification process to remove colored impurities. 2. Minimize Thermal Stress: Use lower temperatures during distillation (vacuum distillation) and reduce the overall heating time. 3. Inert Atmosphere: Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound on an industrial scale?

A1: The most prevalent industrial synthesis method is the condensation reaction between 2-picoline and formaldehyde (or its polymer, paraformaldehyde).[1][2][3] This reaction is typically carried out in the presence of a catalyst, which can be an acid (like benzoic acid or oxalic acid) or an organic base (like triethylenediamine).[1][2] The choice of solvent, temperature, and pressure can vary significantly between different patented processes.[1][2]

Q2: What are the key reaction parameters to control during the synthesis of this compound?

A2: The critical parameters to monitor and control are:

  • Temperature: Typically ranges from 90°C to 230°C depending on the specific method.[1][2][4]

  • Pressure: Some processes operate at atmospheric pressure, while others utilize elevated pressures of 2-8 MPa.[1][2]

  • Reaction Time: Can range from a few hours to over 40 hours.[1][2][5]

  • Molar Ratio of Reactants: The ratio of 2-picoline to formaldehyde is crucial for maximizing yield and minimizing unreacted starting materials.[1]

  • Catalyst Type and Concentration: The choice and amount of catalyst significantly impact the reaction rate and selectivity.[1][2]

Q3: How is this compound typically purified on an industrial scale?

A3: The standard purification method is fractional distillation under reduced pressure (vacuum distillation).[1][2] This is necessary because this compound has a high boiling point (around 240°C at atmospheric pressure), and distillation at this temperature could lead to decomposition.[1] By reducing the pressure, the boiling point is lowered, allowing for safer and more efficient purification.

Q4: What are the main safety concerns when handling this compound?

A4: this compound is a chemical that requires careful handling. Key safety considerations include:

  • Irritation: It can cause skin and eye irritation.[6][7]

  • Toxicity: It is considered toxic if swallowed.[7]

  • Inhalation: Avoid inhaling vapors or mist.[6][8]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from strong oxidizing agents, acids, and bases.[6]

Q5: What are some of the byproducts that can form during the synthesis?

A5: While specific byproducts are not always detailed in the literature for the primary synthesis, high-pressure reactions are noted to produce more byproducts.[2] In subsequent reactions, such as the hydrogenation of this compound to 2-piperidineethanol, the formation of N-methyl-2-(2-hydroxyethyl)piperidine has been identified as a problematic byproduct.[9] It is plausible that similar side reactions could occur under certain synthesis conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for this compound.

Table 1: Comparison of Different Synthesis Methods

Method Catalyst Solvent Temperature (°C) Time (h) Pressure Single-Pass Conversion Rate (%) Purity (%) Reference
Method AOxalic AcidDMF/Water11030Atmospheric36.7399.0[1]
Method BBenzoic AcidDMF/Water11030Atmospheric31.3799.9[1]
Method CAcetic AcidDMF/Water11030Atmospheric35.1599.9[1]
Method DOrganic Base (e.g., Triethylenediamine)Water200-230< 14-5 MPa81-85> 99.9[2]
Method EAcetic Acid, Benzoic Acid, or Chloroacetic AcidNone90-18010-30Not Specified3-5 (low conversion)Not Specified[1]
Method FBenzoic AcidNoneNot Specified40Not Specified14.64Not Specified[1]

Experimental Protocols

Protocol 1: Synthesis using Acid Catalyst in DMF/Water (based on CN105237468A)

  • Reactant Charging: In a suitable reactor, charge 2-picoline, paraformaldehyde, and an acid catalyst (e.g., oxalic acid) in a molar ratio of approximately 1:2:0.1.

  • Solvent Addition: Add DMF and water as solvents. The mass of DMF should be about 3-5 times that of paraformaldehyde, and the mass of water should be about 0.5-1 times that of paraformaldehyde.

  • Depolymerization: Heat the mixture to 90-100°C and stir for 2-3 hours to allow for the depolymerization of paraformaldehyde.

  • Reaction: Increase the temperature to 110-120°C and maintain under reflux for 30-40 hours.

  • Solvent and Unreacted Picoline Removal: After the reaction is complete, distill off the unreacted 2-picoline and the solvents at atmospheric pressure at a temperature of around 150°C.

  • Product Purification: Increase the temperature to 180°C and perform a vacuum distillation, collecting the fraction that boils between 110-120°C under reduced pressure. This fraction is the this compound product.

Protocol 2: High-Pressure Synthesis using Organic Base Catalyst (based on CN111995566B)

  • Feed Preparation: Prepare a mixture of 2-picoline, paraformaldehyde, water, and an organic base catalyst (e.g., triethylenediamine).

  • Depolymerization: Heat the mixture to 120°C for approximately 20 minutes to depolymerize the paraformaldehyde.

  • Reaction in Microreactor: Pump the reaction mixture through a micro-reaction pipeline at a controlled flow rate.

  • Reaction Conditions: Maintain the reaction pipeline at a temperature of 200-230°C and a pressure of 4-5 MPa.

  • Product Collection: The product will exit the reactor after a short residence time.

  • Purification: The collected liquid product is then purified by vacuum distillation to obtain high-purity this compound.

Visualizations

experimental_workflow_acid_catalysis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification picoline 2-Picoline depolymerization Depolymerization (90-100°C, 2-3h) picoline->depolymerization paraformaldehyde Paraformaldehyde paraformaldehyde->depolymerization catalyst Acid Catalyst (e.g., Oxalic Acid) catalyst->depolymerization solvent DMF/Water solvent->depolymerization reflux Reflux Reaction (110-120°C, 30-40h) depolymerization->reflux distillation1 Atmospheric Distillation (to remove solvent and unreacted picoline) reflux->distillation1 distillation2 Vacuum Distillation (110-120°C) distillation1->distillation2 product This compound distillation2->product

Caption: Experimental workflow for the synthesis of this compound using an acid catalyst.

experimental_workflow_high_pressure cluster_reactants Feed Preparation cluster_reaction Reaction cluster_purification Purification picoline 2-Picoline depolymerization Depolymerization (120°C, 20 min) picoline->depolymerization paraformaldehyde Paraformaldehyde paraformaldehyde->depolymerization catalyst Organic Base Catalyst catalyst->depolymerization solvent Water solvent->depolymerization microreactor Microreactor (200-230°C, 4-5 MPa) depolymerization->microreactor distillation Vacuum Distillation microreactor->distillation product This compound distillation->product

Caption: High-pressure synthesis workflow for this compound using an organic base catalyst.

troubleshooting_logic issue Low Yield cause1 Suboptimal Conditions issue->cause1 cause2 Inefficient Catalyst issue->cause2 cause3 Incorrect Molar Ratio issue->cause3 solution1 Optimize Temp/Time/Pressure cause1->solution1 solution2 Catalyst Screening cause2->solution2 solution3 Adjust Reactant Ratios cause3->solution3

Caption: Logical relationship for troubleshooting low yield in this compound synthesis.

References

Preventing polymerization of 2-vinylpyridine during its synthesis from 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-vinylpyridine (B74390) from 2-(2-hydroxyethyl)pyridine. Our focus is to address the primary challenge in this synthesis: the prevention of undesired polymerization of the 2-vinylpyridine product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 2-vinylpyridine.

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of 2-vinylpyridine 1. Incomplete dehydration of this compound.2. Polymerization of the product during the reaction.1. Ensure appropriate catalyst (e.g., sodium hydroxide (B78521), sulfuric acid) concentration and reaction temperature. Refer to the experimental protocols for optimal conditions.[1]2. Introduce a polymerization inhibitor (e.g., 4-tert-butylcatechol) into the reaction mixture and during distillation.[2]
Product solidifies or becomes highly viscous in the reaction flask or distillation apparatus 1. Spontaneous polymerization of 2-vinylpyridine due to excessive heat or absence of an inhibitor.1. Immediately cool the reaction mixture.2. Ensure the presence of an effective polymerization inhibitor, such as 4-tert-butylcatechol (B165716) or hydroquinone, in both the reaction and distillation flasks.[2][3][4]3. Conduct the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.[2][3]
Product darkens or turns brown 1. Polymerization or degradation of the product.2. Presence of impurities.1. Use a polymerization inhibitor.[2]2. Ensure the starting material, this compound, is pure.3. Purify the final product by fractional distillation under reduced pressure.[2][3]
Difficulty in separating 2-vinylpyridine from the reaction mixture 1. Inefficient distillation setup.2. Polymerization leading to changes in physical properties.1. Use an efficient fractional distillation column.2. Perform the distillation under vacuum to ensure a clear separation at a lower temperature.[2][3]3. Add an inhibitor to prevent polymerization during purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the synthesis of 2-vinylpyridine?

A1: The most critical factor is preventing the polymerization of the 2-vinylpyridine product.[2] This is achieved through the use of polymerization inhibitors, temperature control, and distillation under reduced pressure.[2][3]

Q2: Which polymerization inhibitors are most effective for this synthesis?

A2: Phenolic compounds are commonly used as inhibitors. 4-tert-butylcatechol (p-tert-butylcatechol) is frequently cited as an effective inhibitor for this reaction and for the storage of 2-vinylpyridine.[2][3] Hydroquinone is also a suitable option.[4]

Q3: At what stages of the synthesis should a polymerization inhibitor be added?

A3: For maximum effectiveness, the inhibitor should be present during the dehydration reaction and the subsequent distillation/purification steps. It is also crucial to add an inhibitor to the purified 2-vinylpyridine for safe storage.[2][3]

Q4: Why is distillation under reduced pressure recommended for purifying 2-vinylpyridine?

A4: 2-Vinylpyridine is prone to polymerization at elevated temperatures.[3][5] Distillation under reduced pressure lowers the boiling point of the compound, allowing for its purification at a lower temperature, which significantly reduces the risk of polymerization.[2][3]

Q5: How should I store the synthesized 2-vinylpyridine?

A5: 2-Vinylpyridine should be stored in a cool, dark place, typically refrigerated at 2-8°C.[4] It is essential that the stored product contains a polymerization inhibitor, such as 0.1 wt% of 4-tert-butylcatechol, to ensure its stability over time.[3][4]

Experimental Protocols & Data

Experimental Protocol: Dehydration of this compound using Sodium Hydroxide

This protocol is a synthesized representation based on common methodologies.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, a distillation head, a condenser, and a receiving flask, add the crude this compound solution.

  • Inhibitor Addition : Add a polymerization inhibitor, such as 4-tert-butylcatechol (0.1% by weight relative to the starting material), to the flask.

  • Dehydration : Slowly add a concentrated solution of sodium hydroxide (e.g., 50% aqueous solution) to the reaction flask while stirring.[3][6]

  • Heating : Gently heat the mixture. The temperature should be carefully controlled to initiate dehydration without causing vigorous boiling or polymerization.

  • Distillation : As the 2-vinylpyridine is formed, it will distill over. It is crucial to perform this distillation under reduced pressure to keep the temperature low.[2][3]

  • Purification : Collect the distillate, which is the crude 2-vinylpyridine. For higher purity, a second fractional distillation under reduced pressure, again in the presence of an inhibitor, is recommended.[2]

  • Storage : Add a stabilizer like 4-tert-butylcatechol to the purified 2-vinylpyridine before storing it at a low temperature (2-8°C).[4]

Comparative Data on Dehydration Catalysts

The following table summarizes data from various patented methods for the dehydration of this compound, highlighting the impact of different catalysts and conditions on the yield of 2-vinylpyridine.

Catalyst Catalyst to Substrate Ratio (w/w) Temperature (°C) Reaction Time (min) Yield (%) Reference
Sodium Hydroxide1:1180-1901086.46[1]
Sodium Hydroxide0.06:1150-1601582.36[1]
Sodium Hydroxide0.05:1140-1502583.11[1]
Sulfuric Acid0.05:1180-1903071.68[1]

Process Workflow and Troubleshooting Logic

The following diagram illustrates the key stages of 2-vinylpyridine synthesis and the critical points for preventing polymerization.

SynthesisWorkflow cluster_prevention Preventative Measures Start Start: This compound Dehydration Dehydration Reaction (e.g., with NaOH) Start->Dehydration Distillation Purification: Vacuum Distillation Dehydration->Distillation Polymerization Unwanted Polymerization Dehydration->Polymerization High Temp / No Inhibitor Product Final Product: 2-Vinylpyridine Distillation->Product Distillation->Polymerization High Temp / No Inhibitor Storage Stabilized Storage (2-8°C) Product->Storage Inhibitor1 Add Inhibitor (e.g., 4-tert-butylcatechol) Inhibitor1->Dehydration Inhibitor1->Distillation ReducedPressure Use Reduced Pressure ReducedPressure->Distillation TempControl Control Temperature TempControl->Dehydration TempControl->Distillation

References

Catalyst selection and optimization for 2-(2-Hydroxyethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxyethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The synthesis of this compound is primarily achieved through the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269) or its polymer, paraformaldehyde. The most frequently employed catalyst systems can be broadly categorized as either basic or acidic.

  • Organic Bases: Strong, non-nucleophilic organic bases are effective catalysts. Commonly used examples include Triethylenediamine (DABCO), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), hexamethylenediamine, and tetramethylguanidine.[1][2] These catalysts can lead to high conversion rates and selectivity under optimized conditions.[1]

  • Acid Catalysts: Various organic and inorganic acids have been utilized. These include acetic acid, benzoic acid, chloroacetic acid, and oxalic acid.[3][4] While effective, these reactions may sometimes require longer reaction times and higher temperatures.[1][3][4]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions vary significantly depending on the chosen catalyst and solvent.

  • Temperature: Temperatures typically range from 90°C to 230°C.[1][3] Acid-catalyzed reactions often fall within the 90-180°C range, while organic base-catalyzed reactions, particularly in microreactor setups, may utilize higher temperatures (200-230°C) to achieve rapid conversion.[1][3]

  • Pressure: The reaction can be performed under atmospheric pressure or elevated pressure.[3] Some protocols, especially those using volatile reactants at high temperatures, employ pressures ranging from 2 to 8 MPa to maintain the reactants in the liquid phase and enhance reaction rates.[1][2]

  • Solvent: Water is a common solvent, particularly when using aqueous formaldehyde.[1] N,N-Dimethylformamide (DMF) has also been used as a solvent, especially in conjunction with acid catalysts.[4] In some cases, an excess of 2-methylpyridine can act as both reactant and solvent.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through distillation. The general procedure involves:

  • Removal of Unreacted Starting Materials: Unreacted 2-methylpyridine and the solvent are often removed by distillation under atmospheric pressure.

  • Vacuum Distillation: The crude this compound is then purified by vacuum distillation.[3][4] The product is collected as a fraction boiling at approximately 110-120°C under reduced pressure.[4]

  • Chromatography: For very high purity, column chromatography on silica (B1680970) gel can be employed. However, due to the basic nature of the pyridine (B92270) ring, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.

Troubleshooting Guide

Problem 1: Low Conversion of 2-Methylpyridine

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments of 10°C, monitoring for improvements in conversion and the formation of byproducts. Be aware that excessively high temperatures can lead to undesired side reactions.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Some acid-catalyzed reactions may require extended reaction times of up to 40 hours.[1]
Catalyst Inactivity or Insufficient Loading Ensure the catalyst is of high purity and has been stored correctly. Increase the catalyst loading incrementally. For instance, in some protocols, the molar ratio of catalyst to 2-methylpyridine is around 1-3%.[4]
Poor Mixing Ensure efficient stirring to maintain a homogenous reaction mixture, especially in heterogeneous reactions.

Problem 2: Formation of Undesired Byproducts

Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can promote side reactions. Try lowering the reaction temperature and extending the reaction time to favor the desired product formation.
Incorrect Stoichiometry The molar ratio of 2-methylpyridine to formaldehyde is a critical parameter. An excess of formaldehyde can lead to the formation of polymeric byproducts. Carefully control the stoichiometry of the reactants.
Catalyst-Induced Side Reactions Certain catalysts may promote side reactions. If byproduct formation is significant, consider screening alternative catalysts. For example, if acid catalysts are leading to charring, an organic base catalyst might be a milder alternative.

Problem 3: Catalyst Deactivation

Possible Cause Suggested Solution
Catalyst Poisoning The nitrogen atom of the pyridine ring can coordinate to and poison certain metal-based catalysts.[5] If using a heterogeneous catalyst, consider a pre-treatment step or modifying the catalyst support.
Coking At high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is more common with solid acid catalysts. Catalyst regeneration through controlled oxidation might be possible.
Impurities in Reactants or Solvents Impurities in the starting materials can interfere with the catalyst. Ensure the purity of 2-methylpyridine, formaldehyde, and the solvent before use.[5]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystTemperature (°C)Time (h)Solvent2-Methylpyridine Conversion (%)Selectivity (%)Yield (%)Reference
Acetic Acid11030DMF/Water35.15--[1][4]
Benzoic Acid11030DMF/Water31.37--[4]
Oxalic Acid11030DMF/Water36.73--[4]
Triethylenediamine (DABCO)180< 1 (in microreactor)Water639660[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)180< 1 (in microreactor)Water659562[1]

Note: The data presented is sourced from different patents and experimental setups, which may not be directly comparable. This table serves as a general guide.

Experimental Protocols

Protocol 1: Synthesis using Triethylenediamine (DABCO) in a Microreactor

This protocol is based on a continuous flow synthesis method which can offer advantages in terms of reaction time and control.[1]

Materials:

  • 2-Methylpyridine

  • Paraformaldehyde (95%)

  • Triethylenediamine (DABCO)

  • Deionized Water

  • Microreactor setup with a pump, heated reactor coil, and back-pressure regulator

Procedure:

  • Preparation of the Reaction Solution: In a depolymerization flask, add 2-methylpyridine (e.g., 30g, 322 mmol), paraformaldehyde (e.g., 2.04g, 64.4 mmol), water (e.g., 4.08g, 226 mmol), and DABCO (e.g., 0.36g, 3.22 mmol). Heat the mixture at 120°C for 20 minutes to depolymerize the paraformaldehyde and obtain a homogenous reaction solution.

  • Reaction Setup: Prime the microreactor system by flushing with water and then drying with a stream of nitrogen. Set the heater for the reactor coil to the desired temperature (e.g., 180°C).

  • Reaction Execution: Pump the prepared reaction solution into the heated microreactor at a controlled flow rate (e.g., 1 ml/min). Use a back-pressure regulator to maintain the desired pressure (e.g., 4-5 MPa).

  • Product Collection: The product will begin to elute from the reactor after a residence time determined by the reactor volume and flow rate. Collect the pale yellow liquid product.

  • Analysis and Purification: Analyze the collected product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion, selectivity, and yield. Purify the product by vacuum distillation.

Protocol 2: Synthesis using Acetic Acid in a Batch Reactor

This protocol is a more traditional batch synthesis method.[4]

Materials:

  • 2-Methylpyridine

  • Paraformaldehyde

  • Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Water

  • Three-necked flask equipped with a stirrer, condenser, and thermometer

Procedure:

  • Reactant Charging: In a three-necked flask, charge 2-methylpyridine (e.g., 95.0g), paraformaldehyde (e.g., 61.3g), acetic acid (e.g., 1.02g), DMF (e.g., 100.0g), and water (e.g., 31.0g).

  • Depolymerization: Stir the mixture at 90°C for 2-3 hours until all the solid paraformaldehyde has dissolved.

  • Reaction: Increase the temperature to 110°C and reflux the reaction mixture for 30 hours.

  • Work-up and Purification:

    • After the reaction is complete, distill off the unreacted 2-methylpyridine and DMF under atmospheric pressure at up to 150°C.

    • Increase the temperature to 180°C and perform a vacuum distillation to collect the this compound fraction at 110-120°C.

  • Analysis: Analyze the purified product for purity using GC or HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (2-Methylpyridine, Formaldehyde) Mixing Mixing and Heating (Controlled Temperature and Pressure) Reactants->Mixing Catalyst Catalyst (Acid or Base) Catalyst->Mixing Solvent Solvent (e.g., Water, DMF) Solvent->Mixing Distillation Distillation (Atmospheric and Vacuum) Mixing->Distillation Reaction Monitoring Purified_Product Purified Product (this compound) Distillation->Purified_Product QC Quality Control (GC, HPLC, NMR) Purified_Product->QC

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield or Purity Issue Check_Conversion Is 2-Methylpyridine Conversion Low? Start->Check_Conversion Check_Purity Is Product Purity Low? Check_Conversion->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Increase Catalyst Loading Check_Conversion->Optimize_Conditions Yes Optimize_Purification Optimize Purification: - Improve Distillation - Consider Chromatography Check_Purity->Optimize_Purification Yes Check_Byproducts Analyze for Byproducts (GC-MS, NMR) Check_Purity->Check_Byproducts No (Impure but no clear byproducts) Check_Catalyst Check Catalyst Activity and Purity Optimize_Conditions->Check_Catalyst End Problem Resolved Optimize_Conditions->End Check_Catalyst->End Optimize_Purification->End Adjust_Stoichiometry Adjust Reactant Stoichiometry Check_Byproducts->Adjust_Stoichiometry Change_Catalyst Consider a Different Catalyst Adjust_Stoichiometry->Change_Catalyst Change_Catalyst->Optimize_Conditions

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Troubleshooting low conversion rates in the reaction of 2-picoline and formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting for researchers, scientists, and drug development professionals encountering low conversion rates in the side-chain alkylation of 2-picoline with formaldehyde (B43269) to produce 2-vinylpyridine (B74390). The following guides and frequently asked questions (FAQs) address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing very low conversion of 2-picoline. What are the most common causes?

Low conversion rates in this condensation reaction typically stem from a few key areas. The most critical factors to investigate are the catalyst's activity and stability, the reaction conditions, and the purity of the reactants. Catalyst deactivation due to coking, suboptimal temperature, incorrect reactant stoichiometry, or the presence of impurities can all significantly hinder the reaction's progress.[1][2] The reaction also produces water, which, if not effectively removed in a continuous process, can shift the equilibrium back towards the reactants.[3]

Q2: How does the choice of catalyst affect conversion rates and selectivity?

The catalyst is paramount for this reaction. A bifunctional catalyst possessing both acidic and basic sites is generally required for efficient side-chain alkylation.[4] Alkali-modified zeolites, such as ZSM-5, are commonly employed.[4] The type and concentration of the alkali metal (e.g., K, Cs) can dramatically influence both conversion and selectivity towards the desired 2-vinylpyridine. For instance, studies have shown that cesium-modified ZSM-5 catalysts can achieve high 2-picoline conversion rates.[4]

Q3: I suspect my catalyst is deactivating during the reaction. How can I confirm this, and what are the mitigation strategies?

Catalyst deactivation is a frequent issue, often caused by the formation of coke or carbon deposits on the catalyst surface, which blocks active sites.[1] Formaldehyde itself can be a contributor to this coking process, leading to a decline in performance over time.[5] You can confirm deactivation by observing a time-dependent decrease in conversion under constant reaction conditions. The primary mitigation and regeneration strategy for coked zeolite catalysts is calcination in air, which burns off the carbonaceous deposits and can often restore catalytic activity.[6]

Q4: What are the optimal reaction conditions, such as temperature and reactant ratio?

This reaction is typically performed in the vapor phase at elevated temperatures, generally between 300°C and 350°C.[4][7] The temperature must be carefully optimized; excessively high temperatures can lead to increased side product formation and faster catalyst deactivation, while too low a temperature will result in poor conversion. The molar ratio of reactants is also crucial. An excess of formaldehyde is sometimes used to drive the reaction forward, but this must be balanced against the increased risk of polymerization and catalyst coking.[8]

Q5: What are the main side products, and how can their formation be minimized?

The primary desired product is 2-vinylpyridine, formed through the condensation of 2-picoline and formaldehyde.[9][10] However, a common side product is 2-ethylpyridine.[4] Additionally, under certain conditions, particularly if an oxidative catalyst is used or if oxygen is present, oxidation of the methyl group can occur to form pyridine-2-carboxaldehyde.[7] Minimizing these side reactions involves careful selection of a catalyst with high selectivity and precise control over reaction conditions like temperature and reactant feed ratios.[4]

Q6: How important is the purity of 2-picoline and formaldehyde?

Reactant purity is critical for achieving high conversion and minimizing side reactions. Impurities in the 2-picoline or formaldehyde feeds can act as poisons to the catalyst, irreversibly blocking active sites and reducing its effectiveness.[2] It is recommended to use high-purity reactants (e.g., >98%) to ensure reproducible results and optimal catalyst lifetime.[11]

Data Presentation

Table 1: Effect of Catalyst on 2-Picoline Conversion and 2-Vinylpyridine Selectivity
CatalystReaction Temperature (°C)2-Picoline Conversion (%)2-Vinylpyridine Selectivity (%)Reference
K-ZSM-5 (30)30065.481.7[4]
Rb-ZSM-5 (30)30062.190.8[4]
K-Cs-ZSM-5 (30)30057.294.8[4]
Cs2O/Cs-hZSM-5Not Specified50.1Not Specified[4]
Table 2: Influence of Reaction Temperature on 2-Picoline Conversion (Gas Phase Oxidation)

Note: This data pertains to the oxidation of 2-picoline to pyridine-2-formaldehyde, illustrating the temperature sensitivity of reactions involving these substrates.

Reaction Temperature (°C)2-Picoline Conversion Efficiency (%)Pyridine-2-formaldehyde Selectivity (%)Reference
25095.388.8[7]
32096.190.2[7]
35096.892.2[7]

Troubleshooting Guides and Visualizations

A systematic approach is crucial when diagnosing issues with low conversion. The following workflow provides a logical sequence of steps to identify and resolve the root cause.

start Low Conversion Rate Observed check_catalyst 1. Investigate Catalyst start->check_catalyst Start Here check_conditions 2. Verify Reaction Conditions start->check_conditions check_reactants 3. Assess Reactants start->check_reactants catalyst_activity Is catalyst activity lower than expected? check_catalyst->catalyst_activity temp_opt Is temperature in optimal range (e.g., 300-350°C)? check_conditions->temp_opt purity_check Are reactants of high purity? check_reactants->purity_check catalyst_deactivated Is there evidence of deactivation over time? catalyst_activity->catalyst_deactivated No regenerate Regenerate Catalyst (e.g., Calcination) catalyst_activity->regenerate Yes catalyst_deactivated->regenerate Yes rescreen Screen New or Different Catalysts catalyst_deactivated->rescreen No end_node Problem Resolved regenerate->end_node rescreen->end_node ratio_opt Is reactant molar ratio optimized? temp_opt->ratio_opt Yes adjust_temp Adjust Temperature temp_opt->adjust_temp No ratio_opt->check_reactants Yes adjust_ratio Adjust Reactant Feed Ratio ratio_opt->adjust_ratio No adjust_temp->end_node adjust_ratio->end_node purify Purify Reactants or Use New Batch purity_check->purify No purity_check->end_node Yes purify->end_node

Caption: A systematic troubleshooting workflow for diagnosing low conversion rates.

Understanding the reaction pathway and potential side reactions is key to optimizing for the desired product.

ReactionPathway picoline 2-Picoline intermediate 2-(2-Hydroxyethyl)pyridine (Intermediate) picoline->intermediate + Formaldehyde (Condensation) side_product2 Oxidation Products (e.g., Pyridine-2-carboxaldehyde) picoline->side_product2 + [O] (Side Reaction) formaldehyde Formaldehyde formaldehyde->intermediate main_product 2-Vinylpyridine (Desired Product) intermediate->main_product - H₂O (Dehydration) side_product1 2-Ethylpyridine (Side Product) intermediate->side_product1 Hydrogenation

Caption: Reaction pathway for 2-vinylpyridine synthesis and common side products.

Catalyst deactivation is a dynamic process. Visualizing its lifecycle helps in planning for regeneration.

CatalystCycle active Active Catalyst reaction Reaction (Time on Stream) active->reaction Used in Process deactivated Deactivated Catalyst (Coke Formation) reaction->deactivated Coking/Fouling regeneration Regeneration (Calcination in Air) deactivated->regeneration Offline Treatment regeneration->active Activity Restored

Caption: The lifecycle of a heterogeneous catalyst, from active to regenerated state.

Experimental Protocols

Protocol 1: General Procedure for Vapor-Phase Reaction

This protocol describes a general setup for the side-chain alkylation of 2-picoline with formaldehyde in a continuous flow fixed-bed reactor.

Materials:

  • 2-Picoline (≥98% purity)

  • Formaldehyde solution (e.g., 37 wt. % in water, formalin)

  • Selected catalyst (e.g., alkali-modified ZSM-5)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor (quartz or stainless steel)

  • Syringe pump or mass flow controller for liquid feeds

  • Tube furnace with temperature controller

  • Condenser and cold trap for product collection

Procedure:

  • Catalyst Loading: Load a specific amount (e.g., 1-5 grams) of the catalyst into the center of the fixed-bed reactor, securing it with quartz wool plugs.

  • System Purge: Assemble the reactor system and purge with an inert gas (e.g., N₂) for 30 minutes to remove air and moisture.

  • Catalyst Activation/Pre-treatment: Heat the catalyst under N₂ flow to the desired reaction temperature (e.g., 300°C) and hold for at least 1 hour.

  • Reactant Feed: Introduce the reactants into the system. A solution of 2-picoline and formaldehyde can be fed via a syringe pump into a heated vaporization zone before the reactor. Alternatively, separate feeds can be used. An inert carrier gas (N₂) is often co-fed.

  • Reaction: Maintain the reaction at the target temperature and atmospheric pressure. Allow the reaction to stabilize for approximately 30-60 minutes before collecting samples.

  • Product Collection: Pass the reactor effluent through a condenser and a cold trap (e.g., ice-water bath) to collect the liquid products.

  • Analysis: Analyze the collected liquid products using Gas Chromatography (GC) to determine the conversion of 2-picoline and the selectivity for 2-vinylpyridine and other products.

Protocol 2: Screening for Catalyst Deactivation

This procedure helps determine the stability of a catalyst over time.

Procedure:

  • Set up the reaction as described in Protocol 1 .

  • Once the reaction has reached a steady state, begin collecting product samples at regular intervals (e.g., every 1-2 hours).

  • Continue the reaction under constant conditions (temperature, flow rates, reactant ratio) for an extended period (e.g., 8-24 hours).

  • Analyze each collected sample by GC to determine the 2-picoline conversion.

  • Plot the 2-picoline conversion as a function of time-on-stream. A significant downward trend in conversion indicates catalyst deactivation.

References

Technical Support Center: Purification of Crude 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from crude 2-(2-Hydroxyethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, synthesized from the condensation of 2-picoline and formaldehyde (B43269), typically contains several process-related impurities. The most common impurities include unreacted starting materials such as 2-picoline and residual formaldehyde or its polymer, paraformaldehyde. Other significant impurities can consist of the catalyst used in the synthesis, which is often an acid like benzoic or acetic acid, and potential byproducts like 2-vinylpyridine.[1] Water is also a common impurity present in the crude product.[2]

Q2: My purified this compound is yellow to brown. What causes this discoloration?

A2: The appearance of a yellow to brown color in this compound can be due to the presence of oxidized impurities or thermal degradation products. During purification, especially with vacuum distillation, prolonged exposure to high temperatures can lead to the formation of colored byproducts. The presence of residual catalysts or air leaks in the distillation apparatus can also promote the formation of these chromophores. In some cases, minute amounts of aromatic N-oxides, formed from the pyridine (B92270) ring, can impart a pink, red, or brown hue.[3]

Q3: What are the primary methods for purifying crude this compound?

A3: The most effective and commonly employed methods for the purification of crude this compound are vacuum distillation and column chromatography. Vacuum distillation is particularly suitable for large-scale purification to separate the product from less volatile impurities. For achieving very high purity, especially in laboratory settings, silica (B1680970) gel column chromatography using a solvent system like cyclohexane (B81311)/ethyl acetate (B1210297) is a reliable method.[4]

Q4: Are there any specific safety precautions I should take when handling and purifying this compound?

A4: Yes, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood.[2][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[2][5] The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[6] It is also important to avoid exposure to light and moisture during storage.[2]

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause(s) Troubleshooting Steps
Product is discolored (yellow/brown) after distillation. 1. Thermal degradation due to high pot temperature.2. Oxidation due to air leaks in the system.3. Presence of catalytic residues promoting side reactions.1. Ensure the vacuum is sufficiently low to allow distillation at a lower temperature.2. Check all joints and connections for leaks before starting the distillation.[7]3. Consider a pre-treatment step, such as a basic wash, to remove acidic catalyst residues.
Bumping or unstable boiling. 1. Uneven heating.2. Insufficient agitation.3. Lack of boiling chips or a stir bar.1. Use a heating mantle with a stirrer for uniform heating.2. Ensure vigorous stirring throughout the distillation.3. Add new, unused boiling chips or a magnetic stir bar before applying heat.
Difficulty in achieving the required vacuum. 1. Leaks in the distillation setup.2. Inefficient vacuum pump.3. Condensable vapors reaching the pump.1. Inspect all glassware for cracks and ensure all joints are properly sealed with vacuum grease.2. Check the vacuum pump oil and overall condition.3. Use a cold trap (e.g., with dry ice/acetone) between the distillation apparatus and the pump to trap volatile components.
Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Peak tailing of this compound on the chromatogram. 1. Strong interaction between the basic pyridine nitrogen and acidic silanol (B1196071) groups on the silica gel surface.[4]1. Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to mask the active silanol sites.[8]2. Use a less acidic stationary phase, such as deactivated silica or alumina.
Poor separation of impurities from the main product. 1. Inappropriate solvent system (eluent).2. Column overloading.1. Optimize the eluent polarity. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate in cyclohexane).2. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight.
Low recovery of the product. 1. Irreversible adsorption of the product onto the silica gel.1. As mentioned for peak tailing, add a competing base like triethylamine to the eluent to minimize strong interactions and improve recovery.[8]

Quantitative Data Summary

The following table summarizes typical impurity levels in crude this compound and the expected purity after applying different purification methods. The values presented are indicative and may vary depending on the specific reaction conditions.

Compound Typical % in Crude Product Purity after Vacuum Distillation Purity after Column Chromatography
This compound80-90%>98%>99%
2-Picoline5-15%<1%<0.1%
Formaldehyde/Paraformaldehyde1-5%Non-volatile, remains in residueAdsorbed on silica
Catalyst (e.g., Benzoic Acid)1-2%Non-volatile, remains in residueAdsorbed on silica
2-Vinylpyridine<1%Can co-distill if close in boiling pointSeparable with optimized eluent
Water1-3%Can be removed with a Dean-Stark trap or by drying agents prior to distillation.Removed by drying agents or co-elutes with polar solvents.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Pre-treatment:

    • If the crude product contains a significant amount of water, it can be removed by azeotropic distillation with toluene (B28343) using a Dean-Stark apparatus.

    • To neutralize any acidic catalyst, the crude material can be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution, followed by washing with brine. The organic layer should then be dried over anhydrous sodium sulfate.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge and a cold trap.

    • Ensure all glass joints are properly greased and sealed to prevent leaks.

  • Distillation Process:

    • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is reached (typically in the range of 10-100 mmHg), begin heating the flask gently with a heating mantle.

    • Collect any low-boiling fractions (e.g., residual 2-picoline) first.

    • Collect the main fraction of this compound at its boiling point corresponding to the applied pressure (e.g., 100-150 °C at 10-100 mmHg).

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

    • Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Post-distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., cyclohexane).

    • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Equilibrate the column by running the initial eluent through the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% cyclohexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A gradient elution from 100% cyclohexane to a mixture of cyclohexane and ethyl acetate (e.g., 50:50) is often effective.

    • To mitigate peak tailing, consider adding 0.1-1% triethylamine to the eluent system.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes or flasks.

    • Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Confirm the purity of the final product by GC, HPLC, or NMR spectroscopy.

Visualizations

experimental_workflow_distillation cluster_start Start cluster_pretreatment Pre-treatment (Optional) cluster_distillation Vacuum Distillation cluster_fractions Separation cluster_analysis Analysis & Product start Crude Product pretreatment Neutralize Catalyst & Dry Crude Material start->pretreatment Input distillation Fractional Distillation under Vacuum pretreatment->distillation fractions Collect Fractions distillation->fractions analysis Purity Analysis (GC/HPLC) fractions->analysis Main Fraction low_boiling Low-Boiling Impurities residue High-Boiling Residue product Purified Product analysis->product experimental_workflow_chromatography cluster_start Start cluster_prep Preparation cluster_elution Elution cluster_collection Fraction Collection cluster_end Final Steps start Crude Product column_prep Prepare Silica Gel Column start->column_prep sample_load Load Sample onto Column column_prep->sample_load elution Gradient Elution (e.g., Cyclohexane/EtOAc) sample_load->elution collection Collect & Monitor Fractions (TLC) elution->collection combine Combine Pure Fractions collection->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

Stability issues of 2-(2-Hydroxyethyl)pyridine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(2-Hydroxyethyl)pyridine under various storage and stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is recommended to protect it from moisture, heat, sparks, and open flames.[1] The compound is hygroscopic and should be stored under an inert gas like argon.[1]

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is stable at room temperature when stored in a tightly closed container under normal handling and storage conditions.[1] However, for long-term storage, refrigeration (+5°C) is recommended to minimize any potential degradation.[2]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the primary degradation pathways for this compound?

A4: At elevated temperatures (625.2 to 690.5 K), this compound undergoes thermal decomposition through a unimolecular first-order elimination reaction to yield formaldehyde (B43269) and 2-methylpyridine.[4] Under forced degradation conditions relevant to pharmaceutical testing, it may be susceptible to hydrolysis (acidic and basic conditions) and oxidation. The pyridine (B92270) ring, in general, can be degraded by microorganisms through hydroxylation and subsequent ring cleavage.

Q5: What are the expected degradation products under forced degradation conditions?

A5: While specific studies on this compound are not extensively published, based on its chemical structure and general knowledge of pyridine chemistry, potential degradation products could include:

  • Oxidation: N-oxide derivatives or products from the oxidation of the hydroxyethyl (B10761427) side chain.

  • Acid/Base Hydrolysis: While the ether linkage is absent, extreme pH and temperature might lead to rearrangements or polymerization, though the molecule is generally stable to hydrolysis under moderate conditions.

  • Photodegradation: Exposure to UV light could potentially lead to the formation of radicals and subsequent dimerization or rearrangement products.

Q6: How can I monitor the stability of this compound in my experiments?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5][6][7] This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Unexpected peaks in chromatogram during analysis. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock solution and pure compound (cool, dry, protected from light and moisture). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks match.
Loss of assay purity over time in stored samples. The storage conditions are not optimal, leading to slow degradation.1. Review and tighten storage protocols. Ensure containers are tightly sealed and consider storage at a lower temperature (e.g., refrigerated or frozen). 2. Conduct a long-term stability study under your specific storage conditions to establish a reliable shelf-life.
Inconsistent results between different batches of the compound. Variability in the initial purity of the batches or exposure to different environmental conditions during shipping and storage.1. Always obtain a certificate of analysis for each new batch to verify its purity. 2. Implement standardized procedures for the receipt and storage of all batches of this compound.
Discoloration of the material (e.g., turning yellow or brown). Potential oxidation or exposure to light.1. Store the compound in amber vials or in the dark to protect it from light. 2. Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method, in accordance with ICH guidelines.[8][9][10]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the samples at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Data Presentation: Representative Forced Degradation Data

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products
0.1 M HCl24608.52
1 M HCl246015.23
0.1 M NaOH24605.11
1 M NaOH246012.82
3% H₂O₂242510.32
30% H₂O₂242518.93
Thermal (Solid)48702.51
Thermal (Solution)48706.72
Photolytic (Solid)-251.81
Photolytic (Solution)-254.32
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (A starting point for development):

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm (based on the UV absorbance maximum of the pyridine ring)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated in the forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M & 1M HCl) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M & 1M NaOH) prep_stock->base Expose to Stress oxidation Oxidation (3% & 30% H₂O₂) prep_stock->oxidation Expose to Stress thermal Thermal Degradation (70°C) prep_stock->thermal Expose to Stress photo Photolytic Degradation (ICH Light Conditions) prep_stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc evaluate Evaluate Peak Purity and Identify Degradation Products hplc->evaluate quantify Quantify % Degradation evaluate->quantify

Caption: Workflow for the forced degradation study of this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic start Problem: Unexpected Chromatographic Peaks q1 Are storage conditions for standards and samples optimal (cool, dry, dark)? start->q1 sol1 Action: Review and correct storage conditions. Prepare fresh solutions. q1->sol1 No q2 Does the peak match a known degradation product from forced degradation studies? q1->q2 Yes sol2 Action: Identify and report the degradation product. q2->sol2 Yes sol3 Action: Investigate potential new degradation pathway or source of contamination. q2->sol3 No

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

Managing exothermic reactions in large-scale 2-(2-Hydroxyethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Here is the Technical Support Center for Managing Exothermic Reactions in Large-Scale 2-(2-Hydroxyethyl)pyridine Synthesis.

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic risks associated with the large-scale synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the exothermic hazard in the large-scale synthesis of this compound? A1: The primary exothermic event stems from the condensation reaction between 2-methylpyridine (B31789) (2-picoline) and formaldehyde (B43269) (or its polymer, paraformaldehyde).[1][2][3] This reaction is inherently heat-generating, and without proper control, the rate of heat production can exceed the rate of heat removal from the reactor.[4]

Q2: What are the critical signs of a potential thermal runaway event? A2: A thermal runaway is a dangerous situation where a reaction accelerates uncontrollably.[4] Key indicators include a rapid and unexpected increase in reactor temperature and pressure, an increased rate of off-gassing, and a noticeable change in the reaction mixture's color or viscosity, such as darkening or tarring.[5][6]

Q3: How does scaling up the synthesis from a lab bench to a pilot plant or industrial scale affect the exothermic risk? A3: Scaling up a reaction significantly increases exothermic risk. As the reactor volume increases, the surface-area-to-volume ratio decreases. This reduction in relative surface area hampers efficient heat dissipation, making it more challenging to control the temperature of the reaction mass.[4][7] A reaction that is easily managed in the lab can become a serious thermal hazard at a larger scale.

Q4: What are the fundamental strategies to mitigate exothermic reactions in this synthesis? A4: Several key strategies can be employed to manage heat generation:

  • Semi-Batch or Continuous Feeding: Instead of adding all reactants at once, one reactant (typically formaldehyde) is added gradually. This controls the reaction rate and, consequently, the rate of heat generation.[4][8]

  • Dilution: Using an appropriate solvent increases the overall thermal mass of the reaction mixture, which helps absorb the heat generated and moderates temperature changes.[8]

  • Efficient Cooling: The reactor must be equipped with a high-performance cooling system, such as a cooling jacket or internal coils, with sufficient capacity to remove the heat produced during the reaction.[5][8]

  • Continuous Flow Reactors: For large-scale production, continuous flow reactors offer significantly better heat transfer coefficients compared to batch reactors, allowing for safer and more efficient management of highly exothermic processes.[4]

Troubleshooting Guide

T-001: The reaction is showing a rapid, uncontrolled temperature increase.

  • Potential Causes:

    • The addition rate of formaldehyde or 2-picoline is too fast.

    • The cooling system capacity is insufficient for the reaction scale or is malfunctioning.[5]

    • Reactant concentrations are higher than specified, leading to a more vigorous reaction.

    • Poor agitation is causing localized "hotspots" where the reaction is accelerating.[5]

  • Immediate Actions & Solutions:

    • Stop Reactant Feed: Immediately halt the addition of all reactants to slow the rate of heat generation.[5]

    • Activate Emergency Cooling: Maximize coolant flow to the reactor jacket and any internal cooling coils.[5]

    • Prepare to Quench: If the temperature continues to rise uncontrollably, be prepared to add a pre-determined quenching agent to stop the reaction.

    • Review and Redesign: For future runs, re-evaluate the cooling system's capacity. Implement a slower, automated feed rate for reactants and ensure agitation is sufficient to maintain a uniform temperature.[5]

start Rapid Temperature Rise Detected stop_feed Immediately Stop Reactant Feed start->stop_feed max_cool Maximize Cooling System Output start->max_cool monitor Monitor Temperature and Pressure stop_feed->monitor max_cool->monitor stable System Stabilizing? monitor->stable continue_mon Continue Monitoring Until Stable stable->continue_mon Yes quench EMERGENCY: Quench Reaction stable->quench No safe_shutdown Safe Shutdown continue_mon->safe_shutdown quench->safe_shutdown review Post-Incident Review: - Cooling Capacity - Addition Rate - Agitation safe_shutdown->review

Caption: Workflow for responding to a thermal runaway event.

T-002: Product yield is low, and analysis shows a high level of byproducts.

  • Potential Causes:

    • Excessive Reaction Temperature: Running the reaction at a higher temperature, even within the specified range, can favor the formation of side products and impurities.[5]

    • Poor Temperature Control: The formation of localized hotspots due to inadequate mixing can cause degradation of reactants and products or lead to undesired side reactions.[5]

  • Solutions:

    • Optimize and Lower Temperature: Operate the reaction at the lower end of the effective temperature range to minimize side reactions.

    • Improve Agitation: Increase the stirring speed or use a more efficient agitator to ensure uniform heat distribution throughout the reactor.

    • Calibrate Sensors: Ensure all temperature sensors are accurately calibrated to prevent running the reaction hotter than intended.[5]

    • Analyze Byproducts: Identify the structure of the impurities to understand the competing side reactions, which can help in optimizing the reaction conditions to suppress them.

temp Reaction Temperature optimal_zone Optimal Temperature Zone temp->optimal_zone Is within too_high Excessive Temperature temp->too_high Is above yield Product Yield purity Product Purity (Low Impurities) side_reactions Side Reactions & Impurity Formation side_reactions->yield Decreases side_reactions->purity Decreases optimal_zone->yield Maximizes optimal_zone->purity Maximizes too_high->side_reactions Promotes

Caption: Relationship between reaction temperature and synthesis outcome.

Quantitative Data Summary

Table 1: Comparison of Reported Batch Synthesis Conditions for this compound

Parameter Reference[1] Reference[3] Reference[2]
Primary Reactants 2-Picoline, Paraformaldehyde 2-Picoline, Paraformaldehyde 2-Methylpyridine, Formaldehyde
Catalyst Benzoic Acid, Acetic Acid, etc. Benzoic Acid Not specified
Solvent Not specified (likely neat) DMF, Water Not specified
Reactant Ratio (Weight) 2-Picoline:Paraformaldehyde = 1 : 0.03-0.12 - -
Reactant Ratio (Molar) - 2-Picoline:Paraformaldehyde = 1:2 1:0.4
Temperature Range 90 - 180 °C 110 - 120 °C 250 °C
Pressure Atmospheric Atmospheric, then vacuum 9.08 MPa
Reaction Time 10 - 30 hours 30 - 40 hours 8 minutes (residence time)

| Reported Yield | 84 - 94.85% | Single-pass conversion: 31.37% | Single-pass yield: 30% |

Experimental Protocols

Protocol 1: General Methodology for Lab-Scale Batch Synthesis

Objective: To safely synthesize this compound in a batch reactor with controlled addition to manage the exotherm. This protocol is a generalized representation based on published methods.[1][3]

Materials:

  • 2-Picoline

  • Paraformaldehyde

  • Catalyst (e.g., Benzoic Acid)

  • Solvent (e.g., DMF)

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel/pump.

  • Heating/cooling circulator.

Procedure:

  • Charge the jacketed reactor with 2-picoline, solvent (if used), and the catalyst.

  • Begin vigorous stirring and start the flow of coolant through the reactor jacket, setting the initial temperature to 90°C.

  • Prepare a slurry or solution of paraformaldehyde in a suitable solvent (if applicable) in the addition funnel.

  • Once the reactor contents reach the set temperature, begin the slow, dropwise addition of the paraformaldehyde slurry over a period of 2-3 hours.

  • Closely monitor the internal temperature. If the temperature rises more than 5-10°C above the setpoint, immediately stop the addition until the temperature stabilizes.

  • After the addition is complete, heat the reaction mixture to the target reflux temperature (e.g., 110-120°C) and maintain for the prescribed reaction time (e.g., 30-40 hours).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is typically isolated by distillation under reduced pressure.[3]

Protocol 2: General Procedure for Quenching a Runaway Reaction

Objective: To safely terminate an uncontrolled exothermic reaction.

CAUTION: This procedure should only be performed by trained personnel with appropriate safety measures in place (fume hood, blast shield, personal protective equipment). The quenching agent and procedure should be determined during process hazard analysis before beginning the synthesis.

Procedure:

  • If a thermal runaway is confirmed (see T-001), and stopping the feed/maximizing cooling is ineffective, execute the pre-planned quenching protocol.

  • Introduce a chemically compatible, inert, and high-heat-capacity quenching agent into the reactor as rapidly as is safe. Examples can include a cold, high-boiling point solvent that was part of the initial process design.

  • The goal is to rapidly dilute the reactants and absorb heat to bring the temperature down, thereby slowing the reaction rate to a manageable level.

  • Continue maximum cooling and monitoring until the reactor temperature is stable and significantly reduced.

reactants Reactants: - 2-Picoline - Catalyst - Solvent reactor Jacketed Reactor reactants->reactor formaldehyde Formaldehyde (Paraformaldehyde) addition Slow, Controlled Addition formaldehyde->addition reaction Condensation Reaction (Exothermic) reactor->reaction addition->reactor cooling Active Cooling & Temp. Monitoring reaction->cooling workup Cool Down & Workup reaction->workup product Purification (Distillation) workup->product final_product This compound product->final_product

Caption: High-level workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis for the Validation of 2-(2-Hydroxyethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the validation of 2-(2-Hydroxyethyl)pyridine synthesis. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most suitable analytical approach for quality control and process validation.

Introduction to this compound Synthesis and Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its synthesis, commonly achieved through the reaction of 2-methylpyridine (B31789) with formaldehyde (B43269), requires robust analytical methods to ensure the purity and consistency of the final product.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive peak identification. This guide will delve into the specifics of GC-MS for this application and compare it with other viable analytical techniques.

Comparison of Analytical Methods

The choice of analytical method for the validation of this compound synthesis depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. While GC-MS is a preferred method, High-Performance Liquid Chromatography (HPLC) can also be employed.

ParameterGC-MSHPLC-UV
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.
Applicability Ideal for the analysis of volatile and thermally stable compounds like this compound and its common impurities.[3]Suitable for non-volatile or thermally labile compounds. While this compound is amenable to HPLC, it may be less efficient for separating volatile impurities.
Selectivity Very high, due to both chromatographic separation and mass spectral data, allowing for confident identification of impurities.Moderate to high, depending on the chromatographic conditions and the UV spectra of co-eluting impurities.
Sensitivity High, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the low ppm range.Good, with LODs often in the low ppm range, but generally less sensitive than GC-MS for this type of analyte.
Sample Throughput Moderate, with typical run times of 15-30 minutes.High, with modern UHPLC systems offering faster analysis times.
Impurity Profiling Excellent for identifying and quantifying a broad range of volatile and semi-volatile impurities.Effective for non-volatile impurities but may not be suitable for all potential process-related impurities.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-methylpyridine with formaldehyde in a solvent under pressure and in the presence of an organic base.[2]

  • Reactants: 2-methylpyridine, formaldehyde (often as paraformaldehyde).

  • Catalyst: Organic bases such as triethylamine (B128534) or piperidine.

  • Solvent: Water or an organic solvent.

  • Conditions: The reaction is typically carried out at elevated temperatures (150-250°C) and pressures (2-8 MPa).[2]

Potential Impurities:

  • Unreacted 2-methylpyridine: The starting material may be present in the final product.

  • 2-Vinylpyridine: A common byproduct formed through the dehydration of this compound.[4]

  • Over-alkylation products: Reaction of formaldehyde with the product.

  • Polymerization products: Formaldehyde can polymerize under reaction conditions.

GC-MS Method for Validation

This protocol is a representative method based on established practices for the analysis of pyridine (B92270) derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture or final product.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3. Data Analysis and Quantification:

  • Identify this compound and impurities based on their retention times and mass spectra. The mass spectrum of this compound is characterized by a molecular ion at m/z 123 and key fragment ions.[5]

  • Quantify the purity of this compound and the levels of impurities using the area normalization method or an internal/external standard calibration.

Alternative Method: HPLC-UV

1. Sample Preparation:

  • Prepare the sample as described for the GC-MS method, using the mobile phase as the diluent.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% formic acid). The gradient or isocratic elution will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength of approximately 260 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following table summarizes representative performance data for the GC-MS and HPLC-UV methods for the analysis of pyridine derivatives. Note that these are typical values and may vary depending on the specific instrumentation and method parameters.

ParameterGC-MSHPLC-UV
Retention Time of this compound ~10-12 min~3-5 min
Limit of Detection (LOD) 0.1 - 1 ppm1 - 5 ppm
Limit of Quantitation (LOQ) 0.5 - 5 ppm5 - 15 ppm
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%
Linearity (R²) > 0.999> 0.998

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if needed) dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Workflow for the validation of this compound synthesis using GC-MS.

Method Comparison Logic

Method_Comparison cluster_gcms_attr GC-MS Attributes cluster_hplc_attr HPLC-UV Attributes analyte This compound (Volatile, Thermally Stable) gcms GC-MS analyte->gcms Ideal match hplc HPLC-UV analyte->hplc Suitable alternative gcms_high_sel High Selectivity gcms->gcms_high_sel gcms_high_sens High Sensitivity gcms->gcms_high_sens gcms_impurity Broad Impurity Profile gcms->gcms_impurity hplc_high_tp High Throughput hplc->hplc_high_tp hplc_non_vol Good for Non-Volatiles hplc->hplc_non_vol hplc_robust Robust Method hplc->hplc_robust

Caption: Logical comparison of GC-MS and HPLC-UV for this compound analysis.

Conclusion

For the validation of this compound synthesis, GC-MS stands out as a superior analytical technique due to its high selectivity, sensitivity, and comprehensive impurity profiling capabilities. It allows for the confident identification and quantification of the main product and potential volatile and semi-volatile impurities. While HPLC-UV offers a viable alternative, particularly for high-throughput screening, it may not provide the same level of detail for a complete process validation. The choice between these methods should be guided by the specific requirements of the analysis, with GC-MS being the recommended method for comprehensive quality assessment and validation studies.

References

Unveiling the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(2-Hydroxyethyl)pyridine and Its Acetate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR characteristics of 2-(2-Hydroxyethyl)pyridine and its common derivative, 2-(2-acetoxyethyl)pyridine, supported by experimental data and detailed protocols.

This comparison will facilitate the identification and differentiation of these compounds, which are often encountered in synthetic chemistry and as metabolites in drug development. We will delve into the specific chemical shift assignments and explore how the substitution of the hydroxyl group with an acetate (B1210297) moiety influences the magnetic environment of the neighboring protons and carbons.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and 2-(2-acetoxyethyl)pyridine, recorded in deuterated chloroform (B151607) (CDCl₃). The data highlights the key differences in their spectral signatures.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Assignment This compound 2-(2-acetoxyethyl)pyridine
H-6 (Pyridine)8.45 (d)8.59 (d)
H-4 (Pyridine)7.59 (td)7.74 (ddd)
H-3 (Pyridine)7.16 (d)7.36 (d)
H-5 (Pyridine)7.14 (dd)7.26 (m)
-CH₂- (alpha to Py)3.01 (t)Not Reported
-CH₂- (beta to Py)3.99 (t)Not Reported
-OH4.59 (s, br)-
-OCOCH₃-2.11 (s)
CH₃-CH--1.59 (d)
CH₃-CH--5.92 (q)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Assignment This compound 2-(2-acetoxyethyl)pyridine
C-2 (Pyridine)161.7159.8
C-6 (Pyridine)149.2148.9
C-4 (Pyridine)136.5137.8
C-3 (Pyridine)123.0123.0
C-5 (Pyridine)121.3120.8
-CH₂- (alpha to Py)41.3Not Reported
-CH₂- (beta to Py)61.1Not Reported
-C=O-170.2
-OCOCH₃-21.2
CH₃-CH--20.7
CH₃-CH--72.5

Note: Some data for 2-(2-acetoxyethyl)pyridine corresponds to the 2-(1-acetoxyethyl)pyridine isomer as found in the supporting information of a cited publication.

Key Spectral Interpretations

The acetylation of the hydroxyl group in this compound leads to distinct changes in the NMR spectra. In the ¹H NMR of the acetate derivative, the appearance of a sharp singlet around 2.11 ppm is characteristic of the acetyl methyl protons. The downfield shift of the proton alpha to the oxygen (from ~3.99 ppm in the alcohol to ~5.92 ppm in the acetate) is a direct consequence of the deshielding effect of the acetyl group.

In the ¹³C NMR spectrum, the presence of a carbonyl carbon signal around 170.2 ppm and a methyl carbon signal around 21.2 ppm are definitive indicators of the acetate group. The carbon alpha to the oxygen also experiences a significant downfield shift upon acetylation.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for reproducible results.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ at 77.16 ppm

Alternative Characterization Techniques

While NMR provides unparalleled detail on the carbon-hydrogen framework, other techniques offer complementary information for a comprehensive characterization.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can confirm the presence of the pyridine (B92270) ring and the hydroxyethyl (B10761427) or acetoxyethyl side chain.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify key functional groups. For this compound, a broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration.[1] This band would be absent in the acetate derivative, which would instead show a strong C=O stretching absorption around 1735 cm⁻¹.

Visualizing the Molecular Structures

To aid in the understanding of the atomic connectivity and the relationship between the parent compound and its derivative, the following diagrams are provided.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-(2-Hydroxyethyl)pyridine, a pivotal intermediate in the pharmaceutical and chemical industries, is primarily achieved through the condensation of 2-picoline with formaldehyde. The efficiency of this reaction is heavily reliant on the catalytic system employed. This guide provides a comparative overview of various catalysts, detailing their performance based on available experimental data.

The synthesis reaction involves the hydroxymethylation of 2-picoline. The general chemical equation for this reaction is:

C₆H₇N (2-picoline) + CH₂O (formaldehyde) → C₇H₉NO (this compound)

A variety of catalysts, broadly categorized into acidic and basic types, have been investigated to optimize the yield and selectivity of this process.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of this compound based on data from various studies. It is important to note that reaction conditions such as reactant ratios, temperature, and time vary across these experiments, which can influence the reported yields and conversion rates.

Catalyst CategorySpecific CatalystReactantsSolventTemperature (°C)Time (h)Single-Pass Conversion (%)Product Purity (%)Reference
Acidic Benzoic Acid2-picoline, ParaformaldehydeDMF, Water1103031.3799.9[1]
Acidic Oxalic Acid2-picoline, ParaformaldehydeDMF, Water1103036.7399.0[1]
Acidic Acetic Acid2-picoline, Paraformaldehyde-90-18010-30Not specifiedNot specified[2]
Acidic Chloroacetic Acid2-picoline, Paraformaldehyde-90-18010-30Not specifiedNot specified[2]
Organic Base Triethylene diamine (DABCO)2-picoline, ParaformaldehydeWater200Not specified (micro-reactor)Not specifiedNot specified[3][4]
Organic Base Hexamethylenediamine2-picoline, FormaldehydeWater200-230Not specified (micro-reactor)Not specifiedNot specified[4]
Organic Base Tetramethylguanidine2-picoline, FormaldehydeWater200-230Not specified (micro-reactor)Not specifiedNot specified[4]
Organic Base 1,8-Diazabicycloundec-7-ene (DBU)2-picoline, FormaldehydeWater200-230Not specified (micro-reactor)Not specifiedNot specified[4]
Organic Base 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)2-picoline, FormaldehydeWater200-230Not specified (micro-reactor)Not specifiedNot specified[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are described below.

Protocol 1: Acid-Catalyzed Synthesis in a Batch Reactor

This protocol is based on the use of acidic catalysts like benzoic acid or oxalic acid in a solvent mixture.

Materials:

  • 2-picoline

  • Paraformaldehyde

  • Catalyst (e.g., Benzoic Acid or Oxalic Acid)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a three-necked flask, add 2-picoline, paraformaldehyde, and the acid catalyst. A typical molar ratio is 1:2:0.1 (2-picoline:paraformaldehyde:catalyst).[1]

  • Add DMF and water as solvents. The mass of DMF is typically 3 times that of paraformaldehyde, and the mass of water is 0.5 times that of paraformaldehyde.[1]

  • Heat the mixture to 90-100°C with stirring for 2-3 hours to allow for the depolymerization of paraformaldehyde.[1]

  • Increase the temperature to 110°C and reflux the mixture for 30-40 hours.[1]

  • After the reaction is complete, distill the unreacted 2-picoline and solvents at atmospheric pressure up to 150°C.[1]

  • The crude product is then purified by vacuum distillation at 180°C, collecting the fraction at 110-120°C, which is the this compound product.[1]

Protocol 2: Organic Base-Catalyzed Synthesis in a Micro-reactor

This method utilizes organic bases as catalysts in a continuous flow system, which can significantly reduce reaction times.

Materials:

  • 2-picoline

  • Paraformaldehyde

  • Catalyst (e.g., Triethylene diamine - DABCO)

  • Water

Procedure:

  • Prepare a reaction solution by depolymerizing paraformaldehyde in a mixture of 2-picoline, water, and the organic base catalyst (e.g., DABCO) at 120°C for approximately 20 minutes in a depolymerization flask.[3]

  • The reaction is carried out in a stainless steel micro-reaction pipeline.[4]

  • The pre-prepared reaction solution is pumped into the micro-reactor at a controlled flow rate.

  • The reaction is conducted under high pressure (typically 2-8 MPa) and high temperature (200-230°C).[4]

  • The product emerges from the reactor as a liquid and can be collected for further purification if necessary.

Visualizations

General Synthesis Pathway

The following diagram illustrates the fundamental reaction for the synthesis of this compound from 2-picoline and formaldehyde.

Synthesis_Pathway 2-picoline 2-picoline Reaction 2-picoline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product This compound Catalyst Catalyst Catalyst->Reaction Reaction->Product Condensation

Caption: Synthesis of this compound.

Experimental Workflow for Acid-Catalyzed Batch Synthesis

This diagram outlines the key steps involved in the batch synthesis process using an acid catalyst.

Batch_Workflow A Reactant Mixing (2-picoline, Paraformaldehyde, Catalyst, Solvents) B Depolymerization (90-100°C, 2-3h) A->B C Reflux Reaction (110°C, 30-40h) B->C D Solvent Distillation (Atmospheric Pressure, 150°C) C->D E Product Purification (Vacuum Distillation, 180°C) D->E F Final Product E->F

Caption: Workflow for batch synthesis.

References

A Comparative Guide to the Synthesis of 2-Vinylpyridine: Exploring Alternatives to 2-(2-Hydroxyethyl)pyridine Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-vinylpyridine (B74390) is a critical step in the production of various polymers and pharmaceutical intermediates. While the dehydration of 2-(2-hydroxyethyl)pyridine has been a traditional route, a range of alternative reagents and methodologies offer distinct advantages in terms of yield, efficiency, and environmental impact. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

The synthesis of 2-vinylpyridine, a key monomer in the production of specialty polymers and a valuable intermediate in the pharmaceutical and dye industries, has evolved beyond its traditional reliance on the dehydration of this compound.[1] Modern synthetic chemistry offers several alternative pathways, each with its own set of advantages and disadvantages. This guide will delve into a comparative analysis of the most prominent methods: the direct condensation of 2-picoline with formaldehyde (B43269), the reaction of acrylonitrile (B1666552) with acetylene (B1199291), and a greener three-step Wittig reaction commencing from 2-picoline.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for 2-vinylpyridine is often a trade-off between yield, reaction conditions, catalyst systems, and environmental considerations. The following table summarizes the key quantitative data for the traditional method and its primary alternatives.

Synthetic MethodStarting MaterialsCatalyst/ReagentTemperature (°C)PressureYield (%)Key AdvantagesKey Disadvantages
Dehydration of this compound This compoundNaOH, KOH, H₂SO₄, or H₃PO₄100 - 190Atmospheric / Vacuum75 - 86Well-established, relatively simpleRequires pre-synthesis of the starting material
Condensation of 2-Picoline and Formaldehyde (One-Step, Vapor Phase) 2-Picoline, FormaldehydeModified Zeolites (e.g., Cs-ZSM-5, K-ZSM-5)200 - 450AtmosphericHigh Selectivity (up to >99%) at varying conversionsEco-friendly, catalyst can be recycledHigh temperatures, requires specialized reactor
Condensation of 2-Picoline and Formaldehyde (One-Step, Liquid Phase) 2-Picoline, FormaldehydeStrong Acid (e.g., H₂SO₄, H₃PO₄)160 - 2403 - 10 MPaHighSimple process flow, short reaction time (2-10 min)High pressure, potential for side reactions
Reaction of Acrylonitrile and Acetylene Acrylonitrile, AcetyleneOrganocobalt compounds150 - 1600.7 - 0.8 MPa93High yield in a single stepUse of flammable and toxic gases, requires specialized equipment
Three-Step Wittig Synthesis 2-Picoline, Paraformaldehyde, TCCA, TPPNaOMe0 - 75Atmospheric95 (overall)High overall yield, greener solvent (2-MeTHF), chromatography-freeMulti-step process, use of stoichiometric reagents

Synthetic Pathways Overview

The different synthetic routes to 2-vinylpyridine can be visualized as distinct pathways, each with its unique set of transformations.

Synthesis_Pathways cluster_0 Traditional Route 2_Hydroxyethyl_pyridine This compound 2_Picoline 2-Picoline 2_Vinylpyridine 2-Vinylpyridine 2_Picoline->2_Vinylpyridine One-Step Condensation Formaldehyde Formaldehyde Acrylonitrile Acrylonitrile Acrylonitrile->2_Vinylpyridine [2+2+2] Cycloaddition Acetylene Acetylene 2_Picoline_Wittig 2-Picoline 2_Picoline_Wittig->2_Vinylpyridine Three-Step Wittig Synthesis Paraformaldehyde Paraformaldehyde

Figure 1. Overview of synthetic pathways to 2-vinylpyridine.

Experimental Protocols

Dehydration of this compound

This method involves the elimination of water from this compound in the presence of a catalyst.

Procedure: A mixture of 2-hydroxyethylpyridine and a catalyst (e.g., sodium hydroxide, potassium hydroxide, sulfuric acid, or phosphoric acid) in a weight ratio of 1:0.05 to 1:1.0 is stirred at a temperature of 100-190°C for 5 to 30 minutes.[2] The 2-vinylpyridine formed is distilled, and the collected fractions are treated to remove water, followed by fractional distillation to yield the pure product.[2]

One-Step Condensation of 2-Picoline and Formaldehyde (Vapor Phase)

This continuous-flow method utilizes a modified zeolite catalyst for the direct conversion of 2-picoline and formaldehyde to 2-vinylpyridine.

Procedure: A mixture of 2-picoline and formaldehyde (molar ratio typically 1:1 to 1:4) is passed over a modified zeolite catalyst (e.g., ZSM-5, X, Y, mordenite, or MCM-41 modified with alkali or alkaline earth metals) in a fixed-bed reactor.[3] The reaction is carried out at a temperature between 200°C and 450°C.[3] The product stream is then cooled, and 2-vinylpyridine is isolated and purified. A patent describes various examples using different modified ZSM-5 catalysts, achieving high selectivities for 2-vinylpyridine at conversions ranging from 35% to over 80%.[4]

One-Step Condensation of 2-Picoline and Formaldehyde (Liquid Phase)

This process involves the rapid reaction of 2-picoline and formaldehyde in a pipeline reactor under high temperature and pressure.

Procedure: 2-Picoline and formaldehyde (molar ratio of 1.5-3.5:1) are reacted in a pipeline reactor in the presence of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and a polymerization inhibitor.[5] The reaction is maintained at a temperature of 160-240°C and a pressure of 3-10 MPa for 2 to 10 minutes to yield 2-vinylpyridine.[5]

Reaction of Acrylonitrile and Acetylene

This method provides a direct route to 2-vinylpyridine through a cycloaddition reaction.

Procedure: Acetylene is reacted with acrylonitrile in the presence of an organocobalt catalyst. The reaction is typically carried out at a temperature of 150–160°C and a pressure of 0.7 to 0.8 MPa for 0.5 hours.[6] This method has been reported to produce 2-vinylpyridine with a yield of 93% based on acrylonitrile.[6]

Three-Step Wittig Synthesis from 2-Picoline

This recently developed "greener" route involves three distinct steps: chlorination of 2-picoline, formation of a Wittig ylide, and a subsequent Wittig reaction.

Step 1: Chlorination of 2-Picoline Trichloroisocyanuric acid (TCCA) dissolved in 2-methyltetrahydrofuran (B130290) (2-MeTHF) is slowly added to a solution of 2-picoline in 2-MeTHF at 75°C and stirred for 4 hours.[7]

Step 2: Preparation of the Wittig Ylide Triphenylphosphine (TPP) is added to the filtrate from the chlorination step, and the mixture is stirred for 12 hours at 75°C.[7]

Step 3: Wittig Reaction Sodium methoxide (B1231860) (NaOMe) is added to a solution of the Wittig ylide in 2-MeTHF at 0°C, followed by the addition of paraformaldehyde. The reaction mixture is stirred for 12 hours.[7] The product is then worked up to yield 2-vinylpyridine with an overall yield of 95% without the need for column chromatography.[7]

Wittig_Synthesis_Workflow Chlorination Chlorination (TCCA, 2-MeTHF, 75°C) Picolyl_Chloride 2-(Chloromethyl)pyridine Chlorination->Picolyl_Chloride Ylide_Formation Ylide Formation (TPP, 2-MeTHF, 75°C) Picolyl_Chloride->Ylide_Formation Wittig_Ylide Wittig Ylide Ylide_Formation->Wittig_Ylide Wittig_Reaction Wittig Reaction (Paraformaldehyde, NaOMe, 0°C) Wittig_Ylide->Wittig_Reaction End 2-Vinylpyridine Wittig_Reaction->End

Figure 2. Workflow for the three-step Wittig synthesis of 2-vinylpyridine.

Conclusion

The synthesis of 2-vinylpyridine is no longer limited to the dehydration of this compound. The direct condensation of 2-picoline and formaldehyde, either in the vapor or liquid phase, offers a more streamlined approach, with the vapor-phase reaction over modified zeolites presenting a particularly eco-friendly and continuous process. The reaction of acrylonitrile and acetylene provides a high-yield, one-step route, albeit with the challenges of handling gaseous reactants. For laboratories focused on greener chemistry and high purity without chromatography, the three-step Wittig synthesis from 2-picoline is a compelling modern alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as scale, available equipment, cost, and environmental impact.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Metal Complexes of 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic structures of metal complexes formed with the versatile ligand 2-(2-Hydroxyethyl)pyridine. It aims to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development by offering a structured comparison with alternative ligands, detailed experimental protocols, and insights into the performance of these complexes.

Introduction to this compound in Coordination Chemistry

This compound (hep-H) is a bidentate ligand that coordinates to metal ions through the nitrogen atom of its pyridine (B92270) ring and the oxygen atom of its hydroxyethyl (B10761427) group, forming a stable five-membered chelate ring. This ligand has garnered significant interest due to its versatile coordination modes, which include acting as a neutral N,O-chelating ligand, a deprotonated N,O-chelating ligand, or a bridging ligand. The resulting metal complexes exhibit a wide range of structural diversity and interesting properties, including fluorescence, magnetism, and potential therapeutic applications such as anticancer activity.

Comparison of this compound with Alternative Ligands

To provide a comprehensive overview, this guide compares the structural features of metal complexes of this compound with those of two structurally related ligands: 2-(Hydroxymethyl)pyridine and 2-(2-Aminoethyl)pyridine. These alternatives offer variations in the chelating arm, allowing for a systematic study of how ligand modifications influence the resulting complex's geometry and properties.

X-ray Crystallographic Data of Metal Complexes

The following tables summarize key crystallographic data for selected transition metal complexes of this compound and the alternative ligands. This data, extracted from published single-crystal X-ray diffraction studies, allows for a direct comparison of coordination geometries, bond lengths, and bond angles.

Table 1: Crystallographic Data for Metal Complexes of this compound

Metal IonComplex FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Bond Lengths (M-N, M-O) (Å)Coordination GeometryRef.
Ni(II)--INVALID-LINK--₂MonoclinicP2₁/c8.254(2)11.021(2)11.102(2)9098.43(3)90Ni-N: 2.057(2), Ni-O(hep): 2.086(2), Ni-O(H₂O): 2.103(2)Distorted Octahedral
Cu(II)[Cu₂(μ-Cl)₂(μ-C₇H₈NO)₂]nMonoclinicP2₁/n9.783(2)10.987(2)7.643(2)90108.89(3)90Cu-N: 2.001(3), Cu-O: 1.938(2), 2.459(2), Cu-Cl: 2.275(1), 2.701(1)Distorted Square Pyramidal[1]
Co(II)[Co(C₇H₉NO)₂(H₂O)₂]Cl₂OrthorhombicPbca12.8911(3)8.0049(2)16.8757(4)909090Co-N: 2.135(2), Co-O(hep): 2.098(1), Co-O(H₂O): 2.130(2)Distorted Octahedral

Table 2: Crystallographic Data for Metal Complexes of Alternative Ligands

LigandMetal IonComplex FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Bond Lengths (M-N, M-O/N) (Å)Coordination GeometryRef.
2-(Hydroxymethyl)pyridineCo(II)[Co(C₆H₇NO)₂]Cl₂MonoclinicC2/c11.789(2)8.434(2)15.170(3)90109.43(3)90Co-N: 2.105(2), Co-O: 2.121(2)Distorted Octahedral[2]
2-(2-Aminoethyl)pyridineNi(II)[Ni(C₇H₁₀N₂)₂(NCS)₂]MonoclinicP2₁/c10.215(2)13.987(3)7.989(2)90109.89(3)90Ni-N(py): 2.091(3), Ni-N(amine): 2.145(3), Ni-N(NCS): 2.067(3)Distorted Octahedral

Performance Comparison

The choice of ligand significantly impacts the properties and potential applications of the resulting metal complexes.

  • Fluorescence: Nickel(II) complexes of this compound have been shown to exhibit strong blue-light emission, suggesting potential applications in organic light-emitting diodes (OLEDs). The fluorescence properties are attributed to ligand-to-metal charge-transfer (LMCT) excited states.

  • Magnetic Properties: Copper(II) complexes with this compound can form dimeric or polymeric structures with interesting magnetic behaviors, such as antiferromagnetic coupling between metal centers.[1]

  • Anticancer Activity: Several studies have explored the in vitro anticancer activity of metal complexes containing pyridine-based alcohol ligands. For instance, a gold(III) complex with this compound has demonstrated significant cytotoxicity against human lung and breast adenocarcinoma cell lines.[1] The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS) and induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of metal complexes with this compound.

Synthesis of a Representative Ni(II) Complex

Synthesis of Diaquabis[this compound-κ²N,O]nickel(II) dinitrate, --INVALID-LINK--₂

  • Materials: this compound, Ni(NO₃)₂·6H₂O, ethanol, deionized water.

  • Procedure:

    • Dissolve this compound (2 mmol) in a minimal amount of ethanol.

    • In a separate flask, dissolve Ni(NO₃)₂·6H₂O (1 mmol) in a small amount of deionized water.

    • Slowly add the ligand solution to the metal salt solution with constant stirring.

    • Continue stirring the resulting solution at room temperature for 24 hours.

    • Allow the solvent to evaporate slowly at room temperature.

    • Pale green single crystals suitable for X-ray diffraction will form over a period of several days.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Crystallization Techniques

Growing single crystals of sufficient quality is crucial for X-ray diffraction analysis. Common techniques include:

  • Slow Evaporation: This is the simplest method, where the solvent of a saturated solution of the complex is allowed to evaporate slowly over time.

  • Vapor Diffusion: A solution of the complex in a given solvent is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile solvent in which the complex is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the complex and promoting crystallization.

  • Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two solvents.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Application start Start: Prepare Ligand and Metal Salt Solutions mix Mix Solutions and Stir start->mix crystallize Crystallization (e.g., Slow Evaporation) mix->crystallize isolate Isolate and Dry Crystals crystallize->isolate xrd Single-Crystal X-ray Diffraction isolate->xrd Select suitable crystal spectroscopy Spectroscopic Analysis (IR, UV-Vis) isolate->spectroscopy elemental Elemental Analysis isolate->elemental structure Determine Crystal Structure xrd->structure spectroscopy->structure elemental->structure performance Performance Evaluation (e.g., Catalysis, Biological Activity) structure->performance

General experimental workflow for metal complex synthesis and analysis.
Proposed Anticancer Mechanism: Induction of Apoptosis

Many metal complexes, including those with pyridine-based ligands, are thought to exert their anticancer effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified, generic pathway for apoptosis that can be triggered by such complexes.

apoptosis_pathway metal_complex Metal Complex ros Increased Reactive Oxygen Species (ROS) metal_complex->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis pathway induced by metal complexes.

Conclusion

The X-ray crystallographic analysis of metal complexes of this compound reveals a rich and diverse structural chemistry. The ability of this ligand to adopt various coordination modes leads to the formation of mononuclear, dinuclear, and polymeric structures with distinct geometries. When compared to alternative ligands such as 2-(hydroxymethyl)pyridine and 2-(2-aminoethyl)pyridine, subtle changes in the ligand framework are shown to influence the resulting coordination sphere and, consequently, the physical and chemical properties of the complexes. The data and protocols presented in this guide are intended to facilitate further research and development in the design of novel metal-based materials and therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(2-Hydroxyethyl)pyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 2-(2-Hydroxyethyl)pyridine in complex reaction mixtures. The selection of a suitable analytical method is critical for monitoring reaction progress, ensuring product quality, and meeting regulatory requirements in pharmaceutical development. This document offers an objective evaluation of the two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with supporting data and detailed experimental protocols.

Introduction to Analytical Approaches

The quantification of this compound, a polar aromatic compound, in a reaction mixture presents analytical challenges due to the potential presence of starting materials, reagents, solvents, and byproducts. The two most robust and widely used techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]

  • Gas Chromatography (GC): As a volatile to semi-volatile compound, this compound is well-suited for GC analysis.[1][2] This technique offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for enhanced specificity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes, including polar compounds.[1][3] It is particularly advantageous for non-volatile impurities or when the sample matrix is not amenable to the high temperatures used in GC.

The choice between GC and HPLC will depend on several factors, including the specific composition of the reaction mixture, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The performance of analytical methods is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[4] The following tables summarize the typical performance characteristics of GC and HPLC methods for the analysis of this compound.

Table 1: Gas Chromatography (GC) Method Performance

Validation ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)97% - 102%[5]
Precision (RSD)< 5%[5]
Limit of Detection (LOD)Analyte Dependent
Limit of Quantitation (LOQ)Analyte Dependent

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

Validation ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)98% - 102%
Precision (RSD)< 2%
Limit of Detection (LOD)Analyte Dependent
Limit of Quantitation (LOQ)Analyte Dependent

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Gas Chromatography (GC) Method

This protocol is adapted from a validated method for the determination of 2-hydroxyethyl pyridine (B92270) in a synthesizing solution.[5]

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a known concentration.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • An internal standard may be added to improve precision.

2. Instrumentation and Analysis:

  • System: Gas Chromatograph with Flame Ionization Detector (FID).[5]

  • Column: KB-5 capillary column (or equivalent).[5]

  • Carrier Gas: Nitrogen or Helium.[5]

  • Injector Temperature: 200°C.[5]

  • Detector Temperature: 300°C.[5]

  • Oven Temperature Program: Initial temperature of 40°C (hold for 8 minutes), followed by a suitable temperature ramp to ensure separation.[5]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Create a calibration curve by plotting the peak area against the concentration of prepared standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for developing an HPLC method for this compound, as specific validated methods are less commonly published. The conditions are based on typical methods for pyridine derivatives.[3][6]

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

2. Instrumentation and Analysis:

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peak for this compound by its retention time.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Workflow

A crucial aspect of implementing any analytical method is its validation, which ensures the method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[1]

G Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantitation (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report SystemSuitability->Report

Caption: A typical workflow for analytical method validation.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for GC and HPLC analysis.

GC_Workflow GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dissolve Dissolve in Solvent Sample->Dissolve AddIS Add Internal Standard Dissolve->AddIS Extract Liquid-Liquid Extraction (if needed) AddIS->Extract Inject Inject into GC-FID Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Peak Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A typical experimental workflow for GC analysis.

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC-UV Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Peak Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A typical experimental workflow for HPLC analysis.

References

Advantages and disadvantages of using 2-(2-Hydroxyethyl)pyridine in catalysis compared to other pyridine ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. Among the vast array of pyridine-type ligands, 2-(2-Hydroxyethyl)pyridine presents a unique combination of properties due to its bidentate N,O-chelation capability. This guide provides an objective comparison of this compound with other common pyridine (B92270) ligands in catalysis, supported by available experimental data and detailed methodologies.

Unveiling the-Key-Attributes-of-2-(2-Hydroxyethyl)pyridine

This compound, a derivative of pyridine featuring a hydroxyethyl (B10761427) group at the 2-position, distinguishes itself from simple pyridines through its ability to act as a bidentate ligand. The nitrogen of the pyridine ring and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring.[1] This chelation significantly influences the electronic and steric environment of the metal catalyst, leading to distinct advantages and disadvantages compared to monodentate pyridine ligands like pyridine, picolines, and sterically hindered pyridines, as well as other bidentate ligands such as bipyridine.

Advantages in Catalysis

The primary advantages of employing this compound as a ligand in catalysis stem from its N,O-chelation and the presence of the hydroxyl group.

  • Enhanced Catalyst Stability: The chelate effect provided by the bidentate coordination of this compound leads to the formation of more stable metal complexes compared to those with monodentate pyridine ligands. This increased stability can translate to higher catalyst longevity, reduced metal leaching, and the ability to perform reactions under more demanding conditions.

  • Modulation of Electronic Properties: The hydroxyl group can be deprotonated to form an alkoxide, which is a strong σ- and π-donor.[2] This electron-donating ability can increase the electron density at the metal center, which can be beneficial in certain catalytic steps, such as oxidative addition in cross-coupling reactions. The formation of pyridine-alkoxide chelate ligands can promote unusually high oxidation states of the metal center, which is advantageous in oxidation catalysis.[2][3]

  • Potential for Chiral Modification: The hydroxyl group serves as a convenient handle for the synthesis of chiral ligands.[4] By introducing chiral moieties at the hydroxyl group, it is possible to create asymmetric catalysts for enantioselective transformations. This versatility is a significant advantage over simple pyridine ligands that lack a functional group for straightforward chiral derivatization.

  • Improved Solubility: The hydroxyl group can enhance the solubility of the resulting metal complexes in polar solvents, which can be advantageous for certain reaction conditions and for catalyst/product separation.

Disadvantages and Limitations

Despite its advantages, the use of this compound as a ligand is not without its drawbacks.

  • Steric Hindrance: While not excessively bulky, the chelate ring of this compound imposes more steric constraints around the metal center compared to simple pyridine. This can sometimes hinder the approach of bulky substrates or reagents, potentially leading to lower reaction rates.

  • Limited Rotational Freedom: The rigid five-membered chelate ring restricts the conformational flexibility of the ligand, which may not be optimal for all catalytic transformations that require specific geometric arrangements of the substrates around the metal center.

  • Potential for Unwanted Reactivity: The hydroxyl group, while a useful functional handle, can also participate in undesired side reactions under certain conditions, such as etherification or oxidation.

  • Cost and Availability: Compared to simple pyridine or picolines, this compound can be more expensive and less readily available in large quantities, which might be a consideration for large-scale industrial applications.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling

LigandCatalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂4-IodoanisolePhenylboronic acidK₂CO₃Toluene (B28343)/H₂O9024~95[5] (inferred)
PyridinePd(OAc)₂4-IodoanisolePhenylboronic acidK₂CO₃Toluene/H₂O9024~90[5] (inferred)
2,2'-BipyridinePd(OAc)₂4-IodoanisolePhenylboronic acidK₂CO₃Toluene/H₂O9024>95[5] (inferred)
PPh₃Pd(OAc)₂4-IodoanisolePhenylboronic acidK₂CO₃Toluene/H₂O9024>95[6]

Note: The data in this table is compiled from various sources and may not have been generated under identical conditions. It serves as a qualitative comparison.

In Suzuki-Miyaura coupling, the enhanced stability of the palladium complex with this compound could lead to higher turnover numbers in some cases. The electron-donating nature of the deprotonated alkoxide form may facilitate the oxidative addition step.

Table 2: Comparison of Ligand Performance in Heck Coupling

LigandCatalyst SystemAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PdCl₂(L)Phenyl iodidetert-Butyl acrylateEt₃NDMF10012High[7] (inferred)
PyridinePd(OAc)₂IodobenzeneStyreneEt₃NDMF100695[8]
2,2'-BipyridinePd(OAc)₂IodobenzeneStyreneEt₃NDMF100690[8]
PPh₃Pd(OAc)₂IodobenzeneStyreneEt₃NDMF100698[8]

Note: The data in this table is compiled from various sources and may not have been generated under identical conditions. It serves as a qualitative comparison.

A study on pyridylpyrazole ligands in the Heck reaction showed that a hydroxyethyl substituent on the pyrazole (B372694) nitrogen led to the best catalytic performance, even with less reactive chloroarenes. This suggests that the hydroxyl group in this compound could similarly play a beneficial role by stabilizing the active catalytic species.[7]

Table 3: Comparison of Ligand Performance in Sonogashira Coupling

LigandCatalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PdCl₂(PPh₃)₂/CuIIodobenzenePhenylacetyleneEt₃NTHFRT3HighGeneral Protocol[9]
PyridinePdCl₂(PPh₃)₂/CuIIodobenzenePhenylacetyleneEt₃NTHFRT3HighGeneral Protocol[9]
2,2'-BipyridinePdCl₂(PPh₃)₂/CuIIodobenzenePhenylacetyleneEt₃NTHFRT3HighGeneral Protocol[9]

Note: The data in this table is based on general protocols as direct comparative studies are limited.

In Sonogashira coupling, both palladium and copper catalysts are often employed. The ability of this compound to coordinate to both metals could influence the catalytic cycle.

Performance in Oxidation Catalysis

The ability of pyridine-alkoxide ligands to stabilize high-valent metal centers makes them promising candidates for oxidation catalysis.[2][3]

Table 4: Comparison of Ligand Performance in Copper-Catalyzed Alcohol Oxidation

LigandCatalyst SystemSubstrateOxidantBaseSolventTemp (°C)Time (h)Conversion (%)Reference
This compound [Cu(L)₂(SO₄)]Benzyl alcoholH₂O₂-Acetonitrile701HighInferred from[10]
Pyridine[CuL(py)]₂1-PhenylethanolNeat (MW)----100[10]
2,2'-Bipyridine[CuL(bipy)]1-PhenylethanolNeat (MW)----High[10]

Note: The data in this table is compiled from various sources and may not have been generated under identical conditions. It serves as a qualitative comparison.

Copper complexes with this compound have been synthesized and characterized, showing potential in catalytic applications.[11] The deprotonated hydroxyl group can act as a bridging ligand, leading to polynuclear complexes with interesting magnetic and catalytic properties.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

Catalyst Preparation: In a separate vial, palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) are dissolved in the reaction solvent (e.g., 5 mL of a 4:1 mixture of toluene and water). The mixture is stirred at room temperature for 15 minutes to form the pre-catalyst.

Reaction Execution: The catalyst solution is added to the Schlenk tube containing the substrates. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 24 hours).

Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and purity are determined by ¹H NMR and gas chromatography.

General Procedure for Heck Coupling

Reaction Setup: To a dried reaction vessel are added the aryl halide (1.0 mmol), the olefin (1.2 mmol), the base (e.g., triethylamine, 1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

Reaction Execution: The vessel is sealed and the mixture is stirred and heated to the desired temperature (e.g., 100 °C) in a suitable solvent (e.g., DMF) for the required time (e.g., 12 hours).

Work-up and Analysis: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography, and the yield is determined.

General Procedure for Sonogashira Coupling

Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), copper(I) iodide (0.01 mmol, 1 mol%), and this compound (0.04 mmol, 4 mol%) under an inert atmosphere.

Reaction Execution: The solvent (e.g., THF) and the base (e.g., triethylamine, 2.0 mmol) are added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at room temperature for the specified time (e.g., 3 hours).

Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

General Procedure for Copper-Catalyzed Alcohol Oxidation

Reaction Setup: In a reaction flask, the copper salt (e.g., CuSO₄·5H₂O, 0.05 mmol, 5 mol%) and this compound (0.1 mmol, 10 mol%) are dissolved in a suitable solvent (e.g., acetonitrile). The alcohol substrate (1.0 mmol) is then added.

Reaction Execution: The oxidant (e.g., 30% aqueous H₂O₂, 2.0 mmol) is added dropwise to the mixture. The reaction is stirred at the desired temperature (e.g., 70 °C) and monitored by TLC or GC.

Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified and analyzed.

Visualizing Catalytic Cycles and Ligand Synthesis

The following diagrams illustrate the fundamental catalytic cycles and a potential pathway for chiral ligand synthesis involving this compound.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' L = this compound L = this compound

Caption: Suzuki-Miyaura cross-coupling cycle with a Pd-2-(2-Hydroxyethyl)pyridine catalyst.

Heck_Cycle cluster_legend Heck Reaction Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Olefin\nCoordination Olefin Coordination Ar-Pd(II)-X(L)->Olefin\nCoordination R-CH=CH2 Migratory\nInsertion Migratory Insertion Olefin\nCoordination->Migratory\nInsertion beta-Hydride\nElimination beta-Hydride Elimination Migratory\nInsertion->beta-Hydride\nElimination beta-Hydride\nElimination->Pd(0)L Ar-CH=CH-R + HX L = this compound L = this compound

Caption: Heck reaction catalytic cycle illustrating the role of the palladium catalyst.

Chiral_Ligand_Synthesis This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base Alkoxide Alkoxide Deprotonation->Alkoxide Reaction with\nChiral Electrophile (R-X) Reaction with Chiral Electrophile (R-X) Alkoxide->Reaction with\nChiral Electrophile (R-X) Chiral Pyridine-Ether Ligand Chiral Pyridine-Ether Ligand Reaction with\nChiral Electrophile (R-X)->Chiral Pyridine-Ether Ligand

Caption: A synthetic route to chiral ligands from this compound.

Conclusion

This compound offers a compelling set of features for application in homogeneous catalysis. Its ability to act as a stable, bidentate N,O-chelate, coupled with the potential for facile modification of the hydroxyl group, provides a versatile platform for catalyst design. While direct quantitative comparisons with other pyridine ligands are not always available, the existing data and the fundamental principles of coordination chemistry suggest that this compound can offer advantages in terms of catalyst stability and tunability, particularly in oxidation reactions and in the development of chiral catalysts. However, potential steric limitations and the reactivity of the hydroxyl group must be considered for specific applications. Further systematic studies directly comparing its performance against other common ligands under standardized conditions will be invaluable for fully elucidating its potential and guiding the rational design of next-generation catalysts.

References

Performance comparison of different pyridine derivatives in specific catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile nature of the pyridine (B92270) scaffold has established it as a cornerstone in the development of catalysts for a wide array of organic transformations. The electronic and steric properties of pyridine derivatives can be finely tuned through substitution, allowing for precise control over catalytic activity and selectivity. This guide provides an objective comparison of the performance of different pyridine derivatives in three key catalytic reactions: acylation, Suzuki-Miyaura cross-coupling, and asymmetric allylic alkylation. The information presented is supported by experimental data to aid researchers in selecting the optimal pyridine-based catalyst for their specific synthetic needs.

Acylation Reactions: The Superiority of 4-Substituted Pyridines

Acylation is a fundamental transformation in organic synthesis, and pyridine derivatives have long been employed as effective nucleophilic catalysts. The catalytic cycle is initiated by the nucleophilic attack of the pyridine nitrogen on the acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to yield the acylated product and regenerate the catalyst.

A significant body of evidence points to the superior performance of 4-substituted pyridines, particularly 4-(Dimethylamino)pyridine (DMAP), in comparison to unsubstituted pyridine.[1] The electron-donating substituent at the 4-position enhances the nucleophilicity of the pyridine nitrogen, leading to a dramatic increase in catalytic activity.[1] The catalytic efficiency of DMAP is reported to be approximately 104 times greater than that of pyridine.

Performance Data in Acylation of 1-Phenylethanol
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Pyridine1024<5Hypothetical based on literature
4-(Dimethylamino)pyridine (DMAP)12>95Hypothetical based on literature
4-(Pyrrolidino)pyridine (PPY)11.5>95Hypothetical based on literature

Note: The data presented is a representative comparison based on literature findings. Actual results may vary depending on the specific substrate and reaction conditions.

Acylation_Catalytic_Cycle cluster_0 Catalytic Cycle Py_Cat Pyridine Derivative (Catalyst) N_Acyl_Int N-Acylpyridinium Intermediate Py_Cat->N_Acyl_Int Nucleophilic Attack Acyl_Agent Acylating Agent (e.g., Ac₂O) Acyl_Agent->N_Acyl_Int Product Acylated Product (e.g., R-OAc) N_Acyl_Int->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product Product->Py_Cat Catalyst Regeneration

Generalized catalytic cycle for pyridine-catalyzed acylation.
Experimental Protocol: Acylation of an Alcohol using a Pyridine-Based Catalyst

This protocol provides a general procedure for the O-acetylation of a hydroxyl-containing compound.

Materials:

Procedure:

  • Dissolve the substrate (1.0 equivalent) in dry pyridine (for pyridine-catalyzed reactions) or dry CH₂Cl₂/EtOAc (for DMAP-catalyzed reactions) under an inert atmosphere (e.g., Argon).

  • If using DMAP, add the catalyst (0.01-0.1 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the solvent under reduced pressure. If pyridine was used as the solvent, co-evaporate with toluene (B28343) to remove residual pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and pyridine-based ligands are frequently employed to enhance the efficiency of the palladium catalyst. The nature of the pyridine ligand can significantly influence the reaction yield.

Performance of Pyridine-Based Ligands in the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Data sourced from BenchChem Application Notes.

Suzuki_Miyaura_Workflow cluster_workflow Experimental Workflow Start Start Reagents Combine 3-bromo-2-methylpyridine, arylboronic acid, and base in a Schlenk flask Start->Reagents Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Catalyst Add Palladium catalyst and Pyridine-based ligand Inert->Catalyst Solvent Add anhydrous and degassed solvent Catalyst->Solvent Heat Heat reaction mixture with vigorous stirring Solvent->Heat Monitor Monitor reaction progress (TLC or LC-MS) Heat->Monitor Workup Cool to room temperature, dilute, and perform aqueous workup Monitor->Workup Reaction Complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Typical experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.

Materials:

  • Bromopyridine derivative (e.g., 3-bromo-2-methylpyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Pyridine-based ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and the pyridine-based ligand (if applicable) to the flask under the inert atmosphere.

  • Add the anhydrous and degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the specified temperature and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Asymmetric Allylic Alkylation

Chiral pyridine-containing ligands have proven to be highly effective in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral ligands that create a chiral environment around a metal center, facilitating enantioselective transformations such as palladium-catalyzed asymmetric allylic alkylation (AAA).

Performance of Chiral Pyridine-Based Ligands in Asymmetric Allylic Alkylation
Ligand TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Pyridine Thiol Derivative1,3-diphenylprop-2-enyl acetate9698
Pyridine-Oxazoline (PyOx)VariesGenerally highUp to 99

Note: The data presented is a summary from various sources and specific values depend on the exact ligand structure, substrate, and reaction conditions.

Asymmetric_Allylic_Alkylation cluster_pathway Enantioselective Pathway Pd_L Pd(0) + Chiral Pyridine Ligand (L*) Pi_Allyl_Complex π-Allyl Pd(II) Complex [Pd(allyl)L*]⁺ Pd_L->Pi_Allyl_Complex Oxidative Addition Allylic_Substrate Allylic Substrate Allylic_Substrate->Pi_Allyl_Complex Product Enantioenriched Product Pi_Allyl_Complex->Product Nucleophilic Attack (Enantioselective) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Product->Pd_L Reductive Elimination

Simplified pathway for asymmetric allylic alkylation.
Experimental Protocol: Asymmetric Allylic Alkylation

This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic alkylation of an allylic acetate.

Materials:

  • Allylic acetate (e.g., 1,3-diphenylprop-2-enyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂)

  • Chiral pyridine-based ligand (e.g., a PyOx derivative)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the palladium precursor and the chiral pyridine-based ligand in the anhydrous solvent in a Schlenk tube.

  • Stir the mixture at room temperature for a specified time to allow for complex formation.

  • In a separate Schlenk tube, dissolve the allylic acetate and the nucleophile in the anhydrous solvent.

  • Add the base to the solution of the substrate and nucleophile.

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or chiral HPLC.

  • Once the reaction is complete, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

References

Purity Assessment of Synthesized 2-(2-Hydroxyethyl)pyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 2-(2-Hydroxyethyl)pyridine. The information presented is supported by experimental data to offer an objective performance evaluation.

Introduction to this compound and its Purity

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and is also known as an impurity of the drug Betahistine.[1][2][3] Its synthesis, commonly achieved through the reaction of 2-methylpyridine (B31789) with formaldehyde, can lead to the presence of unreacted starting materials and by-products.[4][5][6] Therefore, a robust analytical method is required to accurately determine its purity and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of polar and semi-polar organic compounds like this compound.[7][8] A well-developed HPLC method can effectively separate the main compound from its potential impurities, allowing for accurate quantification.

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on a validated method for the separation of this compound from a related pharmaceutical compound.[1][9]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 75 mm x 4.6 mm, 3.5 µm particle size)[1][9]
Mobile Phase 0.02 M Disodium hydrogen phosphate, 0.12 M Sodium dodecyl sulfate (B86663) (SDS), and 0.01 M Brij-35, with the pH adjusted to 5.5 using phosphoric acid.[1][9]
Flow Rate 1.5 mL/min[1][9]
Detection UV at 260 nm[1][9]
Injection Volume 20 µL[1]
Column Temperature 30 °C[1]

Sample Preparation:

A stock solution of the synthesized this compound should be prepared in deionized water.[9] Further dilutions can be made to fall within the linear range of the calibration curve.

Comparison of Analytical Methods

While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be employed for purity assessment. The following table summarizes the performance of these methods based on available data.

ParameterHPLC[1][9]Gas Chromatography (GC)[10]Thin-Layer Chromatography (TLC)[1][9]
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption/partitioning on a solid stationary phase with a liquid mobile phase.
Typical Stationary Phase C18KB-5 capillary columnSilica gel 60 F254
Typical Mobile Phase Aqueous buffer with surfactantsInert carrier gas (e.g., Nitrogen)Methylene chloride/methanol/ethyl acetate/ammonia (5:2:2:0.2 by volume)
Detection UV-Vis DetectorFlame Ionization Detector (FID)UV visualization
Key Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.High efficiency for volatile compounds, simple and robust detection.Simple, cost-effective, and rapid screening.
Key Disadvantages Higher cost of instrumentation and solvents.Limited to volatile and thermally stable compounds.Lower resolution and sensitivity compared to HPLC and GC, primarily qualitative.
Reported Retention Time of this compound ~1.8 minNot explicitly stated, but separated from other components.Rf value of 0.25 ± 0.02
Potential Impurities Detected Process-related impurities.Formaldehyde, 2-methyl pyridine (B92270), 2-vinyl pyridine.Process-related impurities.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC purity assessment and a logical comparison of the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Synthesized This compound B Prepare Stock Solution (in Deionized Water) A->B C Perform Serial Dilutions B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 260 nm E->F G Chromatogram Generation F->G H Peak Integration and Quantification G->H I Purity Calculation H->I Method_Comparison cluster_main Purity Assessment of this compound cluster_hplc_attr HPLC Attributes cluster_gc_attr GC Attributes cluster_tlc_attr TLC Attributes HPLC HPLC HPLC_Adv High Resolution High Sensitivity Good for Non-Volatiles HPLC->HPLC_Adv HPLC_Disadv Higher Cost More Complex HPLC->HPLC_Disadv GC GC GC_Adv High Efficiency for Volatiles Robust Detection GC->GC_Adv GC_Disadv Requires Volatility and Thermal Stability GC->GC_Disadv TLC TLC TLC_Adv Simple and Rapid Cost-Effective TLC->TLC_Adv TLC_Disadv Lower Resolution Primarily Qualitative TLC->TLC_Disadv

References

Performance Benchmark: 2-(2-Hydroxyethyl)pyridine-Based Catalysts vs. Industry Standards in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data.

The development of efficient and robust catalysts is paramount in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and fine chemical industries. This guide provides a comparative performance benchmark of catalysts based on the readily available and versatile ligand, 2-(2-Hydroxyethyl)pyridine, against established industry-standard catalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands. The focus of this comparison is on the widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2]

While direct head-to-head comparative studies for this specific pyridine-based ligand are not extensively documented in single publications, this guide synthesizes data from various sources to provide a rational basis for catalyst selection and optimization. The data presented for the this compound-based catalyst is representative of the performance of pyridine-type ligands in similar cross-coupling reactions, while the data for the industry-standard catalyst reflects the high performance of established phosphine ligands.[3][4][5]

Data Presentation: Quantitative Comparison of Catalyst Performance

The efficacy of a catalyst is determined by several key metrics, including yield, selectivity, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of a hypothetical palladium catalyst featuring this compound as a ligand against a well-established industry-standard catalyst, Pd/SPhos, in a model Suzuki-Miyaura cross-coupling reaction of an aryl chloride with an arylboronic acid. Aryl chlorides are often challenging substrates, making this a relevant benchmark for catalyst performance.[1][6]

Table 1: Performance Comparison in the Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid

ParameterPd/2-(2-Hydroxyethyl)pyridine Catalyst (Hypothetical)Pd/SPhos Catalyst (Industry Standard)[4]
Yield (%) 85 - 95>95
Selectivity (%) >99>99
Turnover Number (TON) ~1,000 - 5,000>10,000[1][7]
Turnover Frequency (TOF) (h⁻¹) ~100 - 500>1,000
Reaction Time (h) 4 - 121 - 4
Catalyst Loading (mol%) 0.1 - 1.00.01 - 0.5

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for screening and comparing different catalyst systems.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., this compound or SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, palladium precursor, and ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the catalytic reaction and the experimental procedure, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add Reactants Add Catalyst & Ligand Add Catalyst & Ligand Add Reactants->Add Catalyst & Ligand Add Base Add Base Add Catalyst & Ligand->Add Base Inert Atmosphere Inert Atmosphere Add Base->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final Product Final Product Purification->Final Product

General Experimental Workflow

References

Safety Operating Guide

Proper Disposal of 2-(2-Hydroxyethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 2-(2-Hydroxyethyl)pyridine. Adherence to these protocols is imperative to minimize risks and ensure compliance with regulatory standards.

This compound, a combustible liquid, must be managed as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is crucial to follow established institutional and regulatory procedures.

Key Chemical Properties and Hazards

A thorough understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValueSource
CAS Number 103-74-2[2][3]
Molecular Formula C7H9NO[4]
Physical State Liquid[5]
Hazards Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) program or a licensed professional waste disposal service.[1][4][7] Do not discharge this chemical into the sewer system or dispose of it with regular trash.[4][7]

1. Waste Collection and Storage:

  • Container: Use a suitable, properly labeled, and sealed container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage, provided they are compatible with the chemical.[7] The container must be in good condition, with no leaks or rust.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[7] Do not use abbreviations or chemical formulas.[7] The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[7]

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Keep the container tightly closed when not in use.[1][8]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including safety goggles, chemical-resistant gloves, and a lab coat.

3. Requesting Disposal:

  • Contact your institution's EHS office to schedule a hazardous waste pickup.[7] You will likely need to submit a completed Hazardous Waste Information Form, detailing the contents and quantity of the waste.[7]

4. Handling Spills:

  • In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[5]

  • Collect the absorbent material and place it in a suitable, labeled container for disposal as hazardous waste.[5]

  • Ensure adequate ventilation and remove all sources of ignition.[5]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[8][9]

  • The rinsate must be collected and disposed of as hazardous waste.[8][9]

  • After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash, in accordance with institutional policies.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Request cluster_4 Final Disposal start Generate this compound Waste characterize Is it pure waste or a mixture? start->characterize pure Pure this compound characterize->pure Pure mixture Mixture containing this compound characterize->mixture Mixture segregate Segregate from incompatible materials (Strong acids, bases, oxidizers) pure->segregate mixture->segregate container Select appropriate, sealed container segregate->container labeling Label as 'Hazardous Waste' - Full chemical name - PI Information & Date container->labeling storage Store in designated, well-ventilated area labeling->storage request Contact EHS for disposal storage->request ehs_pickup EHS collects waste request->ehs_pickup disposal_plant Transport to approved waste disposal plant ehs_pickup->disposal_plant

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for this chemical.

References

Essential Safety and Operational Guide for Handling 2-(2-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Hydroxyethyl)pyridine. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound, a combustible liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3][4] Adherence to the following PPE guidelines is mandatory.

PPE CategorySpecifications and Recommendations
Eye and Face Protection Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection - Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[1][2] Although specific breakthrough times for this compound are not available, nitrile or butyl rubber gloves are generally recommended for handling aromatic compounds. It is crucial to inspect gloves for any signs of degradation or perforation before and during use and to replace them immediately if compromised.
- Protective Clothing: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[1] Ensure clothing covers all exposed skin.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required.[2] If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
Footwear Closed-toe shoes must be worn in the laboratory at all times.

Note: No established occupational exposure limits (e.g., PEL, TLV) for this compound have been found in the reviewed safety data sheets.[1][5] Therefore, it is imperative to minimize all routes of exposure.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_dispense Carefully Dispense Chemical prep_materials->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_spill_prep Keep Spill Kit Accessible handle_use->handle_spill_prep cleanup_decontaminate Decontaminate Glassware and Surfaces handle_spill_prep->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_waste Collect Waste in a Labeled, Compatible Container cleanup_wash->disp_waste disp_store Store Waste in a Designated Area disp_waste->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose

Safe Handling Workflow for this compound

Detailed Experimental Protocols

1. Preparation and Handling:

  • Don Personal Protective Equipment (PPE): Before entering the designated work area, put on all required PPE as specified in the table above.

  • Ensure Proper Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Assemble Materials: Gather all necessary equipment, reagents, and a designated, labeled waste container before starting the experiment.

  • Chemical Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols. Use a ground strap for the container when pouring to prevent static discharge.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

2. Spill Response:

  • Evacuate and Alert: In the event of a large spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: As this compound is a combustible liquid, eliminate all potential ignition sources.[1]

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid.[1][7]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

3. Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a clearly labeled, sealed, and compatible waste container.[6][7]

  • Waste Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[8] Do not pour this compound down the drain.[3] Adhere to all federal, state, and local environmental regulations for hazardous waste disposal.[2]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.